molecular formula C20H15N9O B608471 LAS191954 CAS No. 1403947-26-1

LAS191954

Katalognummer: B608471
CAS-Nummer: 1403947-26-1
Molekulargewicht: 397.4 g/mol
InChI-Schlüssel: QUMWKKVIZAIAHU-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

LAS191954 is a Potent, Selective, and Orally Available PI3Kδ Inhibitor for the Treatment of Inflammatory Diseases. This compound showed PI3Kdelta IC50 = 2.6 nM;  M-CSF p-Akt IC50 = 7.8 nM;  % Metabolism (R/H) = 20/16;  PK i.v. t1/2 (R/D) = 3.1 h/10.2h. this compound showed efficacy at significantly lower doses than Idelalisib. This compound showed a potency on the target of 2.6 nM, with the highest selectivity versus PI3Kα (8.2 μM) and the lowest versus PI3Kγ and PI3Kβ (72 and 94 nM, respectively).

Eigenschaften

IUPAC Name

2-[(1S)-1-[(6-amino-5-cyanopyrimidin-4-yl)amino]ethyl]-4-oxo-3-phenylpyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N9O/c1-12(26-18-15(10-22)17(23)24-11-25-18)19-27-28-8-7-13(9-21)16(28)20(30)29(19)14-5-3-2-4-6-14/h2-8,11-12H,1H3,(H3,23,24,25,26)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMWKKVIZAIAHU-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN2C=CC(=C2C(=O)N1C3=CC=CC=C3)C#N)NC4=NC=NC(=C4C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NN2C=CC(=C2C(=O)N1C3=CC=CC=C3)C#N)NC4=NC=NC(=C4C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403947-26-1
Record name LAS-191954
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1403947261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LAS-191954
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MK0TQ597B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to LAS191954 for the Investigation of B-Cell Activation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of LAS191954, a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The document is intended for researchers, scientists, and drug development professionals investigating B-cell activation pathways. It covers the mechanism of action of this compound, its effects on various aspects of B-cell function, and detailed protocols for key in vitro experiments. All quantitative data is presented in structured tables, and signaling pathways and experimental workflows are visualized using diagrams.

Introduction to this compound and PI3Kδ in B-Cell Activation

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. The class I PI3Ks are heterodimeric enzymes, and the p110δ catalytic subunit is predominantly expressed in hematopoietic cells, playing a crucial role in the development and function of B-lymphocytes.

Upon B-cell receptor (BCR) engagement by an antigen, PI3Kδ is recruited to the plasma membrane and activated. This leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3, in turn, activates downstream effectors, most notably the serine/threonine kinase Akt, which orchestrates a cascade of signaling events culminating in B-cell activation, proliferation, and differentiation.

Given its central role in B-cell signaling, PI3Kδ has emerged as a key therapeutic target for a range of immunological disorders, including autoimmune diseases and B-cell malignancies. This compound is a potent, selective, and orally available inhibitor of PI3Kδ, making it an invaluable tool for studying the intricate pathways of B-cell activation.[1][2][3]

Mechanism of Action of this compound

This compound exerts its inhibitory effect by competing with ATP for the binding site on the p110δ catalytic subunit of PI3K. This prevents the phosphorylation of PIP2 to PIP3, thereby blocking the downstream signaling cascade that is essential for B-cell activation. The primary consequence of PI3Kδ inhibition by this compound is the suppression of Akt phosphorylation, a key event in the B-cell activation pathway.

cluster_membrane Plasma Membrane BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR Binding PI3K_delta PI3Kδ Lyn_Syk->PI3K_delta Recruitment & Activation PIP2 PIP2 This compound This compound This compound->PI3K_delta Inhibition PIP3 PIP3 PIP2->PIP3 p110δ PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment & Activation PDK1->Akt Phosphorylation pAkt pAkt (Active) Downstream Downstream Effectors (e.g., mTOR, NF-κB) pAkt->Downstream Activation Response Cellular Responses: - Proliferation - Survival - Differentiation - Cytokine Production Downstream->Response

Caption: Simplified B-Cell Receptor signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data for this compound and the expected effects of selective PI3Kδ inhibition on B-cell functions.

Table 1: In Vitro Potency of this compound

ParameterAssayCell Type/SystemIC50Reference
PI3Kδ Inhibition Enzymatic AssayRecombinant Human PI3Kδ2.6 nM[1][4]
B-Cell Activation (CD69 Expression) Flow CytometryIsolated Human PBMCs4.6 nM[1]
B-Cell Activation (CD69 Expression) Flow CytometryHuman Whole Blood47 nM[1]
Akt Phosphorylation (Thr308) ELISAHuman THP-1 cells (M-CSF stimulated)7.8 nM[1]
Akt Phosphorylation (Ser473) HTRF AssayHuman HUVEC cells (S1P stimulated)295 nM (PI3Kβ)[1]

Table 2: Expected Effects of Selective PI3Kδ Inhibition on B-Cell Functions (Based on studies with selective PI3Kδ inhibitors)

B-Cell FunctionAssay TypeTypical StimulusExpected Effect of PI3Kδ Inhibition
Proliferation Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®, BrdU)Anti-IgM, Anti-IgD, CD40L, IL-4Potent inhibition
Cytokine Production ELISA, Flow Cytometry (Intracellular Staining)TLR ligands (e.g., CpG), CD40LInhibition of pro-inflammatory cytokines (e.g., TNF-α) and immunoregulatory cytokines (e.g., IL-10)
Differentiation Flow Cytometry (Plasmablast markers)IL-4, Anti-CD40Reduction in plasmablast differentiation
Survival Apoptosis Assay (e.g., Annexin V/PI staining)-Induction of apoptosis in malignant B-cells

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on B-cell activation.

B-Cell Activation Assay: CD69 Expression

This assay measures the early activation of B-cells by quantifying the surface expression of CD69.

cluster_0 Cell Preparation cluster_1 Treatment & Stimulation cluster_2 Staining cluster_3 Analysis A Isolate PBMCs from whole blood B Pre-incubate PBMCs with This compound (or vehicle) A->B C Stimulate with anti-IgD antibody B->C D Stain with fluorescently labeled antibodies (anti-CD19, anti-CD69) C->D E Acquire data on a flow cytometer D->E F Gate on CD19+ B-cells and quantify CD69 expression E->F

Caption: Experimental workflow for the B-cell activation (CD69 expression) assay.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • RPMI 1640 medium supplemented with 10% FBS

  • This compound (stock solution in DMSO)

  • Anti-IgD antibody (for stimulation)

  • Fluorescently labeled antibodies: Anti-CD19 (e.g., FITC), Anti-CD69 (e.g., PE)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • 96-well U-bottom plate

  • Flow cytometer

Protocol:

  • Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Prepare serial dilutions of this compound in RPMI 1640 medium. Add 50 µL of the diluted compound or vehicle (DMSO) to the respective wells.

  • Pre-incubate the plate for 30 minutes at 37°C in a 5% CO2 incubator.

  • Prepare a working solution of anti-IgD antibody in RPMI 1640 medium. Add 50 µL to each well to achieve a final concentration of 10 µg/mL.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells once with 200 µL of FACS buffer.

  • Resuspend the cells in 100 µL of FACS buffer containing the fluorescently labeled anti-CD19 and anti-CD69 antibodies at the manufacturer's recommended concentrations.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 200 µL of FACS buffer.

  • Resuspend the cells in 200 µL of FACS buffer and acquire the data on a flow cytometer.

  • Analyze the data by first gating on the CD19-positive B-cell population and then quantifying the percentage of CD69-positive cells within this gate.

B-Cell Proliferation Assay

This assay measures the ability of this compound to inhibit B-cell proliferation following stimulation.

Materials:

  • Purified human B-cells

  • RPMI 1640 medium supplemented with 10% FBS

  • This compound (stock solution in DMSO)

  • Anti-IgM antibody (F(ab')2 fragment)

  • IL-4

  • Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well flat-bottom plate

  • Luminometer

Protocol:

  • Isolate B-cells from PBMCs using a negative selection kit.

  • Resuspend the purified B-cells in RPMI 1640 medium at a concentration of 5 x 10^5 cells/mL.

  • Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Prepare serial dilutions of this compound in RPMI 1640 medium. Add 50 µL of the diluted compound or vehicle to the respective wells.

  • Pre-incubate the plate for 30 minutes at 37°C.

  • Prepare a stimulation cocktail containing anti-IgM (e.g., 10 µg/mL) and IL-4 (e.g., 20 ng/mL) in RPMI 1640 medium. Add 50 µL of the cocktail to each well.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • At the end of the incubation, allow the plate to equilibrate to room temperature for 30 minutes.

  • Add the cell proliferation reagent according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).

  • Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of proliferation inhibition relative to the vehicle-treated control.

Cytokine Production Assay

This assay quantifies the effect of this compound on the production of key B-cell cytokines.

Materials:

  • Purified human B-cells

  • RPMI 1640 medium supplemented with 10% FBS

  • This compound (stock solution in DMSO)

  • TLR9 agonist (e.g., CpG ODN 2006)

  • CD40L

  • ELISA kits for human IL-10 and TNF-α

  • 96-well cell culture plate

Protocol:

  • Isolate and resuspend purified B-cells as described in the proliferation assay protocol.

  • Plate 100 µL of the cell suspension (e.g., 2 x 10^5 cells) per well in a 96-well plate.

  • Add 50 µL of diluted this compound or vehicle to the wells and pre-incubate for 30 minutes.

  • Prepare a stimulation cocktail containing a TLR9 agonist (e.g., 1 µM CpG ODN) and CD40L (e.g., 1 µg/mL). Add 50 µL of the cocktail to each well.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate at 300 x g for 10 minutes.

  • Carefully collect the supernatant from each well for cytokine analysis.

  • Quantify the concentration of IL-10 and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of cytokine inhibition relative to the vehicle-treated control.

Conclusion

This compound is a powerful research tool for dissecting the complexities of B-cell activation pathways. Its high potency and selectivity for PI3Kδ allow for precise investigation of the role of this kinase in various B-cell functions. The experimental protocols provided in this guide offer a starting point for researchers to explore the effects of this compound in their specific experimental systems. The continued study of PI3Kδ inhibitors like this compound will undoubtedly contribute to a deeper understanding of B-cell biology and the development of novel therapies for immune-mediated diseases.

References

A Technical Guide to LAS191954 for the Investigation of B-Cell Activation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of LAS191954, a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The document is intended for researchers, scientists, and drug development professionals investigating B-cell activation pathways. It covers the mechanism of action of this compound, its effects on various aspects of B-cell function, and detailed protocols for key in vitro experiments. All quantitative data is presented in structured tables, and signaling pathways and experimental workflows are visualized using diagrams.

Introduction to this compound and PI3Kδ in B-Cell Activation

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. The class I PI3Ks are heterodimeric enzymes, and the p110δ catalytic subunit is predominantly expressed in hematopoietic cells, playing a crucial role in the development and function of B-lymphocytes.

Upon B-cell receptor (BCR) engagement by an antigen, PI3Kδ is recruited to the plasma membrane and activated. This leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3, in turn, activates downstream effectors, most notably the serine/threonine kinase Akt, which orchestrates a cascade of signaling events culminating in B-cell activation, proliferation, and differentiation.

Given its central role in B-cell signaling, PI3Kδ has emerged as a key therapeutic target for a range of immunological disorders, including autoimmune diseases and B-cell malignancies. This compound is a potent, selective, and orally available inhibitor of PI3Kδ, making it an invaluable tool for studying the intricate pathways of B-cell activation.[1][2][3]

Mechanism of Action of this compound

This compound exerts its inhibitory effect by competing with ATP for the binding site on the p110δ catalytic subunit of PI3K. This prevents the phosphorylation of PIP2 to PIP3, thereby blocking the downstream signaling cascade that is essential for B-cell activation. The primary consequence of PI3Kδ inhibition by this compound is the suppression of Akt phosphorylation, a key event in the B-cell activation pathway.

cluster_membrane Plasma Membrane BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR Binding PI3K_delta PI3Kδ Lyn_Syk->PI3K_delta Recruitment & Activation PIP2 PIP2 This compound This compound This compound->PI3K_delta Inhibition PIP3 PIP3 PIP2->PIP3 p110δ PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment & Activation PDK1->Akt Phosphorylation pAkt pAkt (Active) Downstream Downstream Effectors (e.g., mTOR, NF-κB) pAkt->Downstream Activation Response Cellular Responses: - Proliferation - Survival - Differentiation - Cytokine Production Downstream->Response

Caption: Simplified B-Cell Receptor signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data for this compound and the expected effects of selective PI3Kδ inhibition on B-cell functions.

Table 1: In Vitro Potency of this compound

ParameterAssayCell Type/SystemIC50Reference
PI3Kδ Inhibition Enzymatic AssayRecombinant Human PI3Kδ2.6 nM[1][4]
B-Cell Activation (CD69 Expression) Flow CytometryIsolated Human PBMCs4.6 nM[1]
B-Cell Activation (CD69 Expression) Flow CytometryHuman Whole Blood47 nM[1]
Akt Phosphorylation (Thr308) ELISAHuman THP-1 cells (M-CSF stimulated)7.8 nM[1]
Akt Phosphorylation (Ser473) HTRF AssayHuman HUVEC cells (S1P stimulated)295 nM (PI3Kβ)[1]

Table 2: Expected Effects of Selective PI3Kδ Inhibition on B-Cell Functions (Based on studies with selective PI3Kδ inhibitors)

B-Cell FunctionAssay TypeTypical StimulusExpected Effect of PI3Kδ Inhibition
Proliferation Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®, BrdU)Anti-IgM, Anti-IgD, CD40L, IL-4Potent inhibition
Cytokine Production ELISA, Flow Cytometry (Intracellular Staining)TLR ligands (e.g., CpG), CD40LInhibition of pro-inflammatory cytokines (e.g., TNF-α) and immunoregulatory cytokines (e.g., IL-10)
Differentiation Flow Cytometry (Plasmablast markers)IL-4, Anti-CD40Reduction in plasmablast differentiation
Survival Apoptosis Assay (e.g., Annexin V/PI staining)-Induction of apoptosis in malignant B-cells

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on B-cell activation.

B-Cell Activation Assay: CD69 Expression

This assay measures the early activation of B-cells by quantifying the surface expression of CD69.

cluster_0 Cell Preparation cluster_1 Treatment & Stimulation cluster_2 Staining cluster_3 Analysis A Isolate PBMCs from whole blood B Pre-incubate PBMCs with This compound (or vehicle) A->B C Stimulate with anti-IgD antibody B->C D Stain with fluorescently labeled antibodies (anti-CD19, anti-CD69) C->D E Acquire data on a flow cytometer D->E F Gate on CD19+ B-cells and quantify CD69 expression E->F

Caption: Experimental workflow for the B-cell activation (CD69 expression) assay.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • RPMI 1640 medium supplemented with 10% FBS

  • This compound (stock solution in DMSO)

  • Anti-IgD antibody (for stimulation)

  • Fluorescently labeled antibodies: Anti-CD19 (e.g., FITC), Anti-CD69 (e.g., PE)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • 96-well U-bottom plate

  • Flow cytometer

Protocol:

  • Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Prepare serial dilutions of this compound in RPMI 1640 medium. Add 50 µL of the diluted compound or vehicle (DMSO) to the respective wells.

  • Pre-incubate the plate for 30 minutes at 37°C in a 5% CO2 incubator.

  • Prepare a working solution of anti-IgD antibody in RPMI 1640 medium. Add 50 µL to each well to achieve a final concentration of 10 µg/mL.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells once with 200 µL of FACS buffer.

  • Resuspend the cells in 100 µL of FACS buffer containing the fluorescently labeled anti-CD19 and anti-CD69 antibodies at the manufacturer's recommended concentrations.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 200 µL of FACS buffer.

  • Resuspend the cells in 200 µL of FACS buffer and acquire the data on a flow cytometer.

  • Analyze the data by first gating on the CD19-positive B-cell population and then quantifying the percentage of CD69-positive cells within this gate.

B-Cell Proliferation Assay

This assay measures the ability of this compound to inhibit B-cell proliferation following stimulation.

Materials:

  • Purified human B-cells

  • RPMI 1640 medium supplemented with 10% FBS

  • This compound (stock solution in DMSO)

  • Anti-IgM antibody (F(ab')2 fragment)

  • IL-4

  • Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well flat-bottom plate

  • Luminometer

Protocol:

  • Isolate B-cells from PBMCs using a negative selection kit.

  • Resuspend the purified B-cells in RPMI 1640 medium at a concentration of 5 x 10^5 cells/mL.

  • Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Prepare serial dilutions of this compound in RPMI 1640 medium. Add 50 µL of the diluted compound or vehicle to the respective wells.

  • Pre-incubate the plate for 30 minutes at 37°C.

  • Prepare a stimulation cocktail containing anti-IgM (e.g., 10 µg/mL) and IL-4 (e.g., 20 ng/mL) in RPMI 1640 medium. Add 50 µL of the cocktail to each well.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • At the end of the incubation, allow the plate to equilibrate to room temperature for 30 minutes.

  • Add the cell proliferation reagent according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).

  • Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of proliferation inhibition relative to the vehicle-treated control.

Cytokine Production Assay

This assay quantifies the effect of this compound on the production of key B-cell cytokines.

Materials:

  • Purified human B-cells

  • RPMI 1640 medium supplemented with 10% FBS

  • This compound (stock solution in DMSO)

  • TLR9 agonist (e.g., CpG ODN 2006)

  • CD40L

  • ELISA kits for human IL-10 and TNF-α

  • 96-well cell culture plate

Protocol:

  • Isolate and resuspend purified B-cells as described in the proliferation assay protocol.

  • Plate 100 µL of the cell suspension (e.g., 2 x 10^5 cells) per well in a 96-well plate.

  • Add 50 µL of diluted this compound or vehicle to the wells and pre-incubate for 30 minutes.

  • Prepare a stimulation cocktail containing a TLR9 agonist (e.g., 1 µM CpG ODN) and CD40L (e.g., 1 µg/mL). Add 50 µL of the cocktail to each well.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate at 300 x g for 10 minutes.

  • Carefully collect the supernatant from each well for cytokine analysis.

  • Quantify the concentration of IL-10 and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of cytokine inhibition relative to the vehicle-treated control.

Conclusion

This compound is a powerful research tool for dissecting the complexities of B-cell activation pathways. Its high potency and selectivity for PI3Kδ allow for precise investigation of the role of this kinase in various B-cell functions. The experimental protocols provided in this guide offer a starting point for researchers to explore the effects of this compound in their specific experimental systems. The continued study of PI3Kδ inhibitors like this compound will undoubtedly contribute to a deeper understanding of B-cell biology and the development of novel therapies for immune-mediated diseases.

References

Introduction to LAS191954 and PI3K Delta

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Potency and Selectivity of LAS191954, a PI3K Delta Inhibitor

This technical guide provides a comprehensive overview of the inhibitory activity of this compound against the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed quantitative data, experimental methodologies, and visual representations of relevant biological pathways and laboratory workflows.

The delta isoform of PI3K (PI3Kδ) plays a critical role in the function of immune cells, making it a key therapeutic target for autoimmune and inflammatory conditions[1][2]. This compound is a potent, selective, and orally available inhibitor of PI3Kδ, developed from a series of pyrrolotriazinones[1][2]. Its mechanism of action involves blocking the PI3K/AKT signaling pathway, which is central to numerous cellular processes including proliferation, differentiation, and survival[1][3]. Dysregulation of this pathway is implicated in various diseases, including cancer and immunodeficiencies[4][5][6].

Quantitative Analysis of this compound Inhibitory Activity

The inhibitory potency of this compound has been quantified through various assays, demonstrating high affinity for PI3Kδ and selectivity against other Class I PI3K isoforms. The half-maximal inhibitory concentration (IC50) values are summarized below.

Table 1: In Vitro Enzymatic and Cellular IC50 Values of this compound
Target/AssayIC50 ValueDescription
PI3Kδ (enzymatic) 2.6 nM Inhibition of recombinant human PI3Kδ in an HTRF assay [1][7][8][9][10]
PI3Kα (enzymatic)8.2 µMInhibition of recombinant human PI3Kα[1][10]
PI3Kβ (enzymatic)94 nMInhibition of recombinant human PI3Kβ[1][10]
PI3Kγ (enzymatic)72 nMInhibition of recombinant human PI3Kγ[1][10]
THP-1 cells (cellular)7.8 nMInhibition of M-CSF-stimulated AKT phosphorylation[1][7][10]
Isolated PBMC (cellular)4.6 nMInhibition of B-cell receptor-induced CD69 expression[1]
Human Whole Blood (cellular)47 nMInhibition of B-cell receptor-induced CD69 expression[1]

Experimental Protocols

The following sections detail the methodologies employed to determine the inhibitory activity of this compound.

PI3Kδ Enzymatic Assay (HTRF)

The enzymatic potency of this compound against the four class I PI3K isoforms was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1]

Objective: To measure the direct inhibitory effect of this compound on the kinase activity of purified PI3Kδ enzyme.

Materials:

  • Recombinant human PI3K isoforms (N-terminal His6-tagged p110δ/p85α) expressed in baculovirus-infected Sf21 cells[7].

  • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)[7].

  • ATP at a concentration equal to the Km for each isoform[1].

  • This compound compound.

  • HTRF detection reagents.

Procedure:

  • A sub-nanomolar concentration of the recombinant PI3K enzyme was pre-incubated with varying concentrations of this compound for 30 minutes[1][7].

  • The kinase reaction was initiated by the addition of the substrate (PIP2) and ATP[7].

  • The reaction mixture was incubated to allow for the enzymatic conversion of PIP2 to PIP3.

  • HTRF detection reagents were added to the wells to measure the amount of PIP3 produced.

  • The fluorescence signal was read on a compatible plate reader, and the data was used to calculate the IC50 value, representing the concentration of this compound required to inhibit 50% of the PI3Kδ enzymatic activity.

Cellular Assay: AKT Phosphorylation in THP-1 Cells

This assay assesses the ability of this compound to penetrate cells and inhibit the PI3Kδ signaling pathway in a cellular context.[1]

Objective: To determine the IC50 of this compound for the inhibition of a downstream effector of PI3Kδ, AKT, in a human monocytic cell line.

Materials:

  • THP-1 human monocytic cell line[1].

  • Macrophage colony-stimulating factor (M-CSF)[1].

  • This compound compound.

  • Lysis buffer with protease and phosphatase inhibitors[11].

  • Antibodies: Primary antibodies against phosphorylated AKT (p-Akt Thr308) and total AKT; HRP-conjugated secondary antibodies[1][11].

  • ELISA or Western blot reagents for detection[7][11].

Procedure:

  • THP-1 cells were pre-incubated with various concentrations of this compound for 30 minutes[7].

  • The cells were then stimulated with M-CSF for 3 minutes to activate the PI3Kδ pathway[7].

  • Following stimulation, the cells were lysed to release cellular proteins[11].

  • The concentration of phosphorylated AKT (Thr308) in the cell lysates was quantified using an ELISA or Western blot analysis[7].

  • The results were normalized to the total amount of AKT protein.

  • The IC50 value was calculated by plotting the inhibition of AKT phosphorylation against the concentration of this compound.

Visualizations: Pathways and Workflows

The following diagrams were generated using the Graphviz DOT language to illustrate the PI3K signaling pathway and the experimental workflows.

PI3K/AKT Signaling Pathway

PI3K_Pathway Receptor Receptor Tyrosine Kinase (e.g., BCR, Cytokine Receptor) PI3K_delta PI3K delta (p110δ/p85) Receptor->PI3K_delta Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT pAKT p-AKT (Active) Downstream Downstream Cellular Responses (Growth, Proliferation, Survival) This compound This compound

PI3K/AKT signaling pathway with this compound inhibition point.
Experimental Workflow: HTRF Enzymatic Assay

HTRF_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A 1. Dispense PI3Kδ Enzyme and this compound B 2. Pre-incubate (30 minutes) A->B C 3. Add ATP and PIP2 Substrate B->C D 4. Incubate to allow PIP3 formation C->D E 5. Add HTRF Detection Reagents D->E F 6. Read Fluorescence E->F G 7. Calculate IC50 Value F->G

Workflow for the HTRF-based enzymatic inhibition assay.
Experimental Workflow: Cellular p-AKT Assay

Cellular_Workflow cluster_cell_treatment Cell Treatment cluster_analysis Protein Analysis A 1. Seed THP-1 Cells B 2. Pre-treat with this compound (30 minutes) A->B C 3. Stimulate with M-CSF (3 minutes) B->C D 4. Lyse Cells C->D E 5. Quantify p-AKT and Total AKT (ELISA / Western Blot) D->E F 6. Normalize and Calculate IC50 E->F

Workflow for the cellular AKT phosphorylation inhibition assay.

References

Introduction to LAS191954 and PI3K Delta

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Potency and Selectivity of LAS191954, a PI3K Delta Inhibitor

This technical guide provides a comprehensive overview of the inhibitory activity of this compound against the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed quantitative data, experimental methodologies, and visual representations of relevant biological pathways and laboratory workflows.

The delta isoform of PI3K (PI3Kδ) plays a critical role in the function of immune cells, making it a key therapeutic target for autoimmune and inflammatory conditions[1][2]. This compound is a potent, selective, and orally available inhibitor of PI3Kδ, developed from a series of pyrrolotriazinones[1][2]. Its mechanism of action involves blocking the PI3K/AKT signaling pathway, which is central to numerous cellular processes including proliferation, differentiation, and survival[1][3]. Dysregulation of this pathway is implicated in various diseases, including cancer and immunodeficiencies[4][5][6].

Quantitative Analysis of this compound Inhibitory Activity

The inhibitory potency of this compound has been quantified through various assays, demonstrating high affinity for PI3Kδ and selectivity against other Class I PI3K isoforms. The half-maximal inhibitory concentration (IC50) values are summarized below.

Table 1: In Vitro Enzymatic and Cellular IC50 Values of this compound
Target/AssayIC50 ValueDescription
PI3Kδ (enzymatic) 2.6 nM Inhibition of recombinant human PI3Kδ in an HTRF assay [1][7][8][9][10]
PI3Kα (enzymatic)8.2 µMInhibition of recombinant human PI3Kα[1][10]
PI3Kβ (enzymatic)94 nMInhibition of recombinant human PI3Kβ[1][10]
PI3Kγ (enzymatic)72 nMInhibition of recombinant human PI3Kγ[1][10]
THP-1 cells (cellular)7.8 nMInhibition of M-CSF-stimulated AKT phosphorylation[1][7][10]
Isolated PBMC (cellular)4.6 nMInhibition of B-cell receptor-induced CD69 expression[1]
Human Whole Blood (cellular)47 nMInhibition of B-cell receptor-induced CD69 expression[1]

Experimental Protocols

The following sections detail the methodologies employed to determine the inhibitory activity of this compound.

PI3Kδ Enzymatic Assay (HTRF)

The enzymatic potency of this compound against the four class I PI3K isoforms was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1]

Objective: To measure the direct inhibitory effect of this compound on the kinase activity of purified PI3Kδ enzyme.

Materials:

  • Recombinant human PI3K isoforms (N-terminal His6-tagged p110δ/p85α) expressed in baculovirus-infected Sf21 cells[7].

  • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)[7].

  • ATP at a concentration equal to the Km for each isoform[1].

  • This compound compound.

  • HTRF detection reagents.

Procedure:

  • A sub-nanomolar concentration of the recombinant PI3K enzyme was pre-incubated with varying concentrations of this compound for 30 minutes[1][7].

  • The kinase reaction was initiated by the addition of the substrate (PIP2) and ATP[7].

  • The reaction mixture was incubated to allow for the enzymatic conversion of PIP2 to PIP3.

  • HTRF detection reagents were added to the wells to measure the amount of PIP3 produced.

  • The fluorescence signal was read on a compatible plate reader, and the data was used to calculate the IC50 value, representing the concentration of this compound required to inhibit 50% of the PI3Kδ enzymatic activity.

Cellular Assay: AKT Phosphorylation in THP-1 Cells

This assay assesses the ability of this compound to penetrate cells and inhibit the PI3Kδ signaling pathway in a cellular context.[1]

Objective: To determine the IC50 of this compound for the inhibition of a downstream effector of PI3Kδ, AKT, in a human monocytic cell line.

Materials:

  • THP-1 human monocytic cell line[1].

  • Macrophage colony-stimulating factor (M-CSF)[1].

  • This compound compound.

  • Lysis buffer with protease and phosphatase inhibitors[11].

  • Antibodies: Primary antibodies against phosphorylated AKT (p-Akt Thr308) and total AKT; HRP-conjugated secondary antibodies[1][11].

  • ELISA or Western blot reagents for detection[7][11].

Procedure:

  • THP-1 cells were pre-incubated with various concentrations of this compound for 30 minutes[7].

  • The cells were then stimulated with M-CSF for 3 minutes to activate the PI3Kδ pathway[7].

  • Following stimulation, the cells were lysed to release cellular proteins[11].

  • The concentration of phosphorylated AKT (Thr308) in the cell lysates was quantified using an ELISA or Western blot analysis[7].

  • The results were normalized to the total amount of AKT protein.

  • The IC50 value was calculated by plotting the inhibition of AKT phosphorylation against the concentration of this compound.

Visualizations: Pathways and Workflows

The following diagrams were generated using the Graphviz DOT language to illustrate the PI3K signaling pathway and the experimental workflows.

PI3K/AKT Signaling Pathway

PI3K_Pathway Receptor Receptor Tyrosine Kinase (e.g., BCR, Cytokine Receptor) PI3K_delta PI3K delta (p110δ/p85) Receptor->PI3K_delta Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT pAKT p-AKT (Active) Downstream Downstream Cellular Responses (Growth, Proliferation, Survival) This compound This compound

PI3K/AKT signaling pathway with this compound inhibition point.
Experimental Workflow: HTRF Enzymatic Assay

HTRF_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A 1. Dispense PI3Kδ Enzyme and this compound B 2. Pre-incubate (30 minutes) A->B C 3. Add ATP and PIP2 Substrate B->C D 4. Incubate to allow PIP3 formation C->D E 5. Add HTRF Detection Reagents D->E F 6. Read Fluorescence E->F G 7. Calculate IC50 Value F->G

Workflow for the HTRF-based enzymatic inhibition assay.
Experimental Workflow: Cellular p-AKT Assay

Cellular_Workflow cluster_cell_treatment Cell Treatment cluster_analysis Protein Analysis A 1. Seed THP-1 Cells B 2. Pre-treat with this compound (30 minutes) A->B C 3. Stimulate with M-CSF (3 minutes) B->C D 4. Lyse Cells C->D E 5. Quantify p-AKT and Total AKT (ELISA / Western Blot) D->E F 6. Normalize and Calculate IC50 E->F

Workflow for the cellular AKT phosphorylation inhibition assay.

References

The Impact of LAS191954 on AKT Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effect of LAS191954, a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, on the phosphorylation of protein kinase B (AKT). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows to support further research and development in inflammatory diseases and other relevant fields.

Core Concept: Inhibition of the PI3Kδ/AKT Signaling Pathway

This compound exerts its biological effects by targeting PI3Kδ, a lipid kinase predominantly expressed in hematopoietic cells.[1] PI3Kδ plays a crucial role in the activation and function of various immune cells.[1] Upon activation by upstream signals, PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This second messenger recruits AKT to the plasma membrane, leading to its phosphorylation at two key residues: Threonine 308 (Thr308) by phosphoinositide-dependent kinase 1 (PDK1) and Serine 473 (Ser473) by the mTOR complex 2 (mTORC2).[2] Dual phosphorylation fully activates AKT, which in turn phosphorylates a multitude of downstream substrates involved in cell survival, proliferation, and inflammation. By selectively inhibiting PI3Kδ, this compound effectively blocks the production of PIP3 and consequently prevents the phosphorylation and activation of AKT.

Quantitative Data Summary

The inhibitory activity of this compound on PI3K isoforms and its cellular effect on AKT phosphorylation have been quantified in various assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) values.

Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms
IsoformIC50 (nM)
PI3Kδ2.6[1][3][4]
PI3Kγ72[1]
PI3Kβ94[1]
PI3Kα8200[1]
Table 2: Cellular Inhibitory Activity of this compound on AKT Phosphorylation
Cell LineStimulantPhosphorylation SiteAssay MethodIC50 (nM)
THP-1 (human monocytic)M-CSFThr308ELISA7.8[1]
HUVEC (human umbilical vein endothelial)Sphingosine-1-PhosphateSer473Not specified295[1]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

PI3Kδ/AKT Signaling Pathway Inhibition by this compound

PI3K_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor (e.g., M-CSFR) PI3K_delta PI3Kδ Receptor->PI3K_delta Activation Ligand Ligand (e.g., M-CSF) Ligand->Receptor PIP2 PIP2 PI3K_delta->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruitment PDK1 PDK1 PIP3->PDK1 pAKT_T308 p-AKT (Thr308) AKT->pAKT_T308 pAKT_S473 p-AKT (Ser473) pAKT_T308->pAKT_S473 Downstream Downstream Effectors pAKT_S473->Downstream Activation PDK1->AKT Phosphorylation mTORC2 mTORC2 mTORC2->pAKT_T308 Phosphorylation This compound This compound This compound->PI3K_delta Inhibition

Caption: PI3Kδ/AKT pathway inhibition by this compound.

Experimental Workflow: M-CSF-Induced AKT Phosphorylation in THP-1 Cells

THP1_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis start Seed THP-1 cells differentiate Differentiate with PMA start->differentiate preincubate Pre-incubate with This compound (30 min) differentiate->preincubate stimulate Stimulate with M-CSF (3 min) preincubate->stimulate lyse Lyse cells stimulate->lyse elisa Phospho-AKT (Thr308) ELISA lyse->elisa detect Measure Chemiluminescence elisa->detect results Calculate IC50 detect->results

Caption: Workflow for assessing this compound's effect in THP-1 cells.

Experimental Workflow: Sphingosine-1-Phosphate-Induced AKT Phosphorylation in HUVECs

HUVEC_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis start Culture HUVEC cells to confluency preincubate Pre-incubate with this compound start->preincubate stimulate Stimulate with Sphingosine-1-Phosphate preincubate->stimulate lyse Lyse cells stimulate->lyse western_blot SDS-PAGE & Western Blot lyse->western_blot primary_ab Incubate with anti-p-AKT (Ser473) and anti-total AKT antibodies western_blot->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect results Quantify and Calculate IC50 detect->results

Caption: Workflow for assessing this compound's effect in HUVEC cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

M-CSF-Induced AKT Phosphorylation in THP-1 Cells (ELISA-based)

1. Cell Culture and Differentiation:

  • Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • To differentiate THP-1 monocytes into macrophage-like cells, treat with 50-100 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.

  • Following differentiation, replace the PMA-containing medium with fresh, serum-free medium and allow the cells to rest for 24 hours.

2. This compound Treatment and M-CSF Stimulation:

  • Prepare a dilution series of this compound in serum-free medium.

  • Pre-incubate the differentiated THP-1 cells with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Stimulate the cells by adding macrophage colony-stimulating factor (M-CSF) to a final concentration of 25-50 ng/mL and incubate for 3 minutes at 37°C.

3. Cell Lysis:

  • Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Add 1X cell lysis buffer (e.g., from a PathScan® Phospho-Akt (Thr308) Sandwich ELISA Kit, Cell Signaling Technology, #7252) supplemented with a protease inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microfuge tube.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the cell debris.

  • Collect the supernatant for analysis.

4. Phospho-AKT (Thr308) ELISA:

  • Perform the ELISA according to the manufacturer's instructions (e.g., PathScan® Phospho-Akt (Thr308) Sandwich ELISA Kit).

  • Briefly, add cell lysates to the antibody-coated microwells and incubate.

  • Wash the wells and add the detection antibody (anti-phospho-AKT Thr308).

  • After another wash step, add the HRP-linked secondary antibody.

  • Following a final wash, add the chemiluminescent substrate and measure the relative light units (RLU) using a microplate luminometer.

5. Data Analysis:

  • Normalize the phospho-AKT signal to the total protein concentration of each lysate.

  • Plot the percentage of inhibition of AKT phosphorylation against the log concentration of this compound.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Sphingosine-1-Phosphate-Induced AKT Phosphorylation in HUVECs (Western Blot-based)

1. Cell Culture:

  • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 Endothelial Cell Growth Medium-2 supplemented with the provided bullet kit components.

  • Grow cells to 80-90% confluency.

  • Prior to the experiment, serum-starve the cells for 4-6 hours in a basal medium.

2. This compound Treatment and Sphingosine-1-Phosphate (S1P) Stimulation:

  • Prepare a dilution series of this compound in the basal medium.

  • Pre-incubate the serum-starved HUVECs with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

  • Stimulate the cells with S1P at a final concentration of 100-200 nM for 10-15 minutes at 37°C.[5][6]

3. Cell Lysis:

  • Aspirate the medium and wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

4. Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with primary antibodies against phospho-AKT (Ser473) (e.g., Cell Signaling Technology, #9271) and total AKT (e.g., Cell Signaling Technology, #4691) diluted in 5% BSA/TBST.[7]

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

5. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using image analysis software.

  • Normalize the phospho-AKT signal to the total AKT signal for each sample.

  • Calculate the percentage of inhibition of AKT phosphorylation and determine the IC50 value as described for the ELISA method.

Conclusion

This compound is a potent and highly selective inhibitor of PI3Kδ that effectively suppresses the phosphorylation and activation of AKT in a cellular context. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the PI3Kδ/AKT signaling pathway. The detailed methodologies and visual representations of the signaling cascade and experimental workflows are intended to facilitate the design and execution of further studies in this area.

References

The Impact of LAS191954 on AKT Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effect of LAS191954, a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, on the phosphorylation of protein kinase B (AKT). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows to support further research and development in inflammatory diseases and other relevant fields.

Core Concept: Inhibition of the PI3Kδ/AKT Signaling Pathway

This compound exerts its biological effects by targeting PI3Kδ, a lipid kinase predominantly expressed in hematopoietic cells.[1] PI3Kδ plays a crucial role in the activation and function of various immune cells.[1] Upon activation by upstream signals, PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). This second messenger recruits AKT to the plasma membrane, leading to its phosphorylation at two key residues: Threonine 308 (Thr308) by phosphoinositide-dependent kinase 1 (PDK1) and Serine 473 (Ser473) by the mTOR complex 2 (mTORC2).[2] Dual phosphorylation fully activates AKT, which in turn phosphorylates a multitude of downstream substrates involved in cell survival, proliferation, and inflammation. By selectively inhibiting PI3Kδ, this compound effectively blocks the production of PIP3 and consequently prevents the phosphorylation and activation of AKT.

Quantitative Data Summary

The inhibitory activity of this compound on PI3K isoforms and its cellular effect on AKT phosphorylation have been quantified in various assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) values.

Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms
IsoformIC50 (nM)
PI3Kδ2.6[1][3][4]
PI3Kγ72[1]
PI3Kβ94[1]
PI3Kα8200[1]
Table 2: Cellular Inhibitory Activity of this compound on AKT Phosphorylation
Cell LineStimulantPhosphorylation SiteAssay MethodIC50 (nM)
THP-1 (human monocytic)M-CSFThr308ELISA7.8[1]
HUVEC (human umbilical vein endothelial)Sphingosine-1-PhosphateSer473Not specified295[1]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

PI3Kδ/AKT Signaling Pathway Inhibition by this compound

PI3K_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor (e.g., M-CSFR) PI3K_delta PI3Kδ Receptor->PI3K_delta Activation Ligand Ligand (e.g., M-CSF) Ligand->Receptor PIP2 PIP2 PI3K_delta->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruitment PDK1 PDK1 PIP3->PDK1 pAKT_T308 p-AKT (Thr308) AKT->pAKT_T308 pAKT_S473 p-AKT (Ser473) pAKT_T308->pAKT_S473 Downstream Downstream Effectors pAKT_S473->Downstream Activation PDK1->AKT Phosphorylation mTORC2 mTORC2 mTORC2->pAKT_T308 Phosphorylation This compound This compound This compound->PI3K_delta Inhibition

Caption: PI3Kδ/AKT pathway inhibition by this compound.

Experimental Workflow: M-CSF-Induced AKT Phosphorylation in THP-1 Cells

THP1_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis start Seed THP-1 cells differentiate Differentiate with PMA start->differentiate preincubate Pre-incubate with This compound (30 min) differentiate->preincubate stimulate Stimulate with M-CSF (3 min) preincubate->stimulate lyse Lyse cells stimulate->lyse elisa Phospho-AKT (Thr308) ELISA lyse->elisa detect Measure Chemiluminescence elisa->detect results Calculate IC50 detect->results

Caption: Workflow for assessing this compound's effect in THP-1 cells.

Experimental Workflow: Sphingosine-1-Phosphate-Induced AKT Phosphorylation in HUVECs

HUVEC_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis start Culture HUVEC cells to confluency preincubate Pre-incubate with this compound start->preincubate stimulate Stimulate with Sphingosine-1-Phosphate preincubate->stimulate lyse Lyse cells stimulate->lyse western_blot SDS-PAGE & Western Blot lyse->western_blot primary_ab Incubate with anti-p-AKT (Ser473) and anti-total AKT antibodies western_blot->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect results Quantify and Calculate IC50 detect->results

Caption: Workflow for assessing this compound's effect in HUVEC cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

M-CSF-Induced AKT Phosphorylation in THP-1 Cells (ELISA-based)

1. Cell Culture and Differentiation:

  • Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • To differentiate THP-1 monocytes into macrophage-like cells, treat with 50-100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

  • Following differentiation, replace the PMA-containing medium with fresh, serum-free medium and allow the cells to rest for 24 hours.

2. This compound Treatment and M-CSF Stimulation:

  • Prepare a dilution series of this compound in serum-free medium.

  • Pre-incubate the differentiated THP-1 cells with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Stimulate the cells by adding macrophage colony-stimulating factor (M-CSF) to a final concentration of 25-50 ng/mL and incubate for 3 minutes at 37°C.

3. Cell Lysis:

  • Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Add 1X cell lysis buffer (e.g., from a PathScan® Phospho-Akt (Thr308) Sandwich ELISA Kit, Cell Signaling Technology, #7252) supplemented with a protease inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microfuge tube.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the cell debris.

  • Collect the supernatant for analysis.

4. Phospho-AKT (Thr308) ELISA:

  • Perform the ELISA according to the manufacturer's instructions (e.g., PathScan® Phospho-Akt (Thr308) Sandwich ELISA Kit).

  • Briefly, add cell lysates to the antibody-coated microwells and incubate.

  • Wash the wells and add the detection antibody (anti-phospho-AKT Thr308).

  • After another wash step, add the HRP-linked secondary antibody.

  • Following a final wash, add the chemiluminescent substrate and measure the relative light units (RLU) using a microplate luminometer.

5. Data Analysis:

  • Normalize the phospho-AKT signal to the total protein concentration of each lysate.

  • Plot the percentage of inhibition of AKT phosphorylation against the log concentration of this compound.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Sphingosine-1-Phosphate-Induced AKT Phosphorylation in HUVECs (Western Blot-based)

1. Cell Culture:

  • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 Endothelial Cell Growth Medium-2 supplemented with the provided bullet kit components.

  • Grow cells to 80-90% confluency.

  • Prior to the experiment, serum-starve the cells for 4-6 hours in a basal medium.

2. This compound Treatment and Sphingosine-1-Phosphate (S1P) Stimulation:

  • Prepare a dilution series of this compound in the basal medium.

  • Pre-incubate the serum-starved HUVECs with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

  • Stimulate the cells with S1P at a final concentration of 100-200 nM for 10-15 minutes at 37°C.[5][6]

3. Cell Lysis:

  • Aspirate the medium and wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

4. Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with primary antibodies against phospho-AKT (Ser473) (e.g., Cell Signaling Technology, #9271) and total AKT (e.g., Cell Signaling Technology, #4691) diluted in 5% BSA/TBST.[7]

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

5. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using image analysis software.

  • Normalize the phospho-AKT signal to the total AKT signal for each sample.

  • Calculate the percentage of inhibition of AKT phosphorylation and determine the IC50 value as described for the ELISA method.

Conclusion

This compound is a potent and highly selective inhibitor of PI3Kδ that effectively suppresses the phosphorylation and activation of AKT in a cellular context. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the PI3Kδ/AKT signaling pathway. The detailed methodologies and visual representations of the signaling cascade and experimental workflows are intended to facilitate the design and execution of further studies in this area.

References

LAS191954: A Potent and Selective PI3Kδ Inhibitor for Advanced Immunology Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LAS191954 is a potent, selective, and orally available inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3Kδ signaling pathway plays a critical role in the activation, differentiation, and function of various immune cells, making it a key target for therapeutic intervention in a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of this compound as a valuable tool for immunology research, detailing its mechanism of action, experimental protocols for its use in vitro and in vivo, and its selectivity profile.

Mechanism of Action: Targeting the PI3Kδ Signaling Pathway

The PI3K family of lipid kinases are crucial intracellular signaling molecules. The class I PI3Ks, which include the p110δ isoform, phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effector proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt. The activation of the PI3K/Akt signaling cascade is central to a multitude of cellular processes in the immune system, including cell proliferation, survival, and differentiation.

PI3Kδ is predominantly expressed in hematopoietic cells and is a key regulator of immune function. In B cells, PI3Kδ is essential for B cell receptor (BCR) signaling, leading to their activation and subsequent antibody production. In T cells, PI3Kδ is involved in T cell receptor (TCR) signaling, promoting their proliferation and cytokine secretion. Mast cells also rely on PI3Kδ for their activation and degranulation in response to allergens. By selectively inhibiting PI3Kδ, this compound offers a targeted approach to modulate these immune responses.

Below is a diagram illustrating the central role of PI3Kδ in the signaling pathways of key immune cells.

PI3K_Signaling_Pathway cluster_B_Cell B Cell cluster_T_Cell T Cell cluster_Mast_Cell Mast Cell BCR BCR Lyn Lyn BCR->Lyn Syk Syk BCR->Syk CD19 CD19 PI3Kdelta_B PI3Kδ CD19->PI3Kdelta_B Lyn->CD19 Syk->PI3Kdelta_B PIP3_B PIP3 PI3Kdelta_B->PIP3_B BTK BTK PIP3_B->BTK Akt_B Akt PIP3_B->Akt_B PLCg2 PLCγ2 BTK->PLCg2 NFkB_B NF-κB PLCg2->NFkB_B Akt_B->NFkB_B Proliferation_B Proliferation, Survival, Differentiation NFkB_B->Proliferation_B LAS191954_B This compound LAS191954_B->PI3Kdelta_B TCR TCR Lck Lck TCR->Lck CD28 CD28 PI3Kdelta_T PI3Kδ CD28->PI3Kdelta_T ZAP70 ZAP70 Lck->ZAP70 ZAP70->PI3Kdelta_T PIP3_T PIP3 PI3Kdelta_T->PIP3_T ITK ITK PIP3_T->ITK Akt_T Akt PIP3_T->Akt_T PLCg1 PLCγ1 ITK->PLCg1 NFkB_T NF-κB PLCg1->NFkB_T AP1 AP-1 PLCg1->AP1 NFAT NFAT PLCg1->NFAT Akt_T->NFkB_T Cytokine_Production Cytokine Production, Proliferation NFkB_T->Cytokine_Production AP1->Cytokine_Production NFAT->Cytokine_Production LAS191954_T This compound LAS191954_T->PI3Kdelta_T FceRI FcεRI Lyn_M Lyn FceRI->Lyn_M Antigen Antigen Antigen->FceRI Syk_M Syk Lyn_M->Syk_M PI3Kdelta_M PI3Kδ Syk_M->PI3Kdelta_M PIP3_M PIP3 PI3Kdelta_M->PIP3_M Akt_M Akt PIP3_M->Akt_M Degranulation Degranulation Akt_M->Degranulation LAS191954_M This compound LAS191954_M->PI3Kdelta_M

Caption: PI3Kδ signaling in immune cells.

Data Presentation: Potency and Selectivity of this compound

The efficacy and specificity of a chemical probe are paramount for its utility in research. This compound exhibits high potency against PI3Kδ with excellent selectivity over other PI3K isoforms and a broader panel of kinases.

Table 1: In Vitro Potency of this compound

TargetAssay TypeCell Line/SystemIC50 (nM)
PI3KδBiochemicalRecombinant enzyme2.6
PI3KδCellular (p-Akt)Human PBMC4.6
PI3KδCellular (p-Akt)Human Whole Blood47

Table 2: Selectivity of this compound against other PI3K Isoforms

PI3K IsoformIC50 (nM)Fold Selectivity vs. PI3Kδ
PI3Kα>10,000>3846
PI3Kβ490188
PI3Kγ260100

Table 3: In Vivo Efficacy of this compound

Animal ModelSpeciesEndpointID50 (mg/kg)
Ovalbumin-induced airway eosinophiliaBrown Norway RatEosinophil count in BALF0.16 (b.i.d.)
Concanavalin A-induced IL-2 productionRatSerum IL-2 levels0.13 (p.o.)

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide step-by-step protocols for key in vitro and in vivo experiments to assess the immunological effects of this compound.

In Vitro B Cell Activation Assay

This protocol details a method to assess the effect of this compound on B cell activation by measuring the expression of the early activation marker CD69.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Anti-human IgD antibody (for B cell receptor cross-linking)

  • Anti-human CD19 antibody (for B cell identification)

  • Anti-human CD69 antibody (for activation marker staining)

  • This compound (dissolved in DMSO)

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • 96-well U-bottom plates

  • Flow cytometer

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the this compound dilutions or vehicle (DMSO) to the respective wells.

  • Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.

  • Prepare a solution of anti-human IgD antibody in complete RPMI-1640 medium. Add 50 µL of the antibody solution to the wells to a final concentration of 10 µg/mL to stimulate B cell activation. For unstimulated controls, add 50 µL of medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • After incubation, harvest the cells and wash them with FACS buffer.

  • Stain the cells with fluorescently labeled anti-human CD19 and anti-human CD69 antibodies for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Analyze the percentage of CD69-positive cells within the CD19-positive B cell population.

  • Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.

B_Cell_Activation_Workflow cluster_workflow B Cell Activation Assay Workflow start Isolate PBMCs seed Seed cells in 96-well plate start->seed add_las Add this compound/vehicle seed->add_las preincubate Pre-incubate (1 hr) add_las->preincubate stimulate Stimulate with anti-IgD preincubate->stimulate incubate Incubate (18-24 hrs) stimulate->incubate stain Stain with anti-CD19/CD69 incubate->stain acquire Acquire data on flow cytometer stain->acquire analyze Analyze CD69 expression on B cells acquire->analyze

Caption: B Cell Activation Assay Workflow.

In Vivo Ovalbumin-Induced Airway Inflammation Model in Brown Norway Rats

This model is used to evaluate the anti-inflammatory effects of this compound in an allergic asthma-like condition.

Materials:

  • Male Brown Norway rats (6-8 weeks old)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (Al(OH)3) as an adjuvant

  • Sterile saline

  • This compound formulation for oral administration

  • Vehicle control for this compound

  • Nebulizer for aerosol challenge

  • Equipment for bronchoalveolar lavage (BAL)

  • Reagents for cell counting and differential analysis (e.g., Wright-Giemsa stain)

Procedure:

  • Sensitization:

    • On day 0 and day 7, sensitize the rats by intraperitoneal injection of 1 mg OVA and 100 mg Al(OH)3 in 1 mL of sterile saline.

  • Drug Administration:

    • From day 14 to day 21, administer this compound or vehicle orally twice daily (b.i.d.).

  • Aerosol Challenge:

    • On days 19, 20, and 21, challenge the rats with an aerosol of 1% OVA in saline for 20 minutes using a nebulizer. The drug is administered 1 hour before and 6 hours after each challenge.

  • Bronchoalveolar Lavage (BAL):

    • On day 22 (24 hours after the final challenge), anesthetize the rats and perform a BAL by instilling and retrieving sterile saline from the lungs.

  • Cell Analysis:

    • Centrifuge the BAL fluid to pellet the cells.

    • Resuspend the cell pellet and determine the total cell count using a hemocytometer.

    • Prepare cytospin slides and stain with Wright-Giemsa stain for differential cell counting to determine the number of eosinophils, neutrophils, macrophages, and lymphocytes.

  • Data Analysis:

    • Calculate the total number of each cell type in the BAL fluid.

    • Compare the cell counts between the vehicle-treated and this compound-treated groups to determine the percentage of inhibition.

    • Calculate the ID50 value of this compound.

OVA_Model_Workflow cluster_workflow Ovalbumin-Induced Airway Inflammation Workflow sensitization Sensitization (Day 0 & 7) OVA + Al(OH)3 i.p. drug_admin Drug Administration (Day 14-21) This compound or Vehicle (p.o., b.i.d.) sensitization->drug_admin challenge Aerosol Challenge (Day 19, 20, 21) 1% OVA drug_admin->challenge bal Bronchoalveolar Lavage (Day 22) challenge->bal cell_analysis Cell Counting and Differential bal->cell_analysis data_analysis Data Analysis (ID50 calculation) cell_analysis->data_analysis

Caption: OVA-Induced Airway Inflammation Workflow.

In Vivo Concanavalin A-Induced IL-2 Production Model in Rats

This model assesses the effect of this compound on T-cell activation in vivo by measuring the production of Interleukin-2 (IL-2).

Materials:

  • Male rats (e.g., Sprague-Dawley, 200-250 g)

  • Concanavalin A (ConA)

  • Sterile saline

  • This compound formulation for oral administration

  • Vehicle control for this compound

  • Equipment for intravenous injection and blood collection

  • ELISA kit for rat IL-2

Procedure:

  • Drug Administration:

    • Administer this compound or vehicle orally to the rats.

  • ConA Challenge:

    • One hour after drug administration, inject ConA intravenously at a dose of 10 mg/kg.

  • Blood Collection:

    • Ninety minutes after the ConA injection, collect blood samples via cardiac puncture or from the tail vein.

  • Serum Preparation:

    • Allow the blood to clot and then centrifuge to separate the serum.

  • IL-2 Measurement:

    • Measure the concentration of IL-2 in the serum samples using a rat IL-2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the serum IL-2 levels between the vehicle-treated and this compound-treated groups to determine the percentage of inhibition.

    • Calculate the ID50 value of this compound.

ConA_Model_Workflow cluster_workflow Concanavalin A-Induced IL-2 Production Workflow drug_admin Oral Administration This compound or Vehicle con_a_challenge ConA Challenge (1 hr post-drug) 10 mg/kg i.v. drug_admin->con_a_challenge blood_collection Blood Collection (90 min post-ConA) con_a_challenge->blood_collection serum_prep Serum Preparation blood_collection->serum_prep il2_measurement IL-2 Measurement (ELISA) serum_prep->il2_measurement data_analysis Data Analysis (ID50 calculation) il2_measurement->data_analysis

Caption: ConA-Induced IL-2 Production Workflow.

Conclusion

This compound is a highly potent and selective PI3Kδ inhibitor that serves as an invaluable tool for immunology research. Its well-defined mechanism of action, coupled with its demonstrated efficacy in relevant in vitro and in vivo models of inflammation, makes it an excellent probe for dissecting the role of PI3Kδ in various immune processes. This guide provides the necessary technical information and detailed protocols to facilitate the use of this compound in investigating the complexities of the immune system and in the development of novel therapeutic strategies for immune-mediated diseases.

LAS191954: A Potent and Selective PI3Kδ Inhibitor for Advanced Immunology Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LAS191954 is a potent, selective, and orally available inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3Kδ signaling pathway plays a critical role in the activation, differentiation, and function of various immune cells, making it a key target for therapeutic intervention in a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of this compound as a valuable tool for immunology research, detailing its mechanism of action, experimental protocols for its use in vitro and in vivo, and its selectivity profile.

Mechanism of Action: Targeting the PI3Kδ Signaling Pathway

The PI3K family of lipid kinases are crucial intracellular signaling molecules. The class I PI3Ks, which include the p110δ isoform, phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effector proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt. The activation of the PI3K/Akt signaling cascade is central to a multitude of cellular processes in the immune system, including cell proliferation, survival, and differentiation.

PI3Kδ is predominantly expressed in hematopoietic cells and is a key regulator of immune function. In B cells, PI3Kδ is essential for B cell receptor (BCR) signaling, leading to their activation and subsequent antibody production. In T cells, PI3Kδ is involved in T cell receptor (TCR) signaling, promoting their proliferation and cytokine secretion. Mast cells also rely on PI3Kδ for their activation and degranulation in response to allergens. By selectively inhibiting PI3Kδ, this compound offers a targeted approach to modulate these immune responses.

Below is a diagram illustrating the central role of PI3Kδ in the signaling pathways of key immune cells.

PI3K_Signaling_Pathway cluster_B_Cell B Cell cluster_T_Cell T Cell cluster_Mast_Cell Mast Cell BCR BCR Lyn Lyn BCR->Lyn Syk Syk BCR->Syk CD19 CD19 PI3Kdelta_B PI3Kδ CD19->PI3Kdelta_B Lyn->CD19 Syk->PI3Kdelta_B PIP3_B PIP3 PI3Kdelta_B->PIP3_B BTK BTK PIP3_B->BTK Akt_B Akt PIP3_B->Akt_B PLCg2 PLCγ2 BTK->PLCg2 NFkB_B NF-κB PLCg2->NFkB_B Akt_B->NFkB_B Proliferation_B Proliferation, Survival, Differentiation NFkB_B->Proliferation_B LAS191954_B This compound LAS191954_B->PI3Kdelta_B TCR TCR Lck Lck TCR->Lck CD28 CD28 PI3Kdelta_T PI3Kδ CD28->PI3Kdelta_T ZAP70 ZAP70 Lck->ZAP70 ZAP70->PI3Kdelta_T PIP3_T PIP3 PI3Kdelta_T->PIP3_T ITK ITK PIP3_T->ITK Akt_T Akt PIP3_T->Akt_T PLCg1 PLCγ1 ITK->PLCg1 NFkB_T NF-κB PLCg1->NFkB_T AP1 AP-1 PLCg1->AP1 NFAT NFAT PLCg1->NFAT Akt_T->NFkB_T Cytokine_Production Cytokine Production, Proliferation NFkB_T->Cytokine_Production AP1->Cytokine_Production NFAT->Cytokine_Production LAS191954_T This compound LAS191954_T->PI3Kdelta_T FceRI FcεRI Lyn_M Lyn FceRI->Lyn_M Antigen Antigen Antigen->FceRI Syk_M Syk Lyn_M->Syk_M PI3Kdelta_M PI3Kδ Syk_M->PI3Kdelta_M PIP3_M PIP3 PI3Kdelta_M->PIP3_M Akt_M Akt PIP3_M->Akt_M Degranulation Degranulation Akt_M->Degranulation LAS191954_M This compound LAS191954_M->PI3Kdelta_M

Caption: PI3Kδ signaling in immune cells.

Data Presentation: Potency and Selectivity of this compound

The efficacy and specificity of a chemical probe are paramount for its utility in research. This compound exhibits high potency against PI3Kδ with excellent selectivity over other PI3K isoforms and a broader panel of kinases.

Table 1: In Vitro Potency of this compound

TargetAssay TypeCell Line/SystemIC50 (nM)
PI3KδBiochemicalRecombinant enzyme2.6
PI3KδCellular (p-Akt)Human PBMC4.6
PI3KδCellular (p-Akt)Human Whole Blood47

Table 2: Selectivity of this compound against other PI3K Isoforms

PI3K IsoformIC50 (nM)Fold Selectivity vs. PI3Kδ
PI3Kα>10,000>3846
PI3Kβ490188
PI3Kγ260100

Table 3: In Vivo Efficacy of this compound

Animal ModelSpeciesEndpointID50 (mg/kg)
Ovalbumin-induced airway eosinophiliaBrown Norway RatEosinophil count in BALF0.16 (b.i.d.)
Concanavalin A-induced IL-2 productionRatSerum IL-2 levels0.13 (p.o.)

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide step-by-step protocols for key in vitro and in vivo experiments to assess the immunological effects of this compound.

In Vitro B Cell Activation Assay

This protocol details a method to assess the effect of this compound on B cell activation by measuring the expression of the early activation marker CD69.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Anti-human IgD antibody (for B cell receptor cross-linking)

  • Anti-human CD19 antibody (for B cell identification)

  • Anti-human CD69 antibody (for activation marker staining)

  • This compound (dissolved in DMSO)

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • 96-well U-bottom plates

  • Flow cytometer

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the this compound dilutions or vehicle (DMSO) to the respective wells.

  • Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.

  • Prepare a solution of anti-human IgD antibody in complete RPMI-1640 medium. Add 50 µL of the antibody solution to the wells to a final concentration of 10 µg/mL to stimulate B cell activation. For unstimulated controls, add 50 µL of medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • After incubation, harvest the cells and wash them with FACS buffer.

  • Stain the cells with fluorescently labeled anti-human CD19 and anti-human CD69 antibodies for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Analyze the percentage of CD69-positive cells within the CD19-positive B cell population.

  • Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.

B_Cell_Activation_Workflow cluster_workflow B Cell Activation Assay Workflow start Isolate PBMCs seed Seed cells in 96-well plate start->seed add_las Add this compound/vehicle seed->add_las preincubate Pre-incubate (1 hr) add_las->preincubate stimulate Stimulate with anti-IgD preincubate->stimulate incubate Incubate (18-24 hrs) stimulate->incubate stain Stain with anti-CD19/CD69 incubate->stain acquire Acquire data on flow cytometer stain->acquire analyze Analyze CD69 expression on B cells acquire->analyze

Caption: B Cell Activation Assay Workflow.

In Vivo Ovalbumin-Induced Airway Inflammation Model in Brown Norway Rats

This model is used to evaluate the anti-inflammatory effects of this compound in an allergic asthma-like condition.

Materials:

  • Male Brown Norway rats (6-8 weeks old)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Al(OH)3) as an adjuvant

  • Sterile saline

  • This compound formulation for oral administration

  • Vehicle control for this compound

  • Nebulizer for aerosol challenge

  • Equipment for bronchoalveolar lavage (BAL)

  • Reagents for cell counting and differential analysis (e.g., Wright-Giemsa stain)

Procedure:

  • Sensitization:

    • On day 0 and day 7, sensitize the rats by intraperitoneal injection of 1 mg OVA and 100 mg Al(OH)3 in 1 mL of sterile saline.

  • Drug Administration:

    • From day 14 to day 21, administer this compound or vehicle orally twice daily (b.i.d.).

  • Aerosol Challenge:

    • On days 19, 20, and 21, challenge the rats with an aerosol of 1% OVA in saline for 20 minutes using a nebulizer. The drug is administered 1 hour before and 6 hours after each challenge.

  • Bronchoalveolar Lavage (BAL):

    • On day 22 (24 hours after the final challenge), anesthetize the rats and perform a BAL by instilling and retrieving sterile saline from the lungs.

  • Cell Analysis:

    • Centrifuge the BAL fluid to pellet the cells.

    • Resuspend the cell pellet and determine the total cell count using a hemocytometer.

    • Prepare cytospin slides and stain with Wright-Giemsa stain for differential cell counting to determine the number of eosinophils, neutrophils, macrophages, and lymphocytes.

  • Data Analysis:

    • Calculate the total number of each cell type in the BAL fluid.

    • Compare the cell counts between the vehicle-treated and this compound-treated groups to determine the percentage of inhibition.

    • Calculate the ID50 value of this compound.

OVA_Model_Workflow cluster_workflow Ovalbumin-Induced Airway Inflammation Workflow sensitization Sensitization (Day 0 & 7) OVA + Al(OH)3 i.p. drug_admin Drug Administration (Day 14-21) This compound or Vehicle (p.o., b.i.d.) sensitization->drug_admin challenge Aerosol Challenge (Day 19, 20, 21) 1% OVA drug_admin->challenge bal Bronchoalveolar Lavage (Day 22) challenge->bal cell_analysis Cell Counting and Differential bal->cell_analysis data_analysis Data Analysis (ID50 calculation) cell_analysis->data_analysis

Caption: OVA-Induced Airway Inflammation Workflow.

In Vivo Concanavalin A-Induced IL-2 Production Model in Rats

This model assesses the effect of this compound on T-cell activation in vivo by measuring the production of Interleukin-2 (IL-2).

Materials:

  • Male rats (e.g., Sprague-Dawley, 200-250 g)

  • Concanavalin A (ConA)

  • Sterile saline

  • This compound formulation for oral administration

  • Vehicle control for this compound

  • Equipment for intravenous injection and blood collection

  • ELISA kit for rat IL-2

Procedure:

  • Drug Administration:

    • Administer this compound or vehicle orally to the rats.

  • ConA Challenge:

    • One hour after drug administration, inject ConA intravenously at a dose of 10 mg/kg.

  • Blood Collection:

    • Ninety minutes after the ConA injection, collect blood samples via cardiac puncture or from the tail vein.

  • Serum Preparation:

    • Allow the blood to clot and then centrifuge to separate the serum.

  • IL-2 Measurement:

    • Measure the concentration of IL-2 in the serum samples using a rat IL-2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the serum IL-2 levels between the vehicle-treated and this compound-treated groups to determine the percentage of inhibition.

    • Calculate the ID50 value of this compound.

ConA_Model_Workflow cluster_workflow Concanavalin A-Induced IL-2 Production Workflow drug_admin Oral Administration This compound or Vehicle con_a_challenge ConA Challenge (1 hr post-drug) 10 mg/kg i.v. drug_admin->con_a_challenge blood_collection Blood Collection (90 min post-ConA) con_a_challenge->blood_collection serum_prep Serum Preparation blood_collection->serum_prep il2_measurement IL-2 Measurement (ELISA) serum_prep->il2_measurement data_analysis Data Analysis (ID50 calculation) il2_measurement->data_analysis

Caption: ConA-Induced IL-2 Production Workflow.

Conclusion

This compound is a highly potent and selective PI3Kδ inhibitor that serves as an invaluable tool for immunology research. Its well-defined mechanism of action, coupled with its demonstrated efficacy in relevant in vitro and in vivo models of inflammation, makes it an excellent probe for dissecting the role of PI3Kδ in various immune processes. This guide provides the necessary technical information and detailed protocols to facilitate the use of this compound in investigating the complexities of the immune system and in the development of novel therapeutic strategies for immune-mediated diseases.

Methodological & Application

Application Notes and Protocols for LAS191954 in THP-1 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Evaluating the Potency and Cellular Activity of the PI3Kδ Inhibitor LAS191954 using a THP-1 Cell-Based Assay

Audience: Researchers, scientists, and drug development professionals.

Abstract

These application notes provide a detailed protocol for an in vitro assay to determine the cellular potency of this compound, a selective inhibitor of the delta isoform of phosphatidylinositol 3-kinase (PI3Kδ). The human monocytic leukemia cell line, THP-1, is utilized as a model system to assess the inhibitory activity of this compound on the PI3Kδ signaling pathway. The assay measures the phosphorylation of AKT, a downstream effector of PI3Kδ, in response to stimulation with Macrophage Colony-Stimulating Factor (M-CSF). This protocol outlines the necessary steps for THP-1 cell culture, differentiation, inhibitor treatment, M-CSF stimulation, and subsequent analysis of AKT phosphorylation by Western Blot.

Introduction

The delta isoform of phosphatidylinositol 3-kinase (PI3Kδ) is a key enzyme in the PI3K/AKT/mTOR signaling cascade, which is crucial for the proliferation, differentiation, and activation of immune cells.[1] Dysregulation of the PI3Kδ pathway is implicated in various inflammatory and autoimmune diseases. This compound has been identified as a potent and selective inhibitor of PI3Kδ, with an in vitro IC50 of 2.6 nM.[1][2][3] To assess its efficacy within a cellular context, a robust in vitro assay is required. The human monocytic cell line THP-1 provides a relevant model, as these cells express PI3Kδ and respond to M-CSF, a key cytokine that activates the PI3Kδ pathway, leading to the phosphorylation of AKT.[1] This document provides a comprehensive protocol to measure the inhibitory effect of this compound on M-CSF-induced AKT phosphorylation in THP-1 cells.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the in vitro assay.

PI3K_Pathway cluster_membrane Cell Membrane M-CSFR M-CSFR PI3Kδ PI3Kδ M-CSFR->PI3Kδ Activates M-CSF M-CSF M-CSF->M-CSFR Binds PIP3 PIP3 PI3Kδ->PIP3 Phosphorylates This compound This compound This compound->PI3Kδ Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates p-AKT p-AKT AKT->p-AKT Phosphorylation Cellular Response Cellular Response p-AKT->Cellular Response Leads to

Caption: PI3Kδ Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis A Culture THP-1 Cells B Differentiate with PMA (optional, for macrophage-like phenotype) A->B C Serum Starve Cells B->C D Pre-incubate with this compound C->D E Stimulate with M-CSF D->E F Lyse Cells E->F G Western Blot for p-AKT and Total AKT F->G H Data Analysis (IC50 determination) G->H

Caption: Experimental Workflow for this compound Assay in THP-1 Cells.

Quantitative Data Summary

The inhibitory activity of this compound on various PI3K isoforms and its cellular potency in the THP-1 assay are summarized below.

Target/AssayIC50 (nM)Source
Enzymatic Assays
PI3Kδ2.6[1][2]
PI3Kγ72[1]
PI3Kβ94[1]
PI3Kα8200[1]
Cellular Assay
M-CSF-induced p-AKT in THP-1 cells7.8[1]

Experimental Protocols

THP-1 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and maintaining the THP-1 human monocytic cell line.

Materials:

  • THP-1 cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • L-glutamine

  • Penicillin-Streptomycin solution

  • 2-Mercaptoethanol

  • Phosphate-Buffered Saline (PBS)

  • T-75 cell culture flasks

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Prepare complete culture medium: RPMI-1640 supplemented with 10% heat-inactivated FBS, 2 mM L-glutamine, 100 IU/mL penicillin, 100 µg/mL streptomycin, and 0.05 mM 2-mercaptoethanol.[4]

  • Maintain THP-1 cells in T-75 flasks at a density between 3 x 10^5 and 7 x 10^5 cells/mL.[5]

  • Subculture the cells every 2-3 days. To subculture, centrifuge the cell suspension at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed complete culture medium.

  • Ensure cells are in a single-cell suspension before initiating experiments.

Assay for M-CSF-Induced AKT Phosphorylation in THP-1 Cells

This protocol details the specific steps to assess the inhibitory effect of this compound on M-CSF-induced AKT phosphorylation.

Materials:

  • Cultured THP-1 cells

  • This compound

  • Recombinant Human M-CSF

  • Phorbol 12-myristate 13-acetate (PMA) (optional, for differentiation)

  • DMSO (vehicle control)

  • Serum-free RPMI-1640 medium

  • 6-well or 12-well tissue culture plates

  • Ice-cold PBS

  • Cell lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western Blotting reagents and equipment

  • Primary antibodies: Rabbit anti-phospho-AKT (Ser473) and Rabbit anti-total AKT

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Differentiation (Optional):

    • For undifferentiated monocytes, seed THP-1 cells at a density of 1 x 10^6 cells/well in a 6-well plate.

    • To differentiate into macrophage-like cells, treat THP-1 cells with 20-50 ng/mL PMA for 48-72 hours.[5][6] After incubation, gently wash the adherent cells with pre-warmed PBS to remove PMA.

  • Serum Starvation:

    • Prior to treatment, replace the culture medium with serum-free RPMI-1640 and incubate the cells for 3-4 hours to reduce basal levels of AKT phosphorylation.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in serum-free RPMI-1640. Include a DMSO-only vehicle control.

    • Add the diluted this compound or vehicle to the appropriate wells and pre-incubate for 1-2 hours at 37°C.

  • M-CSF Stimulation:

    • Stimulate the cells by adding M-CSF to each well at a final concentration of 20-50 ng/mL.

    • Incubate for 5-15 minutes at 37°C. This short stimulation time is critical to capture the peak of AKT phosphorylation.

  • Cell Lysis:

    • Immediately after stimulation, place the plate on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold cell lysis buffer (containing protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, vortexing periodically.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Western Blot:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Load 20-30 µg of protein per lane, perform electrophoresis, and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AKT and total AKT overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-AKT and total AKT.

    • Normalize the phospho-AKT signal to the total AKT signal for each sample.

    • Plot the normalized phospho-AKT levels against the concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC50 value.

Conclusion

This application note provides a detailed framework for assessing the cellular activity of the PI3Kδ inhibitor this compound. The M-CSF-induced AKT phosphorylation assay in THP-1 cells is a robust and reproducible method to quantify the potency of PI3Kδ inhibitors in a physiologically relevant context. The provided protocols can be adapted for the evaluation of other compounds targeting the PI3Kδ pathway.

References

Application Notes and Protocols for LAS191954 in THP-1 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Evaluating the Potency and Cellular Activity of the PI3Kδ Inhibitor LAS191954 using a THP-1 Cell-Based Assay

Audience: Researchers, scientists, and drug development professionals.

Abstract

These application notes provide a detailed protocol for an in vitro assay to determine the cellular potency of this compound, a selective inhibitor of the delta isoform of phosphatidylinositol 3-kinase (PI3Kδ). The human monocytic leukemia cell line, THP-1, is utilized as a model system to assess the inhibitory activity of this compound on the PI3Kδ signaling pathway. The assay measures the phosphorylation of AKT, a downstream effector of PI3Kδ, in response to stimulation with Macrophage Colony-Stimulating Factor (M-CSF). This protocol outlines the necessary steps for THP-1 cell culture, differentiation, inhibitor treatment, M-CSF stimulation, and subsequent analysis of AKT phosphorylation by Western Blot.

Introduction

The delta isoform of phosphatidylinositol 3-kinase (PI3Kδ) is a key enzyme in the PI3K/AKT/mTOR signaling cascade, which is crucial for the proliferation, differentiation, and activation of immune cells.[1] Dysregulation of the PI3Kδ pathway is implicated in various inflammatory and autoimmune diseases. This compound has been identified as a potent and selective inhibitor of PI3Kδ, with an in vitro IC50 of 2.6 nM.[1][2][3] To assess its efficacy within a cellular context, a robust in vitro assay is required. The human monocytic cell line THP-1 provides a relevant model, as these cells express PI3Kδ and respond to M-CSF, a key cytokine that activates the PI3Kδ pathway, leading to the phosphorylation of AKT.[1] This document provides a comprehensive protocol to measure the inhibitory effect of this compound on M-CSF-induced AKT phosphorylation in THP-1 cells.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the in vitro assay.

PI3K_Pathway cluster_membrane Cell Membrane M-CSFR M-CSFR PI3Kδ PI3Kδ M-CSFR->PI3Kδ Activates M-CSF M-CSF M-CSF->M-CSFR Binds PIP3 PIP3 PI3Kδ->PIP3 Phosphorylates This compound This compound This compound->PI3Kδ Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates p-AKT p-AKT AKT->p-AKT Phosphorylation Cellular Response Cellular Response p-AKT->Cellular Response Leads to

Caption: PI3Kδ Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis A Culture THP-1 Cells B Differentiate with PMA (optional, for macrophage-like phenotype) A->B C Serum Starve Cells B->C D Pre-incubate with this compound C->D E Stimulate with M-CSF D->E F Lyse Cells E->F G Western Blot for p-AKT and Total AKT F->G H Data Analysis (IC50 determination) G->H

Caption: Experimental Workflow for this compound Assay in THP-1 Cells.

Quantitative Data Summary

The inhibitory activity of this compound on various PI3K isoforms and its cellular potency in the THP-1 assay are summarized below.

Target/AssayIC50 (nM)Source
Enzymatic Assays
PI3Kδ2.6[1][2]
PI3Kγ72[1]
PI3Kβ94[1]
PI3Kα8200[1]
Cellular Assay
M-CSF-induced p-AKT in THP-1 cells7.8[1]

Experimental Protocols

THP-1 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and maintaining the THP-1 human monocytic cell line.

Materials:

  • THP-1 cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • L-glutamine

  • Penicillin-Streptomycin solution

  • 2-Mercaptoethanol

  • Phosphate-Buffered Saline (PBS)

  • T-75 cell culture flasks

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Prepare complete culture medium: RPMI-1640 supplemented with 10% heat-inactivated FBS, 2 mM L-glutamine, 100 IU/mL penicillin, 100 µg/mL streptomycin, and 0.05 mM 2-mercaptoethanol.[4]

  • Maintain THP-1 cells in T-75 flasks at a density between 3 x 10^5 and 7 x 10^5 cells/mL.[5]

  • Subculture the cells every 2-3 days. To subculture, centrifuge the cell suspension at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed complete culture medium.

  • Ensure cells are in a single-cell suspension before initiating experiments.

Assay for M-CSF-Induced AKT Phosphorylation in THP-1 Cells

This protocol details the specific steps to assess the inhibitory effect of this compound on M-CSF-induced AKT phosphorylation.

Materials:

  • Cultured THP-1 cells

  • This compound

  • Recombinant Human M-CSF

  • Phorbol 12-myristate 13-acetate (PMA) (optional, for differentiation)

  • DMSO (vehicle control)

  • Serum-free RPMI-1640 medium

  • 6-well or 12-well tissue culture plates

  • Ice-cold PBS

  • Cell lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western Blotting reagents and equipment

  • Primary antibodies: Rabbit anti-phospho-AKT (Ser473) and Rabbit anti-total AKT

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Differentiation (Optional):

    • For undifferentiated monocytes, seed THP-1 cells at a density of 1 x 10^6 cells/well in a 6-well plate.

    • To differentiate into macrophage-like cells, treat THP-1 cells with 20-50 ng/mL PMA for 48-72 hours.[5][6] After incubation, gently wash the adherent cells with pre-warmed PBS to remove PMA.

  • Serum Starvation:

    • Prior to treatment, replace the culture medium with serum-free RPMI-1640 and incubate the cells for 3-4 hours to reduce basal levels of AKT phosphorylation.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in serum-free RPMI-1640. Include a DMSO-only vehicle control.

    • Add the diluted this compound or vehicle to the appropriate wells and pre-incubate for 1-2 hours at 37°C.

  • M-CSF Stimulation:

    • Stimulate the cells by adding M-CSF to each well at a final concentration of 20-50 ng/mL.

    • Incubate for 5-15 minutes at 37°C. This short stimulation time is critical to capture the peak of AKT phosphorylation.

  • Cell Lysis:

    • Immediately after stimulation, place the plate on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold cell lysis buffer (containing protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, vortexing periodically.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Western Blot:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Load 20-30 µg of protein per lane, perform electrophoresis, and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AKT and total AKT overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-AKT and total AKT.

    • Normalize the phospho-AKT signal to the total AKT signal for each sample.

    • Plot the normalized phospho-AKT levels against the concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC50 value.

Conclusion

This application note provides a detailed framework for assessing the cellular activity of the PI3Kδ inhibitor this compound. The M-CSF-induced AKT phosphorylation assay in THP-1 cells is a robust and reproducible method to quantify the potency of PI3Kδ inhibitors in a physiologically relevant context. The provided protocols can be adapted for the evaluation of other compounds targeting the PI3Kδ pathway.

References

Application Notes and Protocols for the Use of LAS191954 in Primary B-Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAS191954 is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3Kδ signaling pathway is crucial for the activation, proliferation, survival, and differentiation of B-lymphocytes.[1][2][3] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases.[1][4][5] These application notes provide detailed protocols for the utilization of this compound in primary B-cell cultures to investigate its effects on B-cell function. The protocols outlined below cover the isolation of primary B-cells, cell culture and treatment with this compound, and subsequent analysis of key cellular processes including proliferation, apoptosis, and signaling pathway modulation.

Mechanism of Action

This compound selectively inhibits the PI3Kδ catalytic subunit, which is predominantly expressed in hematopoietic cells.[1][2] PI3Kδ is a key component of the B-cell receptor (BCR) signaling cascade.[4][6] Upon BCR engagement, PI3Kδ is activated and phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and Bruton's tyrosine kinase (BTK), which in turn regulate a multitude of cellular functions essential for B-cell responses.[2][3] By inhibiting PI3Kδ, this compound effectively blocks these downstream signaling events, leading to a reduction in B-cell activation, proliferation, and survival.[1]

Data Presentation

Table 1: In Vitro Potency of this compound
Assay TypeTargetIC50 (nM)Source
Biochemical AssayPI3Kδ2.6[1]
Cellular Assay (M-CSF-induced AKT phosphorylation in THP-1 cells)PI3Kδ7.8[1]
Cellular Assay (BCR activation in isolated PBMC)CD69 expression in CD19+ B-cells4.6[1]
Cellular Assay (BCR activation in human whole blood)CD69 expression in CD19+ B-cells47[1]
Table 2: Selectivity Profile of this compound
TargetIC50 (nM)Fold Selectivity vs. PI3KδSource
PI3Kα8200~3154x[1]
PI3Kβ94~36x[1]
PI3Kγ72~28x[1]

Experimental Protocols

Protocol 1: Isolation of Primary Human B-Cells from Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of untouched primary B-cells from PBMCs using negative selection.

Materials:

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • Human B-Cell Isolation Kit (e.g., Dynabeads™ Untouched™ Human B Cells Kit, Invitrogen; or MACSbead technology, Miltenyi Biotec)[7][8]

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

Procedure:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer and collect the buffy coat containing PBMCs at the plasma-Ficoll interface.

  • Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

  • Resuspend the PBMC pellet in the appropriate buffer provided with the B-cell isolation kit.

  • Follow the manufacturer's instructions for the negative selection of B-cells. This typically involves adding an antibody cocktail that binds to non-B-cells, followed by the addition of magnetic particles that bind to the antibody-labeled cells.

  • Place the tube in a magnetic separator and collect the supernatant containing the untouched, enriched B-cells.

  • Wash the isolated B-cells with RPMI-1640 medium and perform a cell count and viability assessment using trypan blue exclusion. The expected purity of CD19+ B-cells should be >95%.

Protocol 2: Primary B-Cell Culture and Treatment with this compound

Materials:

  • Isolated primary human B-cells

  • Complete RPMI-1640 medium (as described in Protocol 1)

  • B-cell stimuli (e.g., anti-IgM antibody, anti-CD40 antibody, IL-4, CpG ODN)

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • 96-well flat-bottom cell culture plates

Procedure:

  • Resuspend the isolated B-cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.

  • Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested concentration range for initial experiments is 0.1 nM to 1 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Add 50 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.

  • Add 50 µL of the desired B-cell stimulus to the wells. For example, to assess BCR-mediated activation, a final concentration of 10 µg/mL of F(ab')2 fragment of goat anti-human IgM can be used.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for the desired duration (e.g., 24-72 hours).

Protocol 3: B-Cell Proliferation Assay (CFSE-based)

This protocol measures B-cell proliferation by tracking the dilution of the fluorescent dye CFSE.

Materials:

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Flow cytometer

  • FACS tubes

Procedure:

  • Prior to plating, label the isolated B-cells with CFSE according to the manufacturer's protocol. Typically, cells are incubated with 1-5 µM CFSE in PBS for 10-15 minutes at 37°C.

  • Quench the staining reaction by adding complete RPMI-1640 medium.

  • Wash the cells twice with complete medium.

  • Proceed with the cell culture and treatment with this compound as described in Protocol 2.

  • After 72 hours of incubation, harvest the cells and transfer them to FACS tubes.

  • Wash the cells with PBS containing 2% FBS.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer, measuring the fluorescence intensity in the FITC channel.

  • Analyze the data using appropriate software to identify distinct peaks of fluorescence representing subsequent generations of proliferating cells. The percentage of proliferated cells and the proliferation index can be calculated.

Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol assesses the induction of apoptosis by this compound.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

  • FACS tubes

Procedure:

  • Culture and treat the primary B-cells with this compound as described in Protocol 2 for 24-48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

Protocol 5: Western Blot Analysis of PI3Kδ Signaling

This protocol is for assessing the phosphorylation status of key downstream effectors of the PI3Kδ pathway.

Materials:

  • Primary antibodies against phospho-Akt (Ser473), total Akt, and GAPDH

  • HRP-conjugated secondary antibodies

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein electrophoresis and blotting equipment

  • Chemiluminescence detection reagents

Procedure:

  • Culture primary B-cells in 6-well plates at a higher density (e.g., 2-5 x 10^6 cells/well).

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with a BCR agonist (e.g., anti-IgM) for a short period (e.g., 15-30 minutes).

  • Immediately place the plate on ice and aspirate the medium.

  • Wash the cells with ice-cold PBS.

  • Lyse the cells with ice-cold lysis buffer and collect the cell lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3Kd PI3Kδ BCR->PI3Kd Activation PIP2 PIP2 PIP3 PIP3 PI3Kd->PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation This compound This compound This compound->PI3Kd Inhibition pAkt p-Akt Akt->pAkt Phosphorylation Downstream Downstream Effectors pAkt->Downstream Proliferation Proliferation Downstream->Proliferation Survival Survival Downstream->Survival

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_isolation Step 1: B-Cell Isolation cluster_culture Step 2: Culture and Treatment cluster_analysis Step 3: Functional Analysis start Whole Blood/ PBMCs isolate Negative Selection (Untouched B-Cells) start->isolate purified Purified Primary B-Cells (>95% CD19+) isolate->purified culture Seed B-Cells in Culture Plate purified->culture treat Add this compound (or Vehicle) culture->treat stimulate Add B-Cell Stimulus (e.g., anti-IgM) treat->stimulate incubation Incubate (24-72h) stimulate->incubation proliferation Proliferation Assay (CFSE) incubation->proliferation apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis signaling Signaling Analysis (Western Blot) incubation->signaling

Caption: Experimental workflow for studying this compound in primary B-cells.

References

Application Notes and Protocols for the Use of LAS191954 in Primary B-Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAS191954 is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3Kδ signaling pathway is crucial for the activation, proliferation, survival, and differentiation of B-lymphocytes.[1][2][3] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases.[1][4][5] These application notes provide detailed protocols for the utilization of this compound in primary B-cell cultures to investigate its effects on B-cell function. The protocols outlined below cover the isolation of primary B-cells, cell culture and treatment with this compound, and subsequent analysis of key cellular processes including proliferation, apoptosis, and signaling pathway modulation.

Mechanism of Action

This compound selectively inhibits the PI3Kδ catalytic subunit, which is predominantly expressed in hematopoietic cells.[1][2] PI3Kδ is a key component of the B-cell receptor (BCR) signaling cascade.[4][6] Upon BCR engagement, PI3Kδ is activated and phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and Bruton's tyrosine kinase (BTK), which in turn regulate a multitude of cellular functions essential for B-cell responses.[2][3] By inhibiting PI3Kδ, this compound effectively blocks these downstream signaling events, leading to a reduction in B-cell activation, proliferation, and survival.[1]

Data Presentation

Table 1: In Vitro Potency of this compound
Assay TypeTargetIC50 (nM)Source
Biochemical AssayPI3Kδ2.6[1]
Cellular Assay (M-CSF-induced AKT phosphorylation in THP-1 cells)PI3Kδ7.8[1]
Cellular Assay (BCR activation in isolated PBMC)CD69 expression in CD19+ B-cells4.6[1]
Cellular Assay (BCR activation in human whole blood)CD69 expression in CD19+ B-cells47[1]
Table 2: Selectivity Profile of this compound
TargetIC50 (nM)Fold Selectivity vs. PI3KδSource
PI3Kα8200~3154x[1]
PI3Kβ94~36x[1]
PI3Kγ72~28x[1]

Experimental Protocols

Protocol 1: Isolation of Primary Human B-Cells from Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of untouched primary B-cells from PBMCs using negative selection.

Materials:

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • Human B-Cell Isolation Kit (e.g., Dynabeads™ Untouched™ Human B Cells Kit, Invitrogen; or MACSbead technology, Miltenyi Biotec)[7][8]

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

Procedure:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer and collect the buffy coat containing PBMCs at the plasma-Ficoll interface.

  • Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

  • Resuspend the PBMC pellet in the appropriate buffer provided with the B-cell isolation kit.

  • Follow the manufacturer's instructions for the negative selection of B-cells. This typically involves adding an antibody cocktail that binds to non-B-cells, followed by the addition of magnetic particles that bind to the antibody-labeled cells.

  • Place the tube in a magnetic separator and collect the supernatant containing the untouched, enriched B-cells.

  • Wash the isolated B-cells with RPMI-1640 medium and perform a cell count and viability assessment using trypan blue exclusion. The expected purity of CD19+ B-cells should be >95%.

Protocol 2: Primary B-Cell Culture and Treatment with this compound

Materials:

  • Isolated primary human B-cells

  • Complete RPMI-1640 medium (as described in Protocol 1)

  • B-cell stimuli (e.g., anti-IgM antibody, anti-CD40 antibody, IL-4, CpG ODN)

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • 96-well flat-bottom cell culture plates

Procedure:

  • Resuspend the isolated B-cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.

  • Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested concentration range for initial experiments is 0.1 nM to 1 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Add 50 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.

  • Add 50 µL of the desired B-cell stimulus to the wells. For example, to assess BCR-mediated activation, a final concentration of 10 µg/mL of F(ab')2 fragment of goat anti-human IgM can be used.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for the desired duration (e.g., 24-72 hours).

Protocol 3: B-Cell Proliferation Assay (CFSE-based)

This protocol measures B-cell proliferation by tracking the dilution of the fluorescent dye CFSE.

Materials:

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Flow cytometer

  • FACS tubes

Procedure:

  • Prior to plating, label the isolated B-cells with CFSE according to the manufacturer's protocol. Typically, cells are incubated with 1-5 µM CFSE in PBS for 10-15 minutes at 37°C.

  • Quench the staining reaction by adding complete RPMI-1640 medium.

  • Wash the cells twice with complete medium.

  • Proceed with the cell culture and treatment with this compound as described in Protocol 2.

  • After 72 hours of incubation, harvest the cells and transfer them to FACS tubes.

  • Wash the cells with PBS containing 2% FBS.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer, measuring the fluorescence intensity in the FITC channel.

  • Analyze the data using appropriate software to identify distinct peaks of fluorescence representing subsequent generations of proliferating cells. The percentage of proliferated cells and the proliferation index can be calculated.

Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol assesses the induction of apoptosis by this compound.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

  • FACS tubes

Procedure:

  • Culture and treat the primary B-cells with this compound as described in Protocol 2 for 24-48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

Protocol 5: Western Blot Analysis of PI3Kδ Signaling

This protocol is for assessing the phosphorylation status of key downstream effectors of the PI3Kδ pathway.

Materials:

  • Primary antibodies against phospho-Akt (Ser473), total Akt, and GAPDH

  • HRP-conjugated secondary antibodies

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein electrophoresis and blotting equipment

  • Chemiluminescence detection reagents

Procedure:

  • Culture primary B-cells in 6-well plates at a higher density (e.g., 2-5 x 10^6 cells/well).

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with a BCR agonist (e.g., anti-IgM) for a short period (e.g., 15-30 minutes).

  • Immediately place the plate on ice and aspirate the medium.

  • Wash the cells with ice-cold PBS.

  • Lyse the cells with ice-cold lysis buffer and collect the cell lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3Kd PI3Kδ BCR->PI3Kd Activation PIP2 PIP2 PIP3 PIP3 PI3Kd->PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation This compound This compound This compound->PI3Kd Inhibition pAkt p-Akt Akt->pAkt Phosphorylation Downstream Downstream Effectors pAkt->Downstream Proliferation Proliferation Downstream->Proliferation Survival Survival Downstream->Survival

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_isolation Step 1: B-Cell Isolation cluster_culture Step 2: Culture and Treatment cluster_analysis Step 3: Functional Analysis start Whole Blood/ PBMCs isolate Negative Selection (Untouched B-Cells) start->isolate purified Purified Primary B-Cells (>95% CD19+) isolate->purified culture Seed B-Cells in Culture Plate purified->culture treat Add this compound (or Vehicle) culture->treat stimulate Add B-Cell Stimulus (e.g., anti-IgM) treat->stimulate incubation Incubate (24-72h) stimulate->incubation proliferation Proliferation Assay (CFSE) incubation->proliferation apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis signaling Signaling Analysis (Western Blot) incubation->signaling

Caption: Experimental workflow for studying this compound in primary B-cells.

References

Application Notes and Protocols for Preparing LAS191954 Stock Solution in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAS191954 is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), with an IC50 of 2.6 nM.[1][2][3] The PI3K signaling pathway is crucial for a variety of cellular functions, including cell growth, proliferation, differentiation, and survival. The delta isoform of PI3K is primarily expressed in hematopoietic cells and plays a key role in the activation and function of immune cells, making it a therapeutic target for inflammatory and autoimmune diseases.[4][5] Accurate preparation of a this compound stock solution is the first critical step for reliable and reproducible in vitro experimental results. This document provides detailed protocols for the preparation, storage, and application of this compound in cell culture.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Weight 397.39 g/mol [1][6]
Formula C20H15N9O[6]
CAS Number 1403947-26-1[2][6]
Appearance Powder[1]
IC50 (PI3Kδ) 2.6 nM[1][2][3]

Table 2: Solubility Information for this compound

SolventConcentrationNotesReference
DMSO ≥ 40 mg/mLA stock solution can be prepared at this concentration.[1]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 397.39 g/mol = 3.97 mg

  • Weigh the this compound powder:

    • Carefully weigh out approximately 3.97 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Dissolve in DMSO:

    • Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and Store:

    • For ease of use and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Store the stock solution aliquots at -20°C for up to 6 months or at -80°C for long-term storage (up to 1 year).[1]

Preparation of Working Solutions

This protocol describes the dilution of the 10 mM this compound stock solution to a final working concentration in cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile tubes for dilution

  • Calibrated micropipettes and sterile tips

Procedure:

  • Determine the final working concentration:

    • The optimal working concentration of this compound will vary depending on the cell type and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental setup. Cellular assays have shown IC50 values in the low nanomolar range (e.g., 7.8 nM in THP-1 cells).[4]

  • Perform serial dilutions:

    • It is recommended to perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration. Direct dilution of a small volume of the highly concentrated stock solution into a large volume of medium can lead to precipitation.

    • Example for preparing a 10 µM working solution:

      • Dilute the 10 mM stock solution 1:1000 in pre-warmed complete cell culture medium. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Final DMSO Concentration:

    • It is crucial to maintain a low final concentration of DMSO in the cell culture medium, as high concentrations can be toxic to cells. The final DMSO concentration should typically be less than 0.1% (v/v). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Mandatory Visualizations

PI3K_Signaling_Pathway PI3K Signaling Pathway Inhibition by this compound cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 This compound This compound This compound->PI3K Inhibition PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: PI3K pathway and this compound inhibition.

Stock_Solution_Workflow Workflow for this compound Stock Solution Preparation start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex until dissolved dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: this compound stock solution workflow.

References

Application Notes and Protocols for Preparing LAS191954 Stock Solution in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAS191954 is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), with an IC50 of 2.6 nM.[1][2][3] The PI3K signaling pathway is crucial for a variety of cellular functions, including cell growth, proliferation, differentiation, and survival. The delta isoform of PI3K is primarily expressed in hematopoietic cells and plays a key role in the activation and function of immune cells, making it a therapeutic target for inflammatory and autoimmune diseases.[4][5] Accurate preparation of a this compound stock solution is the first critical step for reliable and reproducible in vitro experimental results. This document provides detailed protocols for the preparation, storage, and application of this compound in cell culture.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Weight 397.39 g/mol [1][6]
Formula C20H15N9O[6]
CAS Number 1403947-26-1[2][6]
Appearance Powder[1]
IC50 (PI3Kδ) 2.6 nM[1][2][3]

Table 2: Solubility Information for this compound

SolventConcentrationNotesReference
DMSO ≥ 40 mg/mLA stock solution can be prepared at this concentration.[1]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 397.39 g/mol = 3.97 mg

  • Weigh the this compound powder:

    • Carefully weigh out approximately 3.97 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Dissolve in DMSO:

    • Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and Store:

    • For ease of use and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Store the stock solution aliquots at -20°C for up to 6 months or at -80°C for long-term storage (up to 1 year).[1]

Preparation of Working Solutions

This protocol describes the dilution of the 10 mM this compound stock solution to a final working concentration in cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile tubes for dilution

  • Calibrated micropipettes and sterile tips

Procedure:

  • Determine the final working concentration:

    • The optimal working concentration of this compound will vary depending on the cell type and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental setup. Cellular assays have shown IC50 values in the low nanomolar range (e.g., 7.8 nM in THP-1 cells).[4]

  • Perform serial dilutions:

    • It is recommended to perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration. Direct dilution of a small volume of the highly concentrated stock solution into a large volume of medium can lead to precipitation.

    • Example for preparing a 10 µM working solution:

      • Dilute the 10 mM stock solution 1:1000 in pre-warmed complete cell culture medium. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Final DMSO Concentration:

    • It is crucial to maintain a low final concentration of DMSO in the cell culture medium, as high concentrations can be toxic to cells. The final DMSO concentration should typically be less than 0.1% (v/v). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Mandatory Visualizations

PI3K_Signaling_Pathway PI3K Signaling Pathway Inhibition by this compound cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 This compound This compound This compound->PI3K Inhibition PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: PI3K pathway and this compound inhibition.

Stock_Solution_Workflow Workflow for this compound Stock Solution Preparation start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex until dissolved dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: this compound stock solution workflow.

References

Application Notes and Protocols: Flow Cytometry Analysis of B-Cell Activation with LAS191954

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

LAS191954 is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3Kδ signaling pathway plays a critical role in the activation, proliferation, and differentiation of B-lymphocytes. Upon engagement of the B-cell receptor (BCR), PI3Kδ is activated and initiates a downstream signaling cascade that is essential for the adaptive immune response. Dysregulation of this pathway is implicated in various autoimmune diseases and B-cell malignancies. Therefore, targeting PI3Kδ with inhibitors like this compound presents a promising therapeutic strategy.

These application notes provide a detailed protocol for the analysis of B-cell activation using flow cytometry, with a specific focus on evaluating the inhibitory effects of this compound. The protocol outlines methods for stimulating human peripheral blood mononuclear cells (PBMCs), treating with this compound, and subsequently staining for a panel of B-cell surface markers to assess activation status and differentiate between B-cell subsets.

Data Presentation

The inhibitory activity of this compound on B-cell activation can be quantified by determining its half-maximal inhibitory concentration (IC50) against the expression of key activation markers.

CompoundTargetAssayCell TypeIC50 (nM)
This compoundPI3KδCD69 Expression (anti-IgD stimulated)Human PBMCs4.6
This compoundPI3KδCD69 Expression (anti-IgD stimulated)Human Whole Blood47

This table summarizes the reported IC50 values for this compound in inhibiting B-cell activation. Further experiments can be conducted to determine the IC50 for other activation markers such as CD86 and for B-cell proliferation.

Signaling Pathway

The following diagram illustrates the simplified PI3Kδ signaling pathway in B-cell activation and the point of inhibition by this compound.

B_cell_activation_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding CD19 CD19 PI3Kdelta PI3Kδ CD19->PI3Kdelta Recruitment & Activation Lyn_Syk->CD19 PIP2 PIP2 PI3Kdelta->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt BTK BTK PIP3->BTK PDK1->Akt Activation Downstream Downstream Signaling (NF-κB, MAPK) Akt->Downstream PLCg2 PLCγ2 BTK->PLCg2 PLCg2->Downstream Gene_Expression Gene Expression (Activation, Proliferation, Survival) Downstream->Gene_Expression This compound This compound This compound->PI3Kdelta experimental_workflow cluster_prep Sample Preparation cluster_treatment Treatment and Stimulation cluster_staining Flow Cytometry Staining cluster_analysis Data Acquisition and Analysis start Start isolate_pbmcs Isolate Human PBMCs start->isolate_pbmcs end End cell_count Cell Count and Viability isolate_pbmcs->cell_count pre_incubate Pre-incubate with this compound or Vehicle Control cell_count->pre_incubate stimulate Stimulate B-cells (e.g., anti-IgM/anti-CD40 + IL-4) pre_incubate->stimulate incubate Incubate for 24-48 hours stimulate->incubate harvest_cells Harvest and Wash Cells incubate->harvest_cells fc_block Fc Receptor Block harvest_cells->fc_block surface_stain Surface Marker Staining fc_block->surface_stain wash_stain Wash surface_stain->wash_stain acquire Acquire on Flow Cytometer wash_stain->acquire analyze Data Analysis (Gating and Quantification) acquire->analyze analyze->end gating_strategy cluster_gating Gating Strategy cluster_subsets B-cell Subsets cluster_activation Activation Marker Analysis gate1 All Events (FSC-A vs SSC-A) gate2 Singlets (FSC-A vs FSC-H) gate1->gate2 gate3 Live Cells (Viability Dye-) gate2->gate3 gate4 Lymphocytes (FSC-A vs SSC-A) gate3->gate4 gate5 B-cells (CD19+) gate4->gate5 naive Naïve B-cells (IgD+ CD27-) gate5->naive memory Memory B-cells (CD27+) gate5->memory act_naive CD69, CD86, HLA-DR on Naïve B-cells naive->act_naive act_memory CD69, CD86, HLA-DR on Memory B-cells memory->act_memory

Application Notes and Protocols: Flow Cytometry Analysis of B-Cell Activation with LAS191954

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

LAS191954 is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3Kδ signaling pathway plays a critical role in the activation, proliferation, and differentiation of B-lymphocytes. Upon engagement of the B-cell receptor (BCR), PI3Kδ is activated and initiates a downstream signaling cascade that is essential for the adaptive immune response. Dysregulation of this pathway is implicated in various autoimmune diseases and B-cell malignancies. Therefore, targeting PI3Kδ with inhibitors like this compound presents a promising therapeutic strategy.

These application notes provide a detailed protocol for the analysis of B-cell activation using flow cytometry, with a specific focus on evaluating the inhibitory effects of this compound. The protocol outlines methods for stimulating human peripheral blood mononuclear cells (PBMCs), treating with this compound, and subsequently staining for a panel of B-cell surface markers to assess activation status and differentiate between B-cell subsets.

Data Presentation

The inhibitory activity of this compound on B-cell activation can be quantified by determining its half-maximal inhibitory concentration (IC50) against the expression of key activation markers.

CompoundTargetAssayCell TypeIC50 (nM)
This compoundPI3KδCD69 Expression (anti-IgD stimulated)Human PBMCs4.6
This compoundPI3KδCD69 Expression (anti-IgD stimulated)Human Whole Blood47

This table summarizes the reported IC50 values for this compound in inhibiting B-cell activation. Further experiments can be conducted to determine the IC50 for other activation markers such as CD86 and for B-cell proliferation.

Signaling Pathway

The following diagram illustrates the simplified PI3Kδ signaling pathway in B-cell activation and the point of inhibition by this compound.

B_cell_activation_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding CD19 CD19 PI3Kdelta PI3Kδ CD19->PI3Kdelta Recruitment & Activation Lyn_Syk->CD19 PIP2 PIP2 PI3Kdelta->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt BTK BTK PIP3->BTK PDK1->Akt Activation Downstream Downstream Signaling (NF-κB, MAPK) Akt->Downstream PLCg2 PLCγ2 BTK->PLCg2 PLCg2->Downstream Gene_Expression Gene Expression (Activation, Proliferation, Survival) Downstream->Gene_Expression This compound This compound This compound->PI3Kdelta experimental_workflow cluster_prep Sample Preparation cluster_treatment Treatment and Stimulation cluster_staining Flow Cytometry Staining cluster_analysis Data Acquisition and Analysis start Start isolate_pbmcs Isolate Human PBMCs start->isolate_pbmcs end End cell_count Cell Count and Viability isolate_pbmcs->cell_count pre_incubate Pre-incubate with this compound or Vehicle Control cell_count->pre_incubate stimulate Stimulate B-cells (e.g., anti-IgM/anti-CD40 + IL-4) pre_incubate->stimulate incubate Incubate for 24-48 hours stimulate->incubate harvest_cells Harvest and Wash Cells incubate->harvest_cells fc_block Fc Receptor Block harvest_cells->fc_block surface_stain Surface Marker Staining fc_block->surface_stain wash_stain Wash surface_stain->wash_stain acquire Acquire on Flow Cytometer wash_stain->acquire analyze Data Analysis (Gating and Quantification) acquire->analyze analyze->end gating_strategy cluster_gating Gating Strategy cluster_subsets B-cell Subsets cluster_activation Activation Marker Analysis gate1 All Events (FSC-A vs SSC-A) gate2 Singlets (FSC-A vs FSC-H) gate1->gate2 gate3 Live Cells (Viability Dye-) gate2->gate3 gate4 Lymphocytes (FSC-A vs SSC-A) gate3->gate4 gate5 B-cells (CD19+) gate4->gate5 naive Naïve B-cells (IgD+ CD27-) gate5->naive memory Memory B-cells (CD27+) gate5->memory act_naive CD69, CD86, HLA-DR on Naïve B-cells naive->act_naive act_memory CD69, CD86, HLA-DR on Memory B-cells memory->act_memory

Application Notes and Protocols for Studying Mast Cell Degranulation with LAS191954

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are critical effector cells in the immune system, playing a central role in allergic reactions and inflammatory diseases. Upon activation, they release a variety of potent inflammatory mediators through a process known as degranulation. The phosphoinositide 3-kinase (PI3K) signaling pathway, particularly the delta isoform (PI3Kδ), is a key regulator of this process.[1][2] LAS191954 is a potent and selective inhibitor of PI3Kδ, with an in vitro IC50 of 2.6 nM, making it a valuable tool for investigating the role of PI3Kδ in mast cell function and for the development of novel anti-inflammatory therapies.[3][4] These application notes provide detailed protocols for utilizing this compound to study its effects on mast cell degranulation.

Mechanism of Action

This compound selectively inhibits the p110δ catalytic subunit of PI3K. In mast cells, activation of surface receptors, such as the high-affinity IgE receptor (FcεRI), leads to the recruitment and activation of PI3Kδ.[1] PI3Kδ then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins, including Akt (also known as Protein Kinase B), which is crucial for the signaling cascade that ultimately leads to the release of granular contents.[6][7][8] By inhibiting PI3Kδ, this compound is expected to reduce PIP3 levels, leading to decreased Akt phosphorylation and subsequent inhibition of mast cell degranulation.

Data Presentation

The following tables summarize the key properties of this compound and provide a template for presenting experimental data on its effects on mast cell degranulation.

Table 1: Properties of this compound

PropertyValueReference
TargetPI3Kδ[3][4]
IC502.6 nM[3]
SelectivityHigh selectivity over other PI3K isoforms (α, β, γ)[9]
Mode of ActionATP-competitive inhibitorInferred from typical kinase inhibitor mechanism
FormulationSoluble in DMSO[4]

Table 2: Effect of this compound on Mast Cell Degranulation (Example Data Template)

This compound Concentration (nM)% Inhibition of β-Hexosaminidase Release (Mean ± SD)
0 (Vehicle Control)0 ± 5.2
125.3 ± 4.8
1058.7 ± 6.1
10085.1 ± 3.9
100092.4 ± 2.5

Experimental Protocols

Protocol 1: In Vitro Mast Cell Degranulation Assay using β-Hexosaminidase Release

This protocol describes a common method to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.[3][4]

Materials:

  • Mast cell line (e.g., RBL-2H3, LAD2) or bone marrow-derived mast cells (BMMCs)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with supplements

  • Anti-DNP IgE antibody (for sensitization)

  • DNP-HSA (antigen for stimulation)

  • This compound (dissolved in DMSO)

  • Tyrode's buffer or HEPES buffer

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution

  • Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)

  • Triton X-100 (for cell lysis)

  • 96-well plates

  • Plate reader (405 nm)

Procedure:

  • Cell Culture and Sensitization:

    • Culture mast cells to the desired density.

    • Sensitize the cells by incubating with anti-DNP IgE (e.g., 0.5-1 µg/mL) overnight.

  • Cell Plating and Inhibitor Treatment:

    • Wash the sensitized cells with buffer and resuspend in the same buffer.

    • Plate the cells in a 96-well plate (e.g., 5 x 10^4 cells/well).

    • Prepare serial dilutions of this compound in the buffer. Add the desired concentrations of this compound or vehicle (DMSO) to the wells.

    • Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.

  • Mast Cell Stimulation:

    • Induce degranulation by adding DNP-HSA (e.g., 100 ng/mL) to the wells.

    • For a positive control, some wells can be treated with a calcium ionophore (e.g., A23187).

    • For a negative control (spontaneous release), add buffer instead of antigen.

    • Incubate for 30-60 minutes at 37°C.

  • Sample Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well and transfer to a new 96-well plate.

  • β-Hexosaminidase Assay:

    • To determine the total enzyme content, lyse the cells in the original plate by adding Triton X-100 (0.1-1%).

    • Add the PNAG substrate solution to the supernatants and the cell lysates.

    • Incubate at 37°C for 1-2 hours.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at 405 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = (Absorbance of Supernatant / Absorbance of Supernatant + Absorbance of Lysate) x 100

    • Calculate the percent inhibition of degranulation by this compound relative to the vehicle-treated, antigen-stimulated control.

Protocol 2: Western Blot Analysis of Akt Phosphorylation

This protocol is used to assess the effect of this compound on the PI3Kδ signaling pathway by measuring the phosphorylation of its downstream target, Akt.

Materials:

  • Sensitized mast cells

  • This compound

  • DNP-HSA

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Sensitize and treat mast cells with this compound and DNP-HSA as described in Protocol 1 (steps 1-3).

    • After stimulation, immediately place the plate on ice and wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer and incubate on ice for 20-30 minutes.

    • Scrape the cells and collect the lysates. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt and anti-total Akt) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.

    • Compare the levels of phospho-Akt in this compound-treated cells to the vehicle-treated control.

Visualizations

PI3K_Signaling_in_Mast_Cell_Degranulation cluster_membrane Cell Membrane cluster_cytosol Cytosol FcERI FcεRI PI3Kd PI3Kδ FcERI->PI3Kd Recruitment & Activation Antigen_IgE Antigen-IgE Complex Antigen_IgE->FcERI Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt_inactive Akt (inactive) PIP3->Akt_inactive Recruitment & Activation This compound This compound This compound->PI3Kd Inhibition Akt_active p-Akt (active) Akt_inactive->Akt_active Phosphorylation Downstream Downstream Signaling Events Akt_active->Downstream Degranulation Degranulation Downstream->Degranulation Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Culture 1. Mast Cell Culture Sensitize 2. Sensitization with IgE Culture->Sensitize Plate 3. Plate Cells Sensitize->Plate Pretreat 4. Pre-treatment with this compound Plate->Pretreat Stimulate 5. Stimulation with Antigen Pretreat->Stimulate Collect_SN 6a. Collect Supernatant (for Degranulation Assay) Stimulate->Collect_SN Lyse_Cells 6b. Lyse Cells (for Western Blot) Stimulate->Lyse_Cells BetaHex_Assay 7a. β-Hexosaminidase Assay Collect_SN->BetaHex_Assay Western_Blot 7b. Western Blot for p-Akt Lyse_Cells->Western_Blot Analyze_Data 8. Data Analysis BetaHex_Assay->Analyze_Data Western_Blot->Analyze_Data

References

Application Notes and Protocols for Studying Mast Cell Degranulation with LAS191954

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are critical effector cells in the immune system, playing a central role in allergic reactions and inflammatory diseases. Upon activation, they release a variety of potent inflammatory mediators through a process known as degranulation. The phosphoinositide 3-kinase (PI3K) signaling pathway, particularly the delta isoform (PI3Kδ), is a key regulator of this process.[1][2] LAS191954 is a potent and selective inhibitor of PI3Kδ, with an in vitro IC50 of 2.6 nM, making it a valuable tool for investigating the role of PI3Kδ in mast cell function and for the development of novel anti-inflammatory therapies.[3][4] These application notes provide detailed protocols for utilizing this compound to study its effects on mast cell degranulation.

Mechanism of Action

This compound selectively inhibits the p110δ catalytic subunit of PI3K. In mast cells, activation of surface receptors, such as the high-affinity IgE receptor (FcεRI), leads to the recruitment and activation of PI3Kδ.[1] PI3Kδ then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins, including Akt (also known as Protein Kinase B), which is crucial for the signaling cascade that ultimately leads to the release of granular contents.[6][7][8] By inhibiting PI3Kδ, this compound is expected to reduce PIP3 levels, leading to decreased Akt phosphorylation and subsequent inhibition of mast cell degranulation.

Data Presentation

The following tables summarize the key properties of this compound and provide a template for presenting experimental data on its effects on mast cell degranulation.

Table 1: Properties of this compound

PropertyValueReference
TargetPI3Kδ[3][4]
IC502.6 nM[3]
SelectivityHigh selectivity over other PI3K isoforms (α, β, γ)[9]
Mode of ActionATP-competitive inhibitorInferred from typical kinase inhibitor mechanism
FormulationSoluble in DMSO[4]

Table 2: Effect of this compound on Mast Cell Degranulation (Example Data Template)

This compound Concentration (nM)% Inhibition of β-Hexosaminidase Release (Mean ± SD)
0 (Vehicle Control)0 ± 5.2
125.3 ± 4.8
1058.7 ± 6.1
10085.1 ± 3.9
100092.4 ± 2.5

Experimental Protocols

Protocol 1: In Vitro Mast Cell Degranulation Assay using β-Hexosaminidase Release

This protocol describes a common method to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.[3][4]

Materials:

  • Mast cell line (e.g., RBL-2H3, LAD2) or bone marrow-derived mast cells (BMMCs)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with supplements

  • Anti-DNP IgE antibody (for sensitization)

  • DNP-HSA (antigen for stimulation)

  • This compound (dissolved in DMSO)

  • Tyrode's buffer or HEPES buffer

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution

  • Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)

  • Triton X-100 (for cell lysis)

  • 96-well plates

  • Plate reader (405 nm)

Procedure:

  • Cell Culture and Sensitization:

    • Culture mast cells to the desired density.

    • Sensitize the cells by incubating with anti-DNP IgE (e.g., 0.5-1 µg/mL) overnight.

  • Cell Plating and Inhibitor Treatment:

    • Wash the sensitized cells with buffer and resuspend in the same buffer.

    • Plate the cells in a 96-well plate (e.g., 5 x 10^4 cells/well).

    • Prepare serial dilutions of this compound in the buffer. Add the desired concentrations of this compound or vehicle (DMSO) to the wells.

    • Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.

  • Mast Cell Stimulation:

    • Induce degranulation by adding DNP-HSA (e.g., 100 ng/mL) to the wells.

    • For a positive control, some wells can be treated with a calcium ionophore (e.g., A23187).

    • For a negative control (spontaneous release), add buffer instead of antigen.

    • Incubate for 30-60 minutes at 37°C.

  • Sample Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well and transfer to a new 96-well plate.

  • β-Hexosaminidase Assay:

    • To determine the total enzyme content, lyse the cells in the original plate by adding Triton X-100 (0.1-1%).

    • Add the PNAG substrate solution to the supernatants and the cell lysates.

    • Incubate at 37°C for 1-2 hours.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at 405 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = (Absorbance of Supernatant / Absorbance of Supernatant + Absorbance of Lysate) x 100

    • Calculate the percent inhibition of degranulation by this compound relative to the vehicle-treated, antigen-stimulated control.

Protocol 2: Western Blot Analysis of Akt Phosphorylation

This protocol is used to assess the effect of this compound on the PI3Kδ signaling pathway by measuring the phosphorylation of its downstream target, Akt.

Materials:

  • Sensitized mast cells

  • This compound

  • DNP-HSA

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Sensitize and treat mast cells with this compound and DNP-HSA as described in Protocol 1 (steps 1-3).

    • After stimulation, immediately place the plate on ice and wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer and incubate on ice for 20-30 minutes.

    • Scrape the cells and collect the lysates. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt and anti-total Akt) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.

    • Compare the levels of phospho-Akt in this compound-treated cells to the vehicle-treated control.

Visualizations

PI3K_Signaling_in_Mast_Cell_Degranulation cluster_membrane Cell Membrane cluster_cytosol Cytosol FcERI FcεRI PI3Kd PI3Kδ FcERI->PI3Kd Recruitment & Activation Antigen_IgE Antigen-IgE Complex Antigen_IgE->FcERI Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt_inactive Akt (inactive) PIP3->Akt_inactive Recruitment & Activation This compound This compound This compound->PI3Kd Inhibition Akt_active p-Akt (active) Akt_inactive->Akt_active Phosphorylation Downstream Downstream Signaling Events Akt_active->Downstream Degranulation Degranulation Downstream->Degranulation Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Culture 1. Mast Cell Culture Sensitize 2. Sensitization with IgE Culture->Sensitize Plate 3. Plate Cells Sensitize->Plate Pretreat 4. Pre-treatment with this compound Plate->Pretreat Stimulate 5. Stimulation with Antigen Pretreat->Stimulate Collect_SN 6a. Collect Supernatant (for Degranulation Assay) Stimulate->Collect_SN Lyse_Cells 6b. Lyse Cells (for Western Blot) Stimulate->Lyse_Cells BetaHex_Assay 7a. β-Hexosaminidase Assay Collect_SN->BetaHex_Assay Western_Blot 7b. Western Blot for p-Akt Lyse_Cells->Western_Blot Analyze_Data 8. Data Analysis BetaHex_Assay->Analyze_Data Western_Blot->Analyze_Data

References

Application Notes and Protocols for Measuring Cytokine Production Following LAS191954 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAS191954 is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] The PI3Kδ signaling pathway is crucial for the activation, proliferation, and function of various immune cells, particularly B cells and T cells.[4] Inhibition of PI3Kδ is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.[4][5] A key mechanism by which PI3Kδ inhibitors exert their effects is through the modulation of cytokine production by immune cells.[4] These application notes provide detailed protocols for measuring the in vitro and in vivo effects of this compound on the production of key cytokines.

The PI3Kδ pathway plays a central role in transducing signals from various immune receptors, leading to the activation of downstream effectors like Akt and mTOR. This cascade ultimately influences transcription factors that control the expression of cytokine genes. By inhibiting PI3Kδ, this compound can effectively suppress the production of pro-inflammatory cytokines while potentially impacting the secretion of regulatory cytokines.

Data Presentation: Efficacy of this compound and Other PI3Kδ Inhibitors on Cytokine Production

The following tables summarize the quantitative effects of this compound and other representative PI3Kδ inhibitors on cytokine production from various studies. This data provides a comparative overview of the expected efficacy of this class of inhibitors.

Table 1: In Vivo Inhibition of IL-2 Production by this compound in a Rat Model

CompoundID50 (mg/kg) for IL-2 InhibitionAnimal ModelStimulation
This compound0.13RatConcanavalin A (ConA)
Idelalisib1.6RatConcanavalin A (ConA)

Data from an in vivo study where rats were treated with the indicated compound prior to ConA challenge, with IL-2 levels measured in plasma.[4]

Table 2: In Vitro and In Vivo Effects of Various PI3Kδ Inhibitors on Cytokine Production

PI3Kδ InhibitorCytokine(s) AffectedEffectCell Type/Model
IdelalisibTNF-α, IFN-γ, IL-2, IL-13, IL-21Reduced ExpressionT-cells from CLL patients
IdelalisibIL-6, IL-10Reduced ProductionT-cells
DuvelisibIL-2, TNF-α, IFN-γCurbed SignalingChronic Lymphocytic Leukemia (CLL) cells
DuvelisibCCL3, CCL4, CXCL13, IL-6, IL-10, IL-12p40, TNFαReduced SecretionChronic Lymphocytic Leukemia (CLL) cells
IC87114 (PI3Kδ selective)IL-10Significantly Inhibited SecretionWild-type B-cells
IC87114 (PI3Kδ selective)IL-2, IL-4, IL-17, IFN-γ, TNF-αReduced Serum LevelsMice (in vivo)
PIK-294 (PI3Kδ selective)IFN-γ, IL-13, IL-17Suppressed ProductionT-cells from asthma patients

Signaling Pathway and Experimental Workflow Diagrams

// Nodes TCR_BCR [label="TCR / BCR Engagement", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_delta [label="PI3Kδ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytokine_Gene [label="Cytokine Gene\nTranscription", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokine_Prod [label="Cytokine Production\n(e.g., IL-2, TNF-α, IFN-γ)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges TCR_BCR -> PI3K_delta [color="#5F6368"]; this compound -> PI3K_delta [arrowhead=tee, color="#EA4335"]; PI3K_delta -> PIP3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PIP2 -> PI3K_delta [style=dashed, arrowhead=none, color="#5F6368"]; PIP3 -> AKT [color="#5F6368"]; AKT -> mTOR [color="#5F6368"]; AKT -> NFkB [color="#5F6368"]; mTOR -> Cytokine_Gene [color="#5F6368"]; NFkB -> Cytokine_Gene [color="#5F6368"]; Cytokine_Gene -> Cytokine_Prod [color="#5F6368"]; } PI3Kδ Signaling Pathway and this compound Inhibition.

// Nodes start [label="Start: In Vitro or In Vivo Model", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Treatment with this compound\n(or vehicle control)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stimulation [label="Immune Cell Stimulation\n(e.g., anti-CD3/CD28, ConA, LPS)", fillcolor="#FBBC05", fontcolor="#202124"]; sample_collection [label="Sample Collection\n(Supernatant, Serum, Cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; elisa [label="ELISA", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; flow_cytometry [label="Intracellular Staining &\nFlow Cytometry", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; multiplex [label="Multiplex Bead Array", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis and\nQuantification", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> treatment; treatment -> stimulation; stimulation -> sample_collection; sample_collection -> elisa; sample_collection -> flow_cytometry; sample_collection -> multiplex; elisa -> data_analysis; flow_cytometry -> data_analysis; multiplex -> data_analysis; } General Experimental Workflow for Cytokine Measurement.

Experimental Protocols

Herein are detailed protocols for the quantification of cytokine production following treatment with this compound.

Protocol 1: In Vivo Measurement of IL-2 Production in Rats

This protocol is adapted from a study investigating the in vivo efficacy of this compound.[4]

Materials:

  • This compound

  • Vehicle control (appropriate for this compound formulation)

  • Concanavalin A (ConA)

  • Male Wistar rats (or other suitable strain)

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Rat IL-2 ELISA kit

Procedure:

  • Animal Dosing:

    • Administer this compound orally to rats at the desired concentrations (e.g., a dose range to determine ID50).

    • Administer the vehicle control to a separate group of rats.

    • Allow for a 1-hour pre-treatment period.

  • Induction of IL-2 Production:

    • After the 1-hour pre-treatment, administer ConA intravenously at a concentration of 10 mg/kg to induce IL-2 production.

  • Blood Collection:

    • Ninety minutes after the ConA challenge, anesthetize the rats and collect blood via cardiac puncture or another appropriate method into EDTA-containing tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.

    • Carefully collect the plasma supernatant and store at -80°C until analysis.

  • Cytokine Quantification:

    • Quantify the concentration of IL-2 in the plasma samples using a commercially available rat IL-2 ELISA kit, following the manufacturer's instructions.

Protocol 2: In Vitro Cytokine Measurement by ELISA

This protocol describes the quantification of secreted cytokines in cell culture supernatants using a sandwich ELISA.

Materials:

  • Immune cells (e.g., human PBMCs, purified T cells)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Stimulating agents (e.g., anti-CD3/anti-CD28 antibodies, LPS)

  • Cytokine-specific ELISA kit (e.g., for human TNF-α, IFN-γ, IL-10)

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed immune cells in a 96-well plate at an appropriate density.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Cell Stimulation:

    • Add the stimulating agent to the wells to induce cytokine production.

    • Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.

  • Supernatant Collection:

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the cell-free supernatant.

  • ELISA Protocol:

    • Follow the manufacturer's protocol for the specific cytokine ELISA kit. A general procedure is as follows:

      • Coat a 96-well plate with the capture antibody.

      • Block the plate to prevent non-specific binding.

      • Add standards and samples (supernatants) to the wells.

      • Incubate to allow the cytokine to bind to the capture antibody.

      • Wash the plate.

      • Add the detection antibody.

      • Incubate to allow the detection antibody to bind to the captured cytokine.

      • Wash the plate.

      • Add the enzyme conjugate (e.g., streptavidin-HRP).

      • Incubate and then wash the plate.

      • Add the substrate and stop the reaction.

      • Read the absorbance on a plate reader.

  • Data Analysis:

    • Generate a standard curve from the absorbance values of the standards.

    • Calculate the concentration of the cytokine in the samples based on the standard curve.

Protocol 3: Intracellular Cytokine Staining and Flow Cytometry

This method allows for the identification of cytokine-producing cells within a mixed population.

Materials:

  • Immune cells

  • This compound

  • Stimulating agents

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fixation and permeabilization buffers

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α)

  • Flow cytometer

Procedure:

  • Cell Culture, Treatment, and Stimulation:

    • Follow steps 1 and 2 from Protocol 2.

  • Inhibition of Protein Transport:

    • For the final 4-6 hours of incubation, add a protein transport inhibitor to the cell culture to trap cytokines intracellularly.

  • Cell Surface Staining:

    • Harvest the cells and wash them with FACS buffer.

    • Stain the cells with fluorochrome-conjugated antibodies against cell surface markers.

    • Wash the cells to remove unbound antibodies.

  • Fixation and Permeabilization:

    • Fix the cells using a fixation buffer.

    • Permeabilize the cells using a permeabilization buffer to allow antibodies to access intracellular antigens.

  • Intracellular Staining:

    • Stain the cells with fluorochrome-conjugated antibodies against the cytokines of interest.

    • Wash the cells to remove unbound antibodies.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data to determine the percentage of specific cell populations (e.g., CD4+ T cells) that are positive for the cytokine(s) of interest.

Protocol 4: Multiplex Bead Array for Simultaneous Cytokine Measurement

This high-throughput method allows for the simultaneous quantification of multiple cytokines in a single sample.

Materials:

  • Cell culture supernatants or plasma samples

  • Multiplex bead array kit (containing antibody-coupled beads, detection antibodies, and standards for multiple cytokines)

  • Luminex or other compatible flow cytometry-based instrument

Procedure:

  • Sample Preparation:

    • Prepare samples as described in Protocol 1 or 2.

  • Multiplex Assay:

    • Follow the manufacturer's protocol for the multiplex bead array kit. A general workflow includes:

      • Incubating the samples and standards with a mixture of antibody-coupled beads, where each bead set is specific for a different cytokine.

      • Washing the beads.

      • Adding a cocktail of biotinylated detection antibodies.

      • Incubating and then washing the beads.

      • Adding a streptavidin-phycoerythrin (PE) conjugate.

      • Incubating and then washing the beads.

      • Resuspending the beads in assay buffer.

  • Data Acquisition and Analysis:

    • Acquire the bead sets on a Luminex instrument. The instrument will differentiate the bead sets (and thus the cytokines) and quantify the PE signal for each, which is proportional to the amount of cytokine present.

    • Use the kit's software to generate standard curves and calculate the concentrations of each cytokine in the samples.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the immunomodulatory effects of this compound by measuring its impact on cytokine production. The choice of methodology will depend on the specific research question, sample type, and desired throughput. By understanding how this compound alters the cytokine profile, researchers can gain valuable insights into its mechanism of action and therapeutic potential.

References

Application Notes and Protocols for Measuring Cytokine Production Following LAS191954 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAS191954 is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] The PI3Kδ signaling pathway is crucial for the activation, proliferation, and function of various immune cells, particularly B cells and T cells.[4] Inhibition of PI3Kδ is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.[4][5] A key mechanism by which PI3Kδ inhibitors exert their effects is through the modulation of cytokine production by immune cells.[4] These application notes provide detailed protocols for measuring the in vitro and in vivo effects of this compound on the production of key cytokines.

The PI3Kδ pathway plays a central role in transducing signals from various immune receptors, leading to the activation of downstream effectors like Akt and mTOR. This cascade ultimately influences transcription factors that control the expression of cytokine genes. By inhibiting PI3Kδ, this compound can effectively suppress the production of pro-inflammatory cytokines while potentially impacting the secretion of regulatory cytokines.

Data Presentation: Efficacy of this compound and Other PI3Kδ Inhibitors on Cytokine Production

The following tables summarize the quantitative effects of this compound and other representative PI3Kδ inhibitors on cytokine production from various studies. This data provides a comparative overview of the expected efficacy of this class of inhibitors.

Table 1: In Vivo Inhibition of IL-2 Production by this compound in a Rat Model

CompoundID50 (mg/kg) for IL-2 InhibitionAnimal ModelStimulation
This compound0.13RatConcanavalin A (ConA)
Idelalisib1.6RatConcanavalin A (ConA)

Data from an in vivo study where rats were treated with the indicated compound prior to ConA challenge, with IL-2 levels measured in plasma.[4]

Table 2: In Vitro and In Vivo Effects of Various PI3Kδ Inhibitors on Cytokine Production

PI3Kδ InhibitorCytokine(s) AffectedEffectCell Type/Model
IdelalisibTNF-α, IFN-γ, IL-2, IL-13, IL-21Reduced ExpressionT-cells from CLL patients
IdelalisibIL-6, IL-10Reduced ProductionT-cells
DuvelisibIL-2, TNF-α, IFN-γCurbed SignalingChronic Lymphocytic Leukemia (CLL) cells
DuvelisibCCL3, CCL4, CXCL13, IL-6, IL-10, IL-12p40, TNFαReduced SecretionChronic Lymphocytic Leukemia (CLL) cells
IC87114 (PI3Kδ selective)IL-10Significantly Inhibited SecretionWild-type B-cells
IC87114 (PI3Kδ selective)IL-2, IL-4, IL-17, IFN-γ, TNF-αReduced Serum LevelsMice (in vivo)
PIK-294 (PI3Kδ selective)IFN-γ, IL-13, IL-17Suppressed ProductionT-cells from asthma patients

Signaling Pathway and Experimental Workflow Diagrams

// Nodes TCR_BCR [label="TCR / BCR Engagement", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_delta [label="PI3Kδ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytokine_Gene [label="Cytokine Gene\nTranscription", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokine_Prod [label="Cytokine Production\n(e.g., IL-2, TNF-α, IFN-γ)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges TCR_BCR -> PI3K_delta [color="#5F6368"]; this compound -> PI3K_delta [arrowhead=tee, color="#EA4335"]; PI3K_delta -> PIP3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PIP2 -> PI3K_delta [style=dashed, arrowhead=none, color="#5F6368"]; PIP3 -> AKT [color="#5F6368"]; AKT -> mTOR [color="#5F6368"]; AKT -> NFkB [color="#5F6368"]; mTOR -> Cytokine_Gene [color="#5F6368"]; NFkB -> Cytokine_Gene [color="#5F6368"]; Cytokine_Gene -> Cytokine_Prod [color="#5F6368"]; } PI3Kδ Signaling Pathway and this compound Inhibition.

// Nodes start [label="Start: In Vitro or In Vivo Model", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Treatment with this compound\n(or vehicle control)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stimulation [label="Immune Cell Stimulation\n(e.g., anti-CD3/CD28, ConA, LPS)", fillcolor="#FBBC05", fontcolor="#202124"]; sample_collection [label="Sample Collection\n(Supernatant, Serum, Cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; elisa [label="ELISA", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; flow_cytometry [label="Intracellular Staining &\nFlow Cytometry", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; multiplex [label="Multiplex Bead Array", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis and\nQuantification", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> treatment; treatment -> stimulation; stimulation -> sample_collection; sample_collection -> elisa; sample_collection -> flow_cytometry; sample_collection -> multiplex; elisa -> data_analysis; flow_cytometry -> data_analysis; multiplex -> data_analysis; } General Experimental Workflow for Cytokine Measurement.

Experimental Protocols

Herein are detailed protocols for the quantification of cytokine production following treatment with this compound.

Protocol 1: In Vivo Measurement of IL-2 Production in Rats

This protocol is adapted from a study investigating the in vivo efficacy of this compound.[4]

Materials:

  • This compound

  • Vehicle control (appropriate for this compound formulation)

  • Concanavalin A (ConA)

  • Male Wistar rats (or other suitable strain)

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Rat IL-2 ELISA kit

Procedure:

  • Animal Dosing:

    • Administer this compound orally to rats at the desired concentrations (e.g., a dose range to determine ID50).

    • Administer the vehicle control to a separate group of rats.

    • Allow for a 1-hour pre-treatment period.

  • Induction of IL-2 Production:

    • After the 1-hour pre-treatment, administer ConA intravenously at a concentration of 10 mg/kg to induce IL-2 production.

  • Blood Collection:

    • Ninety minutes after the ConA challenge, anesthetize the rats and collect blood via cardiac puncture or another appropriate method into EDTA-containing tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.

    • Carefully collect the plasma supernatant and store at -80°C until analysis.

  • Cytokine Quantification:

    • Quantify the concentration of IL-2 in the plasma samples using a commercially available rat IL-2 ELISA kit, following the manufacturer's instructions.

Protocol 2: In Vitro Cytokine Measurement by ELISA

This protocol describes the quantification of secreted cytokines in cell culture supernatants using a sandwich ELISA.

Materials:

  • Immune cells (e.g., human PBMCs, purified T cells)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Stimulating agents (e.g., anti-CD3/anti-CD28 antibodies, LPS)

  • Cytokine-specific ELISA kit (e.g., for human TNF-α, IFN-γ, IL-10)

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed immune cells in a 96-well plate at an appropriate density.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Cell Stimulation:

    • Add the stimulating agent to the wells to induce cytokine production.

    • Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.

  • Supernatant Collection:

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the cell-free supernatant.

  • ELISA Protocol:

    • Follow the manufacturer's protocol for the specific cytokine ELISA kit. A general procedure is as follows:

      • Coat a 96-well plate with the capture antibody.

      • Block the plate to prevent non-specific binding.

      • Add standards and samples (supernatants) to the wells.

      • Incubate to allow the cytokine to bind to the capture antibody.

      • Wash the plate.

      • Add the detection antibody.

      • Incubate to allow the detection antibody to bind to the captured cytokine.

      • Wash the plate.

      • Add the enzyme conjugate (e.g., streptavidin-HRP).

      • Incubate and then wash the plate.

      • Add the substrate and stop the reaction.

      • Read the absorbance on a plate reader.

  • Data Analysis:

    • Generate a standard curve from the absorbance values of the standards.

    • Calculate the concentration of the cytokine in the samples based on the standard curve.

Protocol 3: Intracellular Cytokine Staining and Flow Cytometry

This method allows for the identification of cytokine-producing cells within a mixed population.

Materials:

  • Immune cells

  • This compound

  • Stimulating agents

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fixation and permeabilization buffers

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α)

  • Flow cytometer

Procedure:

  • Cell Culture, Treatment, and Stimulation:

    • Follow steps 1 and 2 from Protocol 2.

  • Inhibition of Protein Transport:

    • For the final 4-6 hours of incubation, add a protein transport inhibitor to the cell culture to trap cytokines intracellularly.

  • Cell Surface Staining:

    • Harvest the cells and wash them with FACS buffer.

    • Stain the cells with fluorochrome-conjugated antibodies against cell surface markers.

    • Wash the cells to remove unbound antibodies.

  • Fixation and Permeabilization:

    • Fix the cells using a fixation buffer.

    • Permeabilize the cells using a permeabilization buffer to allow antibodies to access intracellular antigens.

  • Intracellular Staining:

    • Stain the cells with fluorochrome-conjugated antibodies against the cytokines of interest.

    • Wash the cells to remove unbound antibodies.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data to determine the percentage of specific cell populations (e.g., CD4+ T cells) that are positive for the cytokine(s) of interest.

Protocol 4: Multiplex Bead Array for Simultaneous Cytokine Measurement

This high-throughput method allows for the simultaneous quantification of multiple cytokines in a single sample.

Materials:

  • Cell culture supernatants or plasma samples

  • Multiplex bead array kit (containing antibody-coupled beads, detection antibodies, and standards for multiple cytokines)

  • Luminex or other compatible flow cytometry-based instrument

Procedure:

  • Sample Preparation:

    • Prepare samples as described in Protocol 1 or 2.

  • Multiplex Assay:

    • Follow the manufacturer's protocol for the multiplex bead array kit. A general workflow includes:

      • Incubating the samples and standards with a mixture of antibody-coupled beads, where each bead set is specific for a different cytokine.

      • Washing the beads.

      • Adding a cocktail of biotinylated detection antibodies.

      • Incubating and then washing the beads.

      • Adding a streptavidin-phycoerythrin (PE) conjugate.

      • Incubating and then washing the beads.

      • Resuspending the beads in assay buffer.

  • Data Acquisition and Analysis:

    • Acquire the bead sets on a Luminex instrument. The instrument will differentiate the bead sets (and thus the cytokines) and quantify the PE signal for each, which is proportional to the amount of cytokine present.

    • Use the kit's software to generate standard curves and calculate the concentrations of each cytokine in the samples.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the immunomodulatory effects of this compound by measuring its impact on cytokine production. The choice of methodology will depend on the specific research question, sample type, and desired throughput. By understanding how this compound alters the cytokine profile, researchers can gain valuable insights into its mechanism of action and therapeutic potential.

References

Troubleshooting & Optimization

LAS191954 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with LAS191954 in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, identified as a clinical candidate for treating inflammatory diseases.[1][2][3] Like many small molecule kinase inhibitors, this compound is a lipophilic compound with limited solubility in aqueous solutions. This can lead to challenges in preparing stock solutions and can cause the compound to precipitate out of solution during experimental assays, leading to inaccurate and unreliable results.

Q2: What are the predicted physicochemical properties of this compound?

Q3: Are there any established formulation strategies for this compound?

For in vivo studies, a common formulation approach for poorly soluble compounds has been utilized, which involves a co-solvent system. A specific example includes a mixture of DMSO, PEG300 (30%), Tween 80 (5%), and saline/PBS (60%).[4] This type of formulation is designed to keep the compound in solution upon administration.

Q4: What are the common causes of this compound precipitation in experimental settings?

Precipitation of this compound in aqueous buffers or cell culture media can be triggered by several factors:

  • High Concentration: Exceeding the solubility limit of this compound in the specific aqueous buffer or medium.

  • Solvent Shock: The rapid dilution of a concentrated stock solution (typically in DMSO) into an aqueous buffer can cause the compound to crash out of solution due to the sudden change in solvent polarity.[5]

  • Temperature Fluctuations: Adding a cold stock solution to a warmer aqueous buffer can decrease solubility. Conversely, storing a prepared solution at a lower temperature can also lead to precipitation.[6]

  • pH Shifts: The solubility of many kinase inhibitors is pH-dependent. Changes in the pH of the buffer or medium can alter the ionization state of this compound, potentially reducing its solubility.[6]

  • Interactions with Media Components: Components in complex media, such as salts and proteins, can interact with this compound and contribute to its precipitation.[5]

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to resolving solubility issues with this compound in your experiments.

Problem: this compound precipitates when preparing a stock solution or diluting into an aqueous buffer.

Below is a workflow to troubleshoot this common issue.

G Troubleshooting Workflow for this compound Precipitation cluster_0 Initial Observation cluster_1 Stock Solution Optimization cluster_2 Dilution Method Optimization cluster_3 Buffer/Media Optimization cluster_4 Resolution start Precipitation Observed check_stock Is the stock solution fully dissolved? start->check_stock alt_solvent Try alternative solvents (e.g., NMP, DMA) check_stock->alt_solvent No dilution_method How is the stock being diluted? check_stock->dilution_method Yes sonicate Apply sonication to aid dissolution alt_solvent->sonicate warm Gentle warming (e.g., 37°C) sonicate->warm warm->check_stock serial_dilution Perform serial dilutions in buffer dilution_method->serial_dilution Optimize buffer_check Is the final concentration too high? dilution_method->buffer_check dropwise Add stock dropwise while vortexing serial_dilution->dropwise dropwise->buffer_check lower_conc Reduce the final working concentration buffer_check->lower_conc Yes success Precipitation Resolved buffer_check->success No add_solubilizer Consider adding a solubilizing agent lower_conc->add_solubilizer add_solubilizer->success

Caption: Troubleshooting workflow for this compound precipitation.

Solubilization Strategies for this compound

If you continue to face solubility challenges, consider the following advanced strategies. The choice of method will depend on the specific requirements of your experiment.

StrategyDescriptionKey Considerations
Co-solvents Using water-miscible organic solvents in your aqueous buffer can increase the solubility of hydrophobic compounds.Ensure the final concentration of the co-solvent is compatible with your assay and does not affect cell viability (typically <0.5% for DMSO).[5]
pH Adjustment For compounds with ionizable groups, adjusting the pH of the buffer can significantly impact solubility.The effect of pH on this compound solubility is not explicitly known. A pH-solubility profile may need to be determined empirically.
Surfactants Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate and solubilize hydrophobic molecules.Surfactants can interfere with certain assays and may be cytotoxic at higher concentrations.
Cyclodextrins These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.The stoichiometry of the complex formation needs to be determined for optimal solubilization.[7]
Solid Dispersions Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate and apparent solubility.This is a more advanced formulation technique that requires specialized equipment.[7]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
  • Accurately weigh the desired amount of this compound powder.

  • Add the calculated volume of anhydrous, sterile-filtered DMSO to achieve the desired molarity (e.g., 10 mM).

  • Vortex the solution vigorously until the compound is completely dissolved.

  • If dissolution is slow, gently warm the solution at 37°C or use a bath sonicator for brief intervals.

  • Visually inspect the solution to ensure no particulate matter remains.

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound into Aqueous Buffer or Cell Culture Medium
  • Thaw a single-use aliquot of the concentrated this compound stock solution and bring it to room temperature.

  • Warm the required volume of aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).

  • To minimize "solvent shock," it is recommended to perform an intermediate dilution. For example, dilute the 10 mM stock 1:10 in the buffer/medium to create a 1 mM intermediate solution.

  • Add the required volume of the intermediate solution dropwise to the final volume of pre-warmed buffer/medium while gently vortexing or swirling. This ensures rapid and even dispersion of the compound.

  • Visually inspect the final solution for any signs of precipitation before use.

Signaling Pathway Context

Understanding the biological context of this compound is crucial for experimental design. It targets the PI3Kδ isoform, a key component of the PI3K/AKT/mTOR signaling pathway, which is critical for the activation, proliferation, and survival of immune cells, particularly B-cells.

PI3K_Pathway BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3 phosphorylates This compound This compound This compound->PI3K_delta PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Response Cell Proliferation, Survival, Activation mTORC1->Cell_Response

Caption: Simplified PI3Kδ signaling pathway targeted by this compound.

References

LAS191954 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with LAS191954 in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, identified as a clinical candidate for treating inflammatory diseases.[1][2][3] Like many small molecule kinase inhibitors, this compound is a lipophilic compound with limited solubility in aqueous solutions. This can lead to challenges in preparing stock solutions and can cause the compound to precipitate out of solution during experimental assays, leading to inaccurate and unreliable results.

Q2: What are the predicted physicochemical properties of this compound?

Q3: Are there any established formulation strategies for this compound?

For in vivo studies, a common formulation approach for poorly soluble compounds has been utilized, which involves a co-solvent system. A specific example includes a mixture of DMSO, PEG300 (30%), Tween 80 (5%), and saline/PBS (60%).[4] This type of formulation is designed to keep the compound in solution upon administration.

Q4: What are the common causes of this compound precipitation in experimental settings?

Precipitation of this compound in aqueous buffers or cell culture media can be triggered by several factors:

  • High Concentration: Exceeding the solubility limit of this compound in the specific aqueous buffer or medium.

  • Solvent Shock: The rapid dilution of a concentrated stock solution (typically in DMSO) into an aqueous buffer can cause the compound to crash out of solution due to the sudden change in solvent polarity.[5]

  • Temperature Fluctuations: Adding a cold stock solution to a warmer aqueous buffer can decrease solubility. Conversely, storing a prepared solution at a lower temperature can also lead to precipitation.[6]

  • pH Shifts: The solubility of many kinase inhibitors is pH-dependent. Changes in the pH of the buffer or medium can alter the ionization state of this compound, potentially reducing its solubility.[6]

  • Interactions with Media Components: Components in complex media, such as salts and proteins, can interact with this compound and contribute to its precipitation.[5]

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to resolving solubility issues with this compound in your experiments.

Problem: this compound precipitates when preparing a stock solution or diluting into an aqueous buffer.

Below is a workflow to troubleshoot this common issue.

G Troubleshooting Workflow for this compound Precipitation cluster_0 Initial Observation cluster_1 Stock Solution Optimization cluster_2 Dilution Method Optimization cluster_3 Buffer/Media Optimization cluster_4 Resolution start Precipitation Observed check_stock Is the stock solution fully dissolved? start->check_stock alt_solvent Try alternative solvents (e.g., NMP, DMA) check_stock->alt_solvent No dilution_method How is the stock being diluted? check_stock->dilution_method Yes sonicate Apply sonication to aid dissolution alt_solvent->sonicate warm Gentle warming (e.g., 37°C) sonicate->warm warm->check_stock serial_dilution Perform serial dilutions in buffer dilution_method->serial_dilution Optimize buffer_check Is the final concentration too high? dilution_method->buffer_check dropwise Add stock dropwise while vortexing serial_dilution->dropwise dropwise->buffer_check lower_conc Reduce the final working concentration buffer_check->lower_conc Yes success Precipitation Resolved buffer_check->success No add_solubilizer Consider adding a solubilizing agent lower_conc->add_solubilizer add_solubilizer->success

Caption: Troubleshooting workflow for this compound precipitation.

Solubilization Strategies for this compound

If you continue to face solubility challenges, consider the following advanced strategies. The choice of method will depend on the specific requirements of your experiment.

StrategyDescriptionKey Considerations
Co-solvents Using water-miscible organic solvents in your aqueous buffer can increase the solubility of hydrophobic compounds.Ensure the final concentration of the co-solvent is compatible with your assay and does not affect cell viability (typically <0.5% for DMSO).[5]
pH Adjustment For compounds with ionizable groups, adjusting the pH of the buffer can significantly impact solubility.The effect of pH on this compound solubility is not explicitly known. A pH-solubility profile may need to be determined empirically.
Surfactants Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate and solubilize hydrophobic molecules.Surfactants can interfere with certain assays and may be cytotoxic at higher concentrations.
Cyclodextrins These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.The stoichiometry of the complex formation needs to be determined for optimal solubilization.[7]
Solid Dispersions Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate and apparent solubility.This is a more advanced formulation technique that requires specialized equipment.[7]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
  • Accurately weigh the desired amount of this compound powder.

  • Add the calculated volume of anhydrous, sterile-filtered DMSO to achieve the desired molarity (e.g., 10 mM).

  • Vortex the solution vigorously until the compound is completely dissolved.

  • If dissolution is slow, gently warm the solution at 37°C or use a bath sonicator for brief intervals.

  • Visually inspect the solution to ensure no particulate matter remains.

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound into Aqueous Buffer or Cell Culture Medium
  • Thaw a single-use aliquot of the concentrated this compound stock solution and bring it to room temperature.

  • Warm the required volume of aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).

  • To minimize "solvent shock," it is recommended to perform an intermediate dilution. For example, dilute the 10 mM stock 1:10 in the buffer/medium to create a 1 mM intermediate solution.

  • Add the required volume of the intermediate solution dropwise to the final volume of pre-warmed buffer/medium while gently vortexing or swirling. This ensures rapid and even dispersion of the compound.

  • Visually inspect the final solution for any signs of precipitation before use.

Signaling Pathway Context

Understanding the biological context of this compound is crucial for experimental design. It targets the PI3Kδ isoform, a key component of the PI3K/AKT/mTOR signaling pathway, which is critical for the activation, proliferation, and survival of immune cells, particularly B-cells.

PI3K_Pathway BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3 phosphorylates This compound This compound This compound->PI3K_delta PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Response Cell Proliferation, Survival, Activation mTORC1->Cell_Response

Caption: Simplified PI3Kδ signaling pathway targeted by this compound.

References

LAS191954 off-target effects in kinase assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the off-target effects of LAS191954 in kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ) with an IC50 of 2.6 nM.[1] It is being developed for the treatment of inflammatory diseases.[1]

Q2: What is known about the off-target profile of this compound against other PI3K isoforms?

This compound has been profiled against other Class I PI3K isoforms and has shown significant selectivity for PI3Kδ. The IC50 values for other isoforms are significantly higher, indicating less potent inhibition.

Q3: Has this compound been profiled against a broader panel of kinases?

The primary publication describing this compound states that the compound was tested against an extensive panel of protein and lipid kinases and was found to be highly selective. However, the detailed quantitative data from this broad kinase panel screening is not publicly available in the referenced publication or its supplementary materials.

Q4: What are the potential implications of the known off-target effects?

The known off-target activity of this compound against PI3Kγ and PI3Kβ, although significantly weaker than against PI3Kδ, should be considered when designing and interpreting experiments, especially at higher concentrations of the inhibitor. Inhibition of these kinases could lead to unintended biological effects.

Q5: Where can I find more information on the discovery and characterization of this compound?

Detailed information on the discovery, optimization, and preclinical characterization of this compound can be found in the following publication:

  • Erra M, et al. Discovery of a Potent, Selective, and Orally Available PI3Kδ Inhibitor for the Treatment of Inflammatory Diseases. ACS Med Chem Lett. 2016 Nov 30;8(1):118-123.

Data Presentation

Table 1: In Vitro Potency of this compound Against PI3K Isoforms

KinaseIC50 (nM)
PI3Kδ2.6
PI3Kγ72
PI3Kβ94
PI3Kα8200

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Representative HTRF Assay)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound like this compound against a target kinase using a Homogeneous Time-Resolved Fluorescence (HTRF) assay format.

Materials:

  • Purified recombinant kinase

  • Kinase substrate (e.g., a biotinylated peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (this compound) dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • HTRF Detection Buffer

  • Europium-labeled anti-phospho-substrate antibody (donor fluorophore)

  • Streptavidin-XL665 (acceptor fluorophore)

  • 384-well low-volume microplates

  • Plate reader capable of HTRF measurement

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with subsequent 3-fold dilutions.

  • Assay Plate Preparation:

    • Add 2 µL of diluted this compound or DMSO (for control wells) to the assay plate.

    • Add 4 µL of the kinase solution (at a pre-determined optimal concentration in assay buffer) to each well.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Kinase Reaction Initiation:

    • Add 4 µL of a mixture of the substrate and ATP (at their pre-determined optimal concentrations in assay buffer) to each well to start the reaction.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature. The incubation time should be within the linear range of the reaction.

  • Reaction Termination and Detection:

    • Add 10 µL of the HTRF detection mix (containing the Europium-labeled antibody and Streptavidin-XL665 in HTRF Detection Buffer) to each well. This will stop the kinase reaction and initiate the detection process.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • The HTRF ratio (665 nm / 620 nm) is calculated and is proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Troubleshooting Guide

Issue 1: High variability between replicate wells.

  • Possible Cause: Inconsistent dispensing of reagents.

  • Solution: Ensure that all pipettes are calibrated and functioning correctly. Use a multichannel pipette or an automated liquid handler for better consistency. Ensure proper mixing of all solutions before dispensing.

Issue 2: No or very low kinase activity in the control wells (DMSO only).

  • Possible Cause 1: Inactive kinase enzyme.

  • Solution 1: Verify the activity of the kinase stock. Use a fresh aliquot of the enzyme. Ensure proper storage conditions (-80°C).

  • Possible Cause 2: Suboptimal assay conditions (e.g., ATP or substrate concentration).

  • Solution 2: Re-optimize the concentrations of ATP and substrate. The ATP concentration should ideally be at or near the Km for the kinase.

  • Possible Cause 3: Incorrect buffer composition.

  • Solution 3: Double-check the components and pH of the assay buffer.

Issue 3: Unexpectedly high inhibition by this compound at low concentrations against a non-target kinase.

  • Possible Cause 1: Off-target inhibition.

  • Solution 1: Confirm the finding with an orthogonal assay (e.g., a radiometric assay or a different assay format). If the result is confirmed, this may represent a true off-target effect of this compound.

  • Possible Cause 2: Assay interference.

  • Solution 2: Test for compound interference with the assay components. For example, this compound might be autofluorescent or interfere with the HTRF signal. Run controls without the kinase to assess this.

Issue 4: IC50 value for this compound against PI3Kδ is significantly different from the reported value.

  • Possible Cause 1: Differences in assay conditions.

  • Solution 1: The IC50 value is highly dependent on the assay conditions, particularly the ATP concentration. The reported IC50 of 2.6 nM was likely determined at a specific ATP concentration. Ensure your assay conditions are comparable or determine the Ki value, which is independent of the ATP concentration.

  • Possible Cause 2: Inaccurate compound concentration.

  • Solution 2: Verify the concentration of your this compound stock solution.

  • Possible Cause 3: Issues with the kinase or substrate.

  • Solution 3: Ensure the purity and activity of the kinase and substrate.

Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream This compound This compound This compound->PI3K

Caption: PI3Kδ Signaling Pathway and the inhibitory action of this compound.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Compound (this compound) Dilutions Start->Compound_Prep Assay_Plate Dispense Compound/DMSO and Kinase to Plate Compound_Prep->Assay_Plate Pre_Incubate Pre-incubate (15 min) Assay_Plate->Pre_Incubate Reaction_Start Initiate Reaction (Add Substrate/ATP) Pre_Incubate->Reaction_Start Reaction_Incubate Incubate (e.g., 60 min) Reaction_Start->Reaction_Incubate Detection Add Detection Reagents & Incubate (60 min) Reaction_Incubate->Detection Read_Plate Read Plate (HTRF Reader) Detection->Read_Plate Data_Analysis Analyze Data (Calculate IC50) Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a typical in vitro kinase assay.

Troubleshooting_Logic Start Unexpected Result in Kinase Assay Check_Controls Are Controls (Positive/Negative) OK? Start->Check_Controls Check_Reagents Check Reagent Activity/Concentration Check_Controls->Check_Reagents No Check_Interference Is Compound Interfering with Assay? Check_Controls->Check_Interference Yes Check_Dispensing Verify Pipetting/ Dispensing Accuracy Check_Reagents->Check_Dispensing Assay_Problem Likely Assay Problem Check_Dispensing->Assay_Problem Run_Interference_Assay Run Interference Control Assays Check_Interference->Run_Interference_Assay Maybe Orthogonal_Assay Confirm with Orthogonal Assay Check_Interference->Orthogonal_Assay No Run_Interference_Assay->Orthogonal_Assay True_Off_Target Potential True Off-Target Effect Orthogonal_Assay->True_Off_Target

Caption: Logical workflow for troubleshooting unexpected kinase assay results.

References

LAS191954 off-target effects in kinase assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the off-target effects of LAS191954 in kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ) with an IC50 of 2.6 nM.[1] It is being developed for the treatment of inflammatory diseases.[1]

Q2: What is known about the off-target profile of this compound against other PI3K isoforms?

This compound has been profiled against other Class I PI3K isoforms and has shown significant selectivity for PI3Kδ. The IC50 values for other isoforms are significantly higher, indicating less potent inhibition.

Q3: Has this compound been profiled against a broader panel of kinases?

The primary publication describing this compound states that the compound was tested against an extensive panel of protein and lipid kinases and was found to be highly selective. However, the detailed quantitative data from this broad kinase panel screening is not publicly available in the referenced publication or its supplementary materials.

Q4: What are the potential implications of the known off-target effects?

The known off-target activity of this compound against PI3Kγ and PI3Kβ, although significantly weaker than against PI3Kδ, should be considered when designing and interpreting experiments, especially at higher concentrations of the inhibitor. Inhibition of these kinases could lead to unintended biological effects.

Q5: Where can I find more information on the discovery and characterization of this compound?

Detailed information on the discovery, optimization, and preclinical characterization of this compound can be found in the following publication:

  • Erra M, et al. Discovery of a Potent, Selective, and Orally Available PI3Kδ Inhibitor for the Treatment of Inflammatory Diseases. ACS Med Chem Lett. 2016 Nov 30;8(1):118-123.

Data Presentation

Table 1: In Vitro Potency of this compound Against PI3K Isoforms

KinaseIC50 (nM)
PI3Kδ2.6
PI3Kγ72
PI3Kβ94
PI3Kα8200

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Representative HTRF Assay)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound like this compound against a target kinase using a Homogeneous Time-Resolved Fluorescence (HTRF) assay format.

Materials:

  • Purified recombinant kinase

  • Kinase substrate (e.g., a biotinylated peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (this compound) dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • HTRF Detection Buffer

  • Europium-labeled anti-phospho-substrate antibody (donor fluorophore)

  • Streptavidin-XL665 (acceptor fluorophore)

  • 384-well low-volume microplates

  • Plate reader capable of HTRF measurement

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with subsequent 3-fold dilutions.

  • Assay Plate Preparation:

    • Add 2 µL of diluted this compound or DMSO (for control wells) to the assay plate.

    • Add 4 µL of the kinase solution (at a pre-determined optimal concentration in assay buffer) to each well.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Kinase Reaction Initiation:

    • Add 4 µL of a mixture of the substrate and ATP (at their pre-determined optimal concentrations in assay buffer) to each well to start the reaction.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature. The incubation time should be within the linear range of the reaction.

  • Reaction Termination and Detection:

    • Add 10 µL of the HTRF detection mix (containing the Europium-labeled antibody and Streptavidin-XL665 in HTRF Detection Buffer) to each well. This will stop the kinase reaction and initiate the detection process.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • The HTRF ratio (665 nm / 620 nm) is calculated and is proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Troubleshooting Guide

Issue 1: High variability between replicate wells.

  • Possible Cause: Inconsistent dispensing of reagents.

  • Solution: Ensure that all pipettes are calibrated and functioning correctly. Use a multichannel pipette or an automated liquid handler for better consistency. Ensure proper mixing of all solutions before dispensing.

Issue 2: No or very low kinase activity in the control wells (DMSO only).

  • Possible Cause 1: Inactive kinase enzyme.

  • Solution 1: Verify the activity of the kinase stock. Use a fresh aliquot of the enzyme. Ensure proper storage conditions (-80°C).

  • Possible Cause 2: Suboptimal assay conditions (e.g., ATP or substrate concentration).

  • Solution 2: Re-optimize the concentrations of ATP and substrate. The ATP concentration should ideally be at or near the Km for the kinase.

  • Possible Cause 3: Incorrect buffer composition.

  • Solution 3: Double-check the components and pH of the assay buffer.

Issue 3: Unexpectedly high inhibition by this compound at low concentrations against a non-target kinase.

  • Possible Cause 1: Off-target inhibition.

  • Solution 1: Confirm the finding with an orthogonal assay (e.g., a radiometric assay or a different assay format). If the result is confirmed, this may represent a true off-target effect of this compound.

  • Possible Cause 2: Assay interference.

  • Solution 2: Test for compound interference with the assay components. For example, this compound might be autofluorescent or interfere with the HTRF signal. Run controls without the kinase to assess this.

Issue 4: IC50 value for this compound against PI3Kδ is significantly different from the reported value.

  • Possible Cause 1: Differences in assay conditions.

  • Solution 1: The IC50 value is highly dependent on the assay conditions, particularly the ATP concentration. The reported IC50 of 2.6 nM was likely determined at a specific ATP concentration. Ensure your assay conditions are comparable or determine the Ki value, which is independent of the ATP concentration.

  • Possible Cause 2: Inaccurate compound concentration.

  • Solution 2: Verify the concentration of your this compound stock solution.

  • Possible Cause 3: Issues with the kinase or substrate.

  • Solution 3: Ensure the purity and activity of the kinase and substrate.

Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream This compound This compound This compound->PI3K

Caption: PI3Kδ Signaling Pathway and the inhibitory action of this compound.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Compound (this compound) Dilutions Start->Compound_Prep Assay_Plate Dispense Compound/DMSO and Kinase to Plate Compound_Prep->Assay_Plate Pre_Incubate Pre-incubate (15 min) Assay_Plate->Pre_Incubate Reaction_Start Initiate Reaction (Add Substrate/ATP) Pre_Incubate->Reaction_Start Reaction_Incubate Incubate (e.g., 60 min) Reaction_Start->Reaction_Incubate Detection Add Detection Reagents & Incubate (60 min) Reaction_Incubate->Detection Read_Plate Read Plate (HTRF Reader) Detection->Read_Plate Data_Analysis Analyze Data (Calculate IC50) Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a typical in vitro kinase assay.

Troubleshooting_Logic Start Unexpected Result in Kinase Assay Check_Controls Are Controls (Positive/Negative) OK? Start->Check_Controls Check_Reagents Check Reagent Activity/Concentration Check_Controls->Check_Reagents No Check_Interference Is Compound Interfering with Assay? Check_Controls->Check_Interference Yes Check_Dispensing Verify Pipetting/ Dispensing Accuracy Check_Reagents->Check_Dispensing Assay_Problem Likely Assay Problem Check_Dispensing->Assay_Problem Run_Interference_Assay Run Interference Control Assays Check_Interference->Run_Interference_Assay Maybe Orthogonal_Assay Confirm with Orthogonal Assay Check_Interference->Orthogonal_Assay No Run_Interference_Assay->Orthogonal_Assay True_Off_Target Potential True Off-Target Effect Orthogonal_Assay->True_Off_Target

Caption: Logical workflow for troubleshooting unexpected kinase assay results.

References

Troubleshooting Inconsistent Results with LAS191954: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with LAS191954, a potent and selective PI3Kδ inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective, potent, and orally active inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). Its primary mechanism of action is to block the PI3Kδ signaling pathway, which is crucial for the activation, proliferation, and differentiation of various immune cells, particularly B cells. By inhibiting PI3Kδ, this compound can modulate immune responses, making it a valuable tool for studying inflammatory and autoimmune diseases.

Q2: What are the recommended storage conditions for this compound?

Proper storage is critical to maintain the stability and activity of this compound. For long-term storage, the powdered form should be kept at -20°C for up to three years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to one year. Inconsistent results can often be traced back to improper storage, leading to degradation of the compound.

Q3: What is the reported potency of this compound?

This compound is a highly potent inhibitor of PI3Kδ with a reported IC50 of 2.6 nM in enzymatic assays. In cellular assays, such as those measuring M-CSF-induced AKT phosphorylation in THP-1 cells, the IC50 is approximately 7.8 nM. When assessing its effect on human B cell activation in isolated peripheral blood mononuclear cells (PBMCs), the IC50 is 4.6 nM, while in human whole blood, it is 47 nM.

Troubleshooting Guide for Inconsistent Experimental Outcomes

Problem 1: Higher than expected IC50 values or reduced potency.

This is a common issue that can arise from several factors. Follow this logical troubleshooting workflow to identify the potential cause.

A Start: Reduced Potency Observed B Check Compound Storage: - Powder at -20°C? - Solution at -80°C? - Avoid freeze-thaw cycles? A->B C Prepare Fresh Stock Solution B->C If storage is suspect D Verify Solvent Compatibility and Solubility B->D If storage is correct E Review Assay Protocol: - Correct cell density? - Appropriate incubation times? - Reagent quality? C->E D->E F Assess Cell Health: - Viability >95%? - Passage number optimal? E->F G Consider Assay Specifics: - High serum concentration? - High protein binding? F->G H Problem Resolved G->H If issue identified and corrected I Contact Technical Support G->I If issue persists

Caption: Troubleshooting workflow for reduced this compound potency.

Detailed Steps:

  • Verify Storage and Handling: Improper storage is a primary suspect for reduced compound activity. Ensure that the powdered compound and stock solutions have been stored at the recommended temperatures. Avoid repeated freeze-thaw cycles which can degrade the molecule.

  • Prepare a Fresh Stock Solution: If there is any doubt about the age or storage conditions of the current stock, prepare a fresh solution from the powdered compound.

  • Confirm Solubility and Solvent: Ensure that this compound is fully dissolved in a suitable solvent, such as DMSO. Incomplete dissolution will lead to an inaccurate final concentration in your assay.

  • Review Experimental Protocol: Double-check all parameters of your experimental setup, including cell density, incubation times, and the concentration of all reagents.

  • Assess Cell Health and Passage Number: Use healthy, viable cells for your experiments. High passage numbers can lead to phenotypic drift and altered signaling responses.

  • Consider Assay-Specific Factors: The potency of this compound can be influenced by assay conditions. For instance, its IC50 is higher in whole blood assays compared to isolated PBMCs, which may be due to plasma protein binding.

Problem 2: Variability between experimental replicates.

High variability can mask the true effect of the compound.

Possible Causes and Solutions:

CauseRecommended Solution
Inaccurate Pipetting Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Mix the cell suspension between plating wells.
Edge Effects in Plates Avoid using the outer wells of microplates, or fill them with sterile media/PBS to maintain humidity.
Inconsistent Incubation Times Stagger the addition of reagents and the stopping of the reaction to ensure uniform incubation for all wells.
Compound Precipitation Visually inspect for any precipitation after diluting the stock solution into aqueous media. If observed, reconsider the final concentration or the solvent used.
Problem 3: Unexpected or off-target effects.

While this compound is a selective PI3Kδ inhibitor, off-target effects can occasionally be a concern with any small molecule inhibitor.

cluster_pathway PI3K Signaling Pathway Receptor Receptor Tyrosine Kinase PI3K_delta PI3Kδ Receptor->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Cell_Response Cellular Response (Proliferation, Survival) Downstream->Cell_Response This compound This compound This compound->PI3K_delta inhibits Other_PI3K Other PI3K Isoforms (α, β, γ) This compound->Other_PI3K low affinity Other_Kinases Other Kinases This compound->Other_Kinases potential for off-target effects

Caption: this compound mechanism of action and potential off-target interactions.

Selectivity Profile of this compound:

The selectivity of this compound against other Class I PI3K isoforms has been characterized. While it is most potent against PI3Kδ, it does have some activity against other isoforms at higher concentrations.

PI3K IsoformIC50 (nM)
PI3Kδ 2.6
PI3Kγ72
PI3Kβ94
PI3Kα8200
Data from enzymatic assays.

Troubleshooting Steps for Off-Target Effects:

  • Titrate the Compound: Use the lowest effective concentration of this compound to minimize the risk of engaging less sensitive targets.

  • Use a Structurally Unrelated PI3Kδ Inhibitor: As a control, use another PI3Kδ inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to PI3Kδ inhibition and not a unique off-target effect of this compound.

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a constitutively active form of PI3Kδ or a downstream effector to see if the phenotype can be reversed.

  • Consult the Literature for Known Off-Targets: While specific off-target effects for this compound are not widely reported, reviewing literature on other PI3Kδ inhibitors may provide insights into potential alternative targets.

Experimental Protocols

In Vitro B-Cell Activation Assay

This protocol is adapted from methodologies used to characterize PI3Kδ inhibitors.

  • Isolate PBMCs: Isolate peripheral blood mononuclear cells from whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

  • Cell Plating: Resuspend PBMCs in complete RPMI medium and plate in a 96-well plate.

  • Compound Incubation: Pre-incubate the cells with a serial dilution of this compound (or vehicle control) for 1 hour at 37°C.

  • B-Cell Receptor Cross-linking: Stimulate the B cells by adding anti-IgD antibodies.

  • Incubation: Incubate for 18-24 hours at 37°C.

  • Staining and Analysis: Stain the cells with fluorescently labeled antibodies against CD19 (a B-cell marker) and CD69 (an early activation marker).

  • Flow Cytometry: Analyze the expression of CD69 on the CD19+ B-cell population using a flow cytometer. The IC50 can be calculated from the dose-response curve.

Troubleshooting Inconsistent Results with LAS191954: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with LAS191954, a potent and selective PI3Kδ inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective, potent, and orally active inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). Its primary mechanism of action is to block the PI3Kδ signaling pathway, which is crucial for the activation, proliferation, and differentiation of various immune cells, particularly B cells. By inhibiting PI3Kδ, this compound can modulate immune responses, making it a valuable tool for studying inflammatory and autoimmune diseases.

Q2: What are the recommended storage conditions for this compound?

Proper storage is critical to maintain the stability and activity of this compound. For long-term storage, the powdered form should be kept at -20°C for up to three years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to one year. Inconsistent results can often be traced back to improper storage, leading to degradation of the compound.

Q3: What is the reported potency of this compound?

This compound is a highly potent inhibitor of PI3Kδ with a reported IC50 of 2.6 nM in enzymatic assays. In cellular assays, such as those measuring M-CSF-induced AKT phosphorylation in THP-1 cells, the IC50 is approximately 7.8 nM. When assessing its effect on human B cell activation in isolated peripheral blood mononuclear cells (PBMCs), the IC50 is 4.6 nM, while in human whole blood, it is 47 nM.

Troubleshooting Guide for Inconsistent Experimental Outcomes

Problem 1: Higher than expected IC50 values or reduced potency.

This is a common issue that can arise from several factors. Follow this logical troubleshooting workflow to identify the potential cause.

A Start: Reduced Potency Observed B Check Compound Storage: - Powder at -20°C? - Solution at -80°C? - Avoid freeze-thaw cycles? A->B C Prepare Fresh Stock Solution B->C If storage is suspect D Verify Solvent Compatibility and Solubility B->D If storage is correct E Review Assay Protocol: - Correct cell density? - Appropriate incubation times? - Reagent quality? C->E D->E F Assess Cell Health: - Viability >95%? - Passage number optimal? E->F G Consider Assay Specifics: - High serum concentration? - High protein binding? F->G H Problem Resolved G->H If issue identified and corrected I Contact Technical Support G->I If issue persists

Caption: Troubleshooting workflow for reduced this compound potency.

Detailed Steps:

  • Verify Storage and Handling: Improper storage is a primary suspect for reduced compound activity. Ensure that the powdered compound and stock solutions have been stored at the recommended temperatures. Avoid repeated freeze-thaw cycles which can degrade the molecule.

  • Prepare a Fresh Stock Solution: If there is any doubt about the age or storage conditions of the current stock, prepare a fresh solution from the powdered compound.

  • Confirm Solubility and Solvent: Ensure that this compound is fully dissolved in a suitable solvent, such as DMSO. Incomplete dissolution will lead to an inaccurate final concentration in your assay.

  • Review Experimental Protocol: Double-check all parameters of your experimental setup, including cell density, incubation times, and the concentration of all reagents.

  • Assess Cell Health and Passage Number: Use healthy, viable cells for your experiments. High passage numbers can lead to phenotypic drift and altered signaling responses.

  • Consider Assay-Specific Factors: The potency of this compound can be influenced by assay conditions. For instance, its IC50 is higher in whole blood assays compared to isolated PBMCs, which may be due to plasma protein binding.

Problem 2: Variability between experimental replicates.

High variability can mask the true effect of the compound.

Possible Causes and Solutions:

CauseRecommended Solution
Inaccurate Pipetting Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Mix the cell suspension between plating wells.
Edge Effects in Plates Avoid using the outer wells of microplates, or fill them with sterile media/PBS to maintain humidity.
Inconsistent Incubation Times Stagger the addition of reagents and the stopping of the reaction to ensure uniform incubation for all wells.
Compound Precipitation Visually inspect for any precipitation after diluting the stock solution into aqueous media. If observed, reconsider the final concentration or the solvent used.
Problem 3: Unexpected or off-target effects.

While this compound is a selective PI3Kδ inhibitor, off-target effects can occasionally be a concern with any small molecule inhibitor.

cluster_pathway PI3K Signaling Pathway Receptor Receptor Tyrosine Kinase PI3K_delta PI3Kδ Receptor->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Cell_Response Cellular Response (Proliferation, Survival) Downstream->Cell_Response This compound This compound This compound->PI3K_delta inhibits Other_PI3K Other PI3K Isoforms (α, β, γ) This compound->Other_PI3K low affinity Other_Kinases Other Kinases This compound->Other_Kinases potential for off-target effects

Caption: this compound mechanism of action and potential off-target interactions.

Selectivity Profile of this compound:

The selectivity of this compound against other Class I PI3K isoforms has been characterized. While it is most potent against PI3Kδ, it does have some activity against other isoforms at higher concentrations.

PI3K IsoformIC50 (nM)
PI3Kδ 2.6
PI3Kγ72
PI3Kβ94
PI3Kα8200
Data from enzymatic assays.

Troubleshooting Steps for Off-Target Effects:

  • Titrate the Compound: Use the lowest effective concentration of this compound to minimize the risk of engaging less sensitive targets.

  • Use a Structurally Unrelated PI3Kδ Inhibitor: As a control, use another PI3Kδ inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to PI3Kδ inhibition and not a unique off-target effect of this compound.

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a constitutively active form of PI3Kδ or a downstream effector to see if the phenotype can be reversed.

  • Consult the Literature for Known Off-Targets: While specific off-target effects for this compound are not widely reported, reviewing literature on other PI3Kδ inhibitors may provide insights into potential alternative targets.

Experimental Protocols

In Vitro B-Cell Activation Assay

This protocol is adapted from methodologies used to characterize PI3Kδ inhibitors.

  • Isolate PBMCs: Isolate peripheral blood mononuclear cells from whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

  • Cell Plating: Resuspend PBMCs in complete RPMI medium and plate in a 96-well plate.

  • Compound Incubation: Pre-incubate the cells with a serial dilution of this compound (or vehicle control) for 1 hour at 37°C.

  • B-Cell Receptor Cross-linking: Stimulate the B cells by adding anti-IgD antibodies.

  • Incubation: Incubate for 18-24 hours at 37°C.

  • Staining and Analysis: Stain the cells with fluorescently labeled antibodies against CD19 (a B-cell marker) and CD69 (an early activation marker).

  • Flow Cytometry: Analyze the expression of CD69 on the CD19+ B-cell population using a flow cytometer. The IC50 can be calculated from the dose-response curve.

LAS191954 stability in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of LAS191954 in DMSO at -20°C, along with troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound in DMSO?

For long-term stability of this compound in a solvent such as DMSO, it is recommended to store aliquots at -80°C for up to one year.[1] If storing at -20°C, it is advisable to use the solution within a shorter timeframe to minimize potential degradation. For other PI3K inhibitors like LY294002 and ZSTK474, a storage period of up to 3 months at -20°C in DMSO is suggested to prevent loss of potency.[2][3]

Q2: How stable is this compound in DMSO at -20°C?

While specific long-term stability data for this compound in DMSO at -20°C is not publicly available, studies on other small molecules suggest that storage at -20°C significantly reduces the rate of degradation compared to higher temperatures. For instance, a study on 2-aminothiazoles in DMSO showed minimal decomposition at -20°C over two months. General studies on compound libraries in DMSO also indicate that repeated freeze-thaw cycles do not cause significant compound loss when appropriate handling procedures are followed.[4]

Q3: Can I store my this compound DMSO stock solution at 4°C or room temperature?

Storing DMSO stock solutions at 4°C or room temperature is not recommended for long-term storage due to the increased risk of chemical degradation. Studies have shown that the stability of compounds in DMSO is temperature-dependent, with higher temperatures accelerating decomposition.

Q4: How many times can I freeze-thaw my this compound DMSO stock solution?

To maintain the integrity of your this compound stock solution, it is best to aliquot the solution into single-use volumes to avoid multiple freeze-thaw cycles.[2][3] A study on various repository compounds in DMSO indicated no significant loss of compound after 11 freeze-thaw cycles when frozen at -15°C and thawed under a nitrogen atmosphere.[4] However, minimizing these cycles is a general best practice.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results between batches of this compound solution. Compound degradation due to improper storage or handling.1. Prepare fresh DMSO stock solutions of this compound before critical experiments. 2. Ensure the DMSO used is of high purity and anhydrous, as water can contribute to compound degradation.[4] 3. Perform a stability test on your stock solution using HPLC-MS to check for degradation products.
Reduced potency of this compound in cell-based assays over time. Loss of active compound due to degradation in the DMSO stock.1. Aliquot stock solutions to minimize freeze-thaw cycles.[2][3] 2. Store aliquots at -80°C for long-term use.[1] 3. Qualify a new batch of stock solution if it has been stored for an extended period.
Precipitate observed in the DMSO stock solution after thawing. The solubility limit of this compound in DMSO may have been exceeded, or the compound has precipitated out of solution at low temperatures.1. Gently warm the solution to 37°C and vortex to redissolve the compound. 2. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.

Stability of PI3K Inhibitors in DMSO at -20°C

While specific quantitative data for this compound is limited, the table below summarizes the recommended storage conditions for other PI3K inhibitors to provide a general guideline.

CompoundTargetRecommended Storage in DMSODuration
LY294002 Pan-PI3K-20°C, desiccatedUp to 3 months[2]
ZSTK474 Pan-PI3K-20°C, desiccatedUp to 3 months[3]
PI-103 Multi-targeted PI3K/mTOR-20°CNot specified

Experimental Protocols

Protocol for Assessing this compound Stability in DMSO by HPLC-MS

This protocol outlines a general method for determining the stability of this compound in DMSO over time at -20°C.

1. Preparation of this compound Stock Solution:

  • Prepare a 10 mM stock solution of this compound in anhydrous, high-purity DMSO.
  • Aliquot the stock solution into multiple small-volume, airtight vials to be used for each time point.

2. Storage Conditions:

  • Store the aliquots at -20°C in a temperature-monitored freezer.
  • Include a control aliquot stored at -80°C, considered the optimal storage condition.

3. Sample Analysis:

  • At designated time points (e.g., Day 0, Week 1, Week 2, Week 4, etc.), remove one aliquot from -20°C and the control from -80°C.
  • Allow the samples to thaw completely at room temperature.
  • Dilute the samples to a suitable concentration (e.g., 1 µM) in an appropriate solvent system (e.g., 50:50 acetonitrile:water).
  • Analyze the samples by a validated HPLC-MS method.

4. HPLC-MS Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient to resolve this compound from potential degradation products.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5-10 µL.[5]
  • Detection: UV-Vis at a relevant wavelength and mass spectrometry (e.g., ESI in positive mode).

5. Data Analysis:

  • Determine the peak area of the this compound parent compound at each time point.
  • Calculate the percentage of this compound remaining relative to the Day 0 sample.
  • Monitor for the appearance of any new peaks that may indicate degradation products.

Visualizations

PI3K_Signaling_Pathway Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Phosphorylation of downstream targets This compound This compound This compound->PI3K Inhibition

Caption: PI3Kδ Signaling Pathway and the inhibitory action of this compound.

Stability_Workflow start Prepare 10 mM this compound in DMSO aliquot Aliquot into single-use vials start->aliquot store Store aliquots at -20°C and -80°C (control) aliquot->store timepoint At each time point (Day 0, Week 1, etc.) remove one aliquot store->timepoint thaw Thaw sample at room temperature timepoint->thaw dilute Dilute sample for analysis thaw->dilute analyze Analyze by HPLC-MS dilute->analyze data Calculate % remaining vs. Day 0 analyze->data

References

LAS191954 stability in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of LAS191954 in DMSO at -20°C, along with troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound in DMSO?

For long-term stability of this compound in a solvent such as DMSO, it is recommended to store aliquots at -80°C for up to one year.[1] If storing at -20°C, it is advisable to use the solution within a shorter timeframe to minimize potential degradation. For other PI3K inhibitors like LY294002 and ZSTK474, a storage period of up to 3 months at -20°C in DMSO is suggested to prevent loss of potency.[2][3]

Q2: How stable is this compound in DMSO at -20°C?

While specific long-term stability data for this compound in DMSO at -20°C is not publicly available, studies on other small molecules suggest that storage at -20°C significantly reduces the rate of degradation compared to higher temperatures. For instance, a study on 2-aminothiazoles in DMSO showed minimal decomposition at -20°C over two months. General studies on compound libraries in DMSO also indicate that repeated freeze-thaw cycles do not cause significant compound loss when appropriate handling procedures are followed.[4]

Q3: Can I store my this compound DMSO stock solution at 4°C or room temperature?

Storing DMSO stock solutions at 4°C or room temperature is not recommended for long-term storage due to the increased risk of chemical degradation. Studies have shown that the stability of compounds in DMSO is temperature-dependent, with higher temperatures accelerating decomposition.

Q4: How many times can I freeze-thaw my this compound DMSO stock solution?

To maintain the integrity of your this compound stock solution, it is best to aliquot the solution into single-use volumes to avoid multiple freeze-thaw cycles.[2][3] A study on various repository compounds in DMSO indicated no significant loss of compound after 11 freeze-thaw cycles when frozen at -15°C and thawed under a nitrogen atmosphere.[4] However, minimizing these cycles is a general best practice.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results between batches of this compound solution. Compound degradation due to improper storage or handling.1. Prepare fresh DMSO stock solutions of this compound before critical experiments. 2. Ensure the DMSO used is of high purity and anhydrous, as water can contribute to compound degradation.[4] 3. Perform a stability test on your stock solution using HPLC-MS to check for degradation products.
Reduced potency of this compound in cell-based assays over time. Loss of active compound due to degradation in the DMSO stock.1. Aliquot stock solutions to minimize freeze-thaw cycles.[2][3] 2. Store aliquots at -80°C for long-term use.[1] 3. Qualify a new batch of stock solution if it has been stored for an extended period.
Precipitate observed in the DMSO stock solution after thawing. The solubility limit of this compound in DMSO may have been exceeded, or the compound has precipitated out of solution at low temperatures.1. Gently warm the solution to 37°C and vortex to redissolve the compound. 2. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.

Stability of PI3K Inhibitors in DMSO at -20°C

While specific quantitative data for this compound is limited, the table below summarizes the recommended storage conditions for other PI3K inhibitors to provide a general guideline.

CompoundTargetRecommended Storage in DMSODuration
LY294002 Pan-PI3K-20°C, desiccatedUp to 3 months[2]
ZSTK474 Pan-PI3K-20°C, desiccatedUp to 3 months[3]
PI-103 Multi-targeted PI3K/mTOR-20°CNot specified

Experimental Protocols

Protocol for Assessing this compound Stability in DMSO by HPLC-MS

This protocol outlines a general method for determining the stability of this compound in DMSO over time at -20°C.

1. Preparation of this compound Stock Solution:

  • Prepare a 10 mM stock solution of this compound in anhydrous, high-purity DMSO.
  • Aliquot the stock solution into multiple small-volume, airtight vials to be used for each time point.

2. Storage Conditions:

  • Store the aliquots at -20°C in a temperature-monitored freezer.
  • Include a control aliquot stored at -80°C, considered the optimal storage condition.

3. Sample Analysis:

  • At designated time points (e.g., Day 0, Week 1, Week 2, Week 4, etc.), remove one aliquot from -20°C and the control from -80°C.
  • Allow the samples to thaw completely at room temperature.
  • Dilute the samples to a suitable concentration (e.g., 1 µM) in an appropriate solvent system (e.g., 50:50 acetonitrile:water).
  • Analyze the samples by a validated HPLC-MS method.

4. HPLC-MS Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient to resolve this compound from potential degradation products.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5-10 µL.[5]
  • Detection: UV-Vis at a relevant wavelength and mass spectrometry (e.g., ESI in positive mode).

5. Data Analysis:

  • Determine the peak area of the this compound parent compound at each time point.
  • Calculate the percentage of this compound remaining relative to the Day 0 sample.
  • Monitor for the appearance of any new peaks that may indicate degradation products.

Visualizations

PI3K_Signaling_Pathway Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Phosphorylation of downstream targets This compound This compound This compound->PI3K Inhibition

Caption: PI3Kδ Signaling Pathway and the inhibitory action of this compound.

Stability_Workflow start Prepare 10 mM this compound in DMSO aliquot Aliquot into single-use vials start->aliquot store Store aliquots at -20°C and -80°C (control) aliquot->store timepoint At each time point (Day 0, Week 1, etc.) remove one aliquot store->timepoint thaw Thaw sample at room temperature timepoint->thaw dilute Dilute sample for analysis thaw->dilute analyze Analyze by HPLC-MS dilute->analyze data Calculate % remaining vs. Day 0 analyze->data

References

Technical Support Center: Minimizing LAS191954 Toxicity in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the toxicity of LAS191954, a potent PI3Kδ inhibitor, in long-term cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3][4] The PI3K/Akt/mTOR signaling pathway is crucial for a variety of cellular functions, including cell growth, proliferation, and survival.[5] By selectively inhibiting PI3Kδ, which is primarily expressed in leukocytes, this compound modulates immune cell functions.[6]

Q2: What are the known and potential toxicities of PI3Kδ inhibitors like this compound in long-term cell culture?

A2: While specific long-term cell culture toxicity data for this compound is limited, class-specific toxicities for PI3Kδ inhibitors have been documented, primarily from clinical studies. These can be extrapolated as potential issues in vitro, especially in long-term cultures of immune cells or co-culture systems. Potential toxicities include:

  • Immune-mediated effects: Due to the role of PI3Kδ in immune cells, on-target toxicity can manifest as autoimmune-like phenomena in co-culture systems.[7][8] This can include inflammatory responses and altered cytokine profiles.

  • Gastrointestinal side effects: In vivo studies report diarrhea and colitis.[3][9] In vitro, this could translate to toxicity in intestinal epithelial cell lines, especially in co-culture models.

  • Hepatotoxicity: Elevation of liver enzymes has been observed with some PI3Kδ inhibitors.[8] This suggests a potential for toxicity in hepatocyte cultures.

  • Myelosuppression: Effects on hematopoietic cells have been noted.[9]

  • Off-target effects: While this compound is selective, high concentrations or long-term exposure could lead to off-target kinase inhibition, contributing to unexpected cytotoxicity.

Q3: How can I determine the optimal, non-toxic concentration of this compound for my long-term experiments?

A3: A critical first step is to perform a dose-response study to determine the IC50 value in your specific cell line and to identify a concentration that is effective without being overtly toxic. A non-lethal dose should be used for long-term studies to mimic therapeutic scenarios.[2]

Q4: Can the solvent used to dissolve this compound contribute to toxicity?

A4: Yes, the vehicle, commonly dimethyl sulfoxide (B87167) (DMSO), can be toxic to cells at higher concentrations. It is recommended to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity. Always include a vehicle-only control in your experiments.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound in long-term cell culture.

Problem Possible Cause Recommended Solution
High levels of cell death observed shortly after treatment. Concentration is too high: The concentration of this compound may be in the cytotoxic range for your specific cell line.Perform a dose-response curve to determine the IC50 and select a lower, non-toxic concentration for long-term studies.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final solvent concentration is below 0.5% (ideally <0.1%). Run a vehicle-only control.
Gradual increase in cell death over several days or weeks. On-target toxicity: Continuous inhibition of the PI3Kδ pathway may be detrimental to cell survival over time, especially in sensitive cell lines.Consider an intermittent dosing schedule (e.g., treating for a few days, followed by a drug-free period) to allow cells to recover.[10]
Compound degradation: this compound may be unstable in the culture medium over extended periods, leading to the formation of toxic byproducts.Replenish the medium with fresh compound at regular intervals (e.g., every 2-3 days).
Inconsistent results between experiments. Variability in cell health: The passage number, confluency, and overall health of the cells can affect their sensitivity to the compound.Use cells within a consistent passage number range and ensure they are in a logarithmic growth phase at the start of the experiment.
Inaccurate compound concentration: Errors in dilution or storage of the stock solution can lead to variability.Prepare fresh dilutions from a properly stored stock solution for each experiment.
Unexpected changes in cell morphology or phenotype. Off-target effects: At higher concentrations or with prolonged exposure, this compound may inhibit other kinases or cellular processes.Lower the concentration of this compound to the lowest effective dose. If possible, perform off-target profiling to identify potential unintended targets.
Induction of cellular stress pathways: Inhibition of the PI3K pathway can trigger stress responses that alter cell behavior.Analyze markers of cellular stress (e.g., reactive oxygen species) and consider co-treatment with antioxidants like N-acetylcysteine (NAC) if oxidative stress is detected.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on available literature.

Parameter Value Cell Line/System Reference
IC50 (PI3Kδ) 2.6 nMRecombinant human enzyme[1][6]
IC50 (PI3Kγ) 72 nMRecombinant human enzyme[6]
IC50 (PI3Kβ) 94 nMRecombinant human enzyme[6]
IC50 (PI3Kα) 8.2 µMRecombinant human enzyme[6]
Cellular IC50 (AKT phosphorylation) 7.8 nMTHP-1 (human monocytic cell line)[6]
Cellular IC50 (B-cell activation) 4.6 nMIsolated human PBMCs[6]
Cellular IC50 (B-cell activation) 47 nMHuman whole blood[6]

Experimental Protocols

Protocol 1: Determining the Non-Toxic Concentration Range using an MTT Assay

This protocol outlines a method to assess cell viability and determine a suitable concentration range of this compound for long-term studies.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will not reach confluency by the end of the assay. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium and add the prepared compound dilutions and controls to the respective wells.

  • Incubation: Incubate the plate for a period relevant to your long-term experiment (e.g., 24, 48, and 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the concentration that results in minimal to no cell death.

Protocol 2: Implementing an Intermittent Dosing Schedule

This protocol is designed to reduce the cumulative toxicity of this compound in long-term cultures.

  • Initial Treatment: Treat the cells with the predetermined non-toxic concentration of this compound.

  • Treatment Period: Maintain the treatment for a defined period (e.g., 3-4 days).

  • Drug-Free Period: After the treatment period, remove the medium containing this compound, wash the cells with sterile PBS, and add fresh, drug-free medium.

  • Recovery: Culture the cells in the drug-free medium for a set period (e.g., 3-4 days) to allow them to recover.

  • Re-treatment: Reintroduce the medium containing this compound to begin the next treatment cycle.

  • Monitoring: Throughout the experiment, monitor cell viability, proliferation, and any relevant phenotypic markers to ensure the intermittent schedule is maintaining the desired biological effect while minimizing toxicity.

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 This compound This compound This compound->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Survival Cell Survival Akt->Cell_Survival Inhibition of Apoptosis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

Toxicity_Troubleshooting_Workflow Start Observe Unexpected Cell Toxicity Check_Concentration Verify this compound Concentration Start->Check_Concentration Check_Solvent Check Solvent (DMSO) Concentration Start->Check_Solvent Intermittent_Dosing Implement Intermittent Dosing Schedule Start->Intermittent_Dosing For long-term toxicity Assess_Stress Assess Cellular Stress (e.g., ROS) Start->Assess_Stress If mechanism is unknown Dose_Response Perform Dose-Response (e.g., MTT Assay) Check_Concentration->Dose_Response If concentration is suspect Optimize Optimize Culture Conditions Dose_Response->Optimize Vehicle_Control Run Vehicle-Only Control Check_Solvent->Vehicle_Control If solvent is suspect Vehicle_Control->Optimize Intermittent_Dosing->Optimize Antioxidant Co-treat with Antioxidant (e.g., NAC) Antioxidant->Optimize Assess_Stress->Antioxidant If oxidative stress is high End Toxicity Minimized Optimize->End

Caption: A logical workflow for troubleshooting this compound-induced toxicity.

References

Technical Support Center: Minimizing LAS191954 Toxicity in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the toxicity of LAS191954, a potent PI3Kδ inhibitor, in long-term cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3][4] The PI3K/Akt/mTOR signaling pathway is crucial for a variety of cellular functions, including cell growth, proliferation, and survival.[5] By selectively inhibiting PI3Kδ, which is primarily expressed in leukocytes, this compound modulates immune cell functions.[6]

Q2: What are the known and potential toxicities of PI3Kδ inhibitors like this compound in long-term cell culture?

A2: While specific long-term cell culture toxicity data for this compound is limited, class-specific toxicities for PI3Kδ inhibitors have been documented, primarily from clinical studies. These can be extrapolated as potential issues in vitro, especially in long-term cultures of immune cells or co-culture systems. Potential toxicities include:

  • Immune-mediated effects: Due to the role of PI3Kδ in immune cells, on-target toxicity can manifest as autoimmune-like phenomena in co-culture systems.[7][8] This can include inflammatory responses and altered cytokine profiles.

  • Gastrointestinal side effects: In vivo studies report diarrhea and colitis.[3][9] In vitro, this could translate to toxicity in intestinal epithelial cell lines, especially in co-culture models.

  • Hepatotoxicity: Elevation of liver enzymes has been observed with some PI3Kδ inhibitors.[8] This suggests a potential for toxicity in hepatocyte cultures.

  • Myelosuppression: Effects on hematopoietic cells have been noted.[9]

  • Off-target effects: While this compound is selective, high concentrations or long-term exposure could lead to off-target kinase inhibition, contributing to unexpected cytotoxicity.

Q3: How can I determine the optimal, non-toxic concentration of this compound for my long-term experiments?

A3: A critical first step is to perform a dose-response study to determine the IC50 value in your specific cell line and to identify a concentration that is effective without being overtly toxic. A non-lethal dose should be used for long-term studies to mimic therapeutic scenarios.[2]

Q4: Can the solvent used to dissolve this compound contribute to toxicity?

A4: Yes, the vehicle, commonly dimethyl sulfoxide (DMSO), can be toxic to cells at higher concentrations. It is recommended to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity. Always include a vehicle-only control in your experiments.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound in long-term cell culture.

Problem Possible Cause Recommended Solution
High levels of cell death observed shortly after treatment. Concentration is too high: The concentration of this compound may be in the cytotoxic range for your specific cell line.Perform a dose-response curve to determine the IC50 and select a lower, non-toxic concentration for long-term studies.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final solvent concentration is below 0.5% (ideally <0.1%). Run a vehicle-only control.
Gradual increase in cell death over several days or weeks. On-target toxicity: Continuous inhibition of the PI3Kδ pathway may be detrimental to cell survival over time, especially in sensitive cell lines.Consider an intermittent dosing schedule (e.g., treating for a few days, followed by a drug-free period) to allow cells to recover.[10]
Compound degradation: this compound may be unstable in the culture medium over extended periods, leading to the formation of toxic byproducts.Replenish the medium with fresh compound at regular intervals (e.g., every 2-3 days).
Inconsistent results between experiments. Variability in cell health: The passage number, confluency, and overall health of the cells can affect their sensitivity to the compound.Use cells within a consistent passage number range and ensure they are in a logarithmic growth phase at the start of the experiment.
Inaccurate compound concentration: Errors in dilution or storage of the stock solution can lead to variability.Prepare fresh dilutions from a properly stored stock solution for each experiment.
Unexpected changes in cell morphology or phenotype. Off-target effects: At higher concentrations or with prolonged exposure, this compound may inhibit other kinases or cellular processes.Lower the concentration of this compound to the lowest effective dose. If possible, perform off-target profiling to identify potential unintended targets.
Induction of cellular stress pathways: Inhibition of the PI3K pathway can trigger stress responses that alter cell behavior.Analyze markers of cellular stress (e.g., reactive oxygen species) and consider co-treatment with antioxidants like N-acetylcysteine (NAC) if oxidative stress is detected.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on available literature.

Parameter Value Cell Line/System Reference
IC50 (PI3Kδ) 2.6 nMRecombinant human enzyme[1][6]
IC50 (PI3Kγ) 72 nMRecombinant human enzyme[6]
IC50 (PI3Kβ) 94 nMRecombinant human enzyme[6]
IC50 (PI3Kα) 8.2 µMRecombinant human enzyme[6]
Cellular IC50 (AKT phosphorylation) 7.8 nMTHP-1 (human monocytic cell line)[6]
Cellular IC50 (B-cell activation) 4.6 nMIsolated human PBMCs[6]
Cellular IC50 (B-cell activation) 47 nMHuman whole blood[6]

Experimental Protocols

Protocol 1: Determining the Non-Toxic Concentration Range using an MTT Assay

This protocol outlines a method to assess cell viability and determine a suitable concentration range of this compound for long-term studies.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will not reach confluency by the end of the assay. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium and add the prepared compound dilutions and controls to the respective wells.

  • Incubation: Incubate the plate for a period relevant to your long-term experiment (e.g., 24, 48, and 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the concentration that results in minimal to no cell death.

Protocol 2: Implementing an Intermittent Dosing Schedule

This protocol is designed to reduce the cumulative toxicity of this compound in long-term cultures.

  • Initial Treatment: Treat the cells with the predetermined non-toxic concentration of this compound.

  • Treatment Period: Maintain the treatment for a defined period (e.g., 3-4 days).

  • Drug-Free Period: After the treatment period, remove the medium containing this compound, wash the cells with sterile PBS, and add fresh, drug-free medium.

  • Recovery: Culture the cells in the drug-free medium for a set period (e.g., 3-4 days) to allow them to recover.

  • Re-treatment: Reintroduce the medium containing this compound to begin the next treatment cycle.

  • Monitoring: Throughout the experiment, monitor cell viability, proliferation, and any relevant phenotypic markers to ensure the intermittent schedule is maintaining the desired biological effect while minimizing toxicity.

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 This compound This compound This compound->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Survival Cell Survival Akt->Cell_Survival Inhibition of Apoptosis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

Toxicity_Troubleshooting_Workflow Start Observe Unexpected Cell Toxicity Check_Concentration Verify this compound Concentration Start->Check_Concentration Check_Solvent Check Solvent (DMSO) Concentration Start->Check_Solvent Intermittent_Dosing Implement Intermittent Dosing Schedule Start->Intermittent_Dosing For long-term toxicity Assess_Stress Assess Cellular Stress (e.g., ROS) Start->Assess_Stress If mechanism is unknown Dose_Response Perform Dose-Response (e.g., MTT Assay) Check_Concentration->Dose_Response If concentration is suspect Optimize Optimize Culture Conditions Dose_Response->Optimize Vehicle_Control Run Vehicle-Only Control Check_Solvent->Vehicle_Control If solvent is suspect Vehicle_Control->Optimize Intermittent_Dosing->Optimize Antioxidant Co-treat with Antioxidant (e.g., NAC) Antioxidant->Optimize Assess_Stress->Antioxidant If oxidative stress is high End Toxicity Minimized Optimize->End

Caption: A logical workflow for troubleshooting this compound-induced toxicity.

References

Technical Support Center: LAS191954 & DMSO Vehicle Controls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper use of Dimethyl Sulfoxide (DMSO) as a vehicle for the PI3Kδ inhibitor, LAS191954. Adherence to appropriate vehicle control protocols is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is a DMSO vehicle control necessary when working with this compound?

A1: this compound, like many small molecule inhibitors, is often insoluble in aqueous solutions and requires an organic solvent like DMSO for solubilization. However, DMSO is not biologically inert and can exert its own effects on cells and animals, including cytotoxicity, anti-inflammatory effects, and alterations in gene expression.[1] A vehicle control, which consists of the exact concentration of DMSO used to dissolve this compound but without the compound, is essential to differentiate the biological effects of this compound from those of the solvent.

Q2: What is the recommended final concentration of DMSO for in vitro experiments with this compound?

A2: It is crucial to keep the final concentration of DMSO in cell culture media as low as possible, ideally below 0.5%, to minimize its off-target effects.[2] The optimal concentration should be determined for each cell line, as sensitivity to DMSO can vary. Some studies suggest that concentrations above 1% can be toxic to many mammalian cell types.[3]

Q3: Should the DMSO concentration be kept constant across different dilutions of this compound?

A3: Yes, it is critical to maintain a constant final DMSO concentration across all experimental conditions, including all dilutions of this compound and the vehicle control. This ensures that any observed dose-dependent effects are attributable to this compound and not to varying concentrations of DMSO.[4]

Q4: My vehicle control group shows a biological effect compared to the untreated control. What should I do?

A4: This is not uncommon, as DMSO can have inherent biological activity.[1] The primary comparison for determining the effect of this compound should be between the this compound-treated group and the vehicle control group, not the untreated group. The untreated group serves to demonstrate the baseline behavior of the cells and the effect of the vehicle itself.

Q5: How should I prepare the vehicle control for in vivo studies?

A5: The in vivo vehicle control should be the same formulation used to deliver this compound, including the same concentration of DMSO and any other co-solvents (e.g., PEG300, Tween 80, saline), but without this compound.[5] The route and volume of administration should also be identical to the treated group.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High cytotoxicity observed in both this compound and vehicle control groups. The final DMSO concentration may be too high for your specific cell line.Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration (typically ≤0.5%).[6] Reformulate your this compound stock solution to a higher concentration to allow for a smaller volume to be used, thus lowering the final DMSO concentration in the culture medium.
Variability in results between experiments. Inconsistent preparation of this compound dilutions or vehicle controls.Ensure precise and consistent pipetting. Prepare a master mix of the vehicle control and the highest concentration of this compound in vehicle to use for serial dilutions, ensuring the DMSO concentration remains constant.
Unexpected or paradoxical effects at low this compound concentrations. Low concentrations of DMSO can sometimes stimulate cell proliferation or have other non-toxic biological effects.[3]Carefully compare the low-dose this compound group to the vehicle control group. The true effect of the compound is the difference between these two. Consider including an untreated control to understand the baseline effect of the vehicle.
Precipitation of this compound in the culture medium. The solubility of this compound may be exceeded when the DMSO stock is diluted into the aqueous medium.Ensure the final concentration of this compound does not exceed its solubility limit in the final assay medium. You may need to adjust the stock concentration or the final assay concentration.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

Target/Assay IC50 (nM) Reference
PI3Kδ (enzymatic assay)2.6[5][7]
PI3Kα (enzymatic assay)8200[7]
PI3Kβ (enzymatic assay)94[7]
PI3Kγ (enzymatic assay)72[7]
M-CSF-induced AKT phosphorylation (THP-1 cells)7.8[7]
BCR activation (CD69 expression in human PBMCs)4.6[7]
BCR activation (CD69 expression in human whole blood)47[7]

Table 2: In Vivo Efficacy of this compound

Model Parameter ID50 (mg/kg) Reference
Rat model of ConA-induced IL-2 productionInhibition of IL-2 production0.13[7]
Rat model of ovalbumin-induced eosinophiliaReduction of eosinophils in BAL0.16[7]

Experimental Protocols

In Vitro Assay: Inhibition of M-CSF-induced AKT Phosphorylation in THP-1 Cells
  • Cell Culture: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Preparation of Compounds:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create serial dilutions of this compound in 100% DMSO.

    • Prepare working solutions by diluting the DMSO stock solutions into the cell culture medium. Ensure the final DMSO concentration for all conditions (including the vehicle control) is constant and non-toxic (e.g., 0.1%).

  • Experimental Groups:

    • Untreated control (cells in medium only)

    • Vehicle control (cells in medium + 0.1% DMSO)

    • This compound-treated (cells in medium + 0.1% DMSO + varying concentrations of this compound)

  • Assay Procedure:

    • Seed THP-1 cells in a 96-well plate.

    • Pre-incubate the cells with the vehicle control or this compound for 1 hour.

    • Stimulate the cells with macrophage colony-stimulating factor (M-CSF) to induce AKT phosphorylation.

    • After the desired stimulation time, lyse the cells and collect the protein lysates.

  • Analysis:

    • Measure the levels of phosphorylated AKT (p-AKT) and total AKT using a suitable method such as Western blot or ELISA.

    • Normalize the p-AKT signal to the total AKT signal.

    • Calculate the percentage of inhibition of p-AKT by this compound relative to the vehicle control.

In Vivo Study: Oral Administration in a Rat Model
  • Compound Formulation:

    • For a 10 mg/kg dose in a 200g rat with a dosing volume of 100 µL, prepare a 20 mg/mL solution of this compound.

    • Dissolve the required amount of this compound in a vehicle consisting of a mixture of DMSO, PEG300, Tween 80, and saline. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[5]

  • Vehicle Control Preparation: Prepare the same formulation as above, but without this compound.

  • Experimental Groups:

    • Vehicle control group

    • This compound-treated group(s) at desired doses

  • Administration: Administer the formulations orally to the rats at a consistent volume.

  • Monitoring and Analysis: Monitor the animals for the desired endpoints (e.g., changes in inflammatory markers, cell counts in bronchoalveolar lavage fluid).[7]

Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor (e.g., BCR, Cytokine Receptor) PI3Kdelta PI3Kδ Receptor->PI3Kdelta Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Recruitment & Activation pAKT p-AKT (Active) AKT->pAKT Phosphorylation Downstream Downstream Effectors (e.g., mTOR, NF-κB) pAKT->Downstream Activation Response Cellular Responses (Proliferation, Survival, Inflammation) Downstream->Response This compound This compound This compound->PI3Kdelta Inhibition

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_groups Experimental Groups cluster_analysis Analysis Stock Prepare 10mM this compound stock in 100% DMSO Dilutions Create serial dilutions of this compound in 100% DMSO Stock->Dilutions Working Prepare final working solutions in culture medium with constant final DMSO concentration (e.g., 0.1%) Dilutions->Working G2 Vehicle Control (Cells + Medium + 0.1% DMSO) Working->G2 G3 This compound Treatment (Cells + Medium + 0.1% DMSO + this compound) Working->G3 G1 Untreated Control (Cells + Medium) Assay Perform Assay (e.g., measure p-AKT) G1->Assay G2->Assay G3->Assay Compare1 Compare G2 vs. G1 (Effect of Vehicle) Assay->Compare1 Compare2 Compare G3 vs. G2 (Effect of this compound) Assay->Compare2

Caption: Workflow for a vehicle-controlled in vitro experiment with this compound.

Troubleshooting_Logic Start High Cytotoxicity in Vehicle Control? Yes YES Start->Yes No NO Start->No Action1 Lower final DMSO concentration. Determine max non-toxic dose for your cell line. Yes->Action1 Action2 Proceed with experiment. Primary comparison is Treatment vs. Vehicle Control. No->Action2

Caption: Troubleshooting logic for unexpected vehicle control cytotoxicity.

References

Technical Support Center: LAS191954 & DMSO Vehicle Controls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper use of Dimethyl Sulfoxide (DMSO) as a vehicle for the PI3Kδ inhibitor, LAS191954. Adherence to appropriate vehicle control protocols is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is a DMSO vehicle control necessary when working with this compound?

A1: this compound, like many small molecule inhibitors, is often insoluble in aqueous solutions and requires an organic solvent like DMSO for solubilization. However, DMSO is not biologically inert and can exert its own effects on cells and animals, including cytotoxicity, anti-inflammatory effects, and alterations in gene expression.[1] A vehicle control, which consists of the exact concentration of DMSO used to dissolve this compound but without the compound, is essential to differentiate the biological effects of this compound from those of the solvent.

Q2: What is the recommended final concentration of DMSO for in vitro experiments with this compound?

A2: It is crucial to keep the final concentration of DMSO in cell culture media as low as possible, ideally below 0.5%, to minimize its off-target effects.[2] The optimal concentration should be determined for each cell line, as sensitivity to DMSO can vary. Some studies suggest that concentrations above 1% can be toxic to many mammalian cell types.[3]

Q3: Should the DMSO concentration be kept constant across different dilutions of this compound?

A3: Yes, it is critical to maintain a constant final DMSO concentration across all experimental conditions, including all dilutions of this compound and the vehicle control. This ensures that any observed dose-dependent effects are attributable to this compound and not to varying concentrations of DMSO.[4]

Q4: My vehicle control group shows a biological effect compared to the untreated control. What should I do?

A4: This is not uncommon, as DMSO can have inherent biological activity.[1] The primary comparison for determining the effect of this compound should be between the this compound-treated group and the vehicle control group, not the untreated group. The untreated group serves to demonstrate the baseline behavior of the cells and the effect of the vehicle itself.

Q5: How should I prepare the vehicle control for in vivo studies?

A5: The in vivo vehicle control should be the same formulation used to deliver this compound, including the same concentration of DMSO and any other co-solvents (e.g., PEG300, Tween 80, saline), but without this compound.[5] The route and volume of administration should also be identical to the treated group.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High cytotoxicity observed in both this compound and vehicle control groups. The final DMSO concentration may be too high for your specific cell line.Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration (typically ≤0.5%).[6] Reformulate your this compound stock solution to a higher concentration to allow for a smaller volume to be used, thus lowering the final DMSO concentration in the culture medium.
Variability in results between experiments. Inconsistent preparation of this compound dilutions or vehicle controls.Ensure precise and consistent pipetting. Prepare a master mix of the vehicle control and the highest concentration of this compound in vehicle to use for serial dilutions, ensuring the DMSO concentration remains constant.
Unexpected or paradoxical effects at low this compound concentrations. Low concentrations of DMSO can sometimes stimulate cell proliferation or have other non-toxic biological effects.[3]Carefully compare the low-dose this compound group to the vehicle control group. The true effect of the compound is the difference between these two. Consider including an untreated control to understand the baseline effect of the vehicle.
Precipitation of this compound in the culture medium. The solubility of this compound may be exceeded when the DMSO stock is diluted into the aqueous medium.Ensure the final concentration of this compound does not exceed its solubility limit in the final assay medium. You may need to adjust the stock concentration or the final assay concentration.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

Target/Assay IC50 (nM) Reference
PI3Kδ (enzymatic assay)2.6[5][7]
PI3Kα (enzymatic assay)8200[7]
PI3Kβ (enzymatic assay)94[7]
PI3Kγ (enzymatic assay)72[7]
M-CSF-induced AKT phosphorylation (THP-1 cells)7.8[7]
BCR activation (CD69 expression in human PBMCs)4.6[7]
BCR activation (CD69 expression in human whole blood)47[7]

Table 2: In Vivo Efficacy of this compound

Model Parameter ID50 (mg/kg) Reference
Rat model of ConA-induced IL-2 productionInhibition of IL-2 production0.13[7]
Rat model of ovalbumin-induced eosinophiliaReduction of eosinophils in BAL0.16[7]

Experimental Protocols

In Vitro Assay: Inhibition of M-CSF-induced AKT Phosphorylation in THP-1 Cells
  • Cell Culture: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Preparation of Compounds:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create serial dilutions of this compound in 100% DMSO.

    • Prepare working solutions by diluting the DMSO stock solutions into the cell culture medium. Ensure the final DMSO concentration for all conditions (including the vehicle control) is constant and non-toxic (e.g., 0.1%).

  • Experimental Groups:

    • Untreated control (cells in medium only)

    • Vehicle control (cells in medium + 0.1% DMSO)

    • This compound-treated (cells in medium + 0.1% DMSO + varying concentrations of this compound)

  • Assay Procedure:

    • Seed THP-1 cells in a 96-well plate.

    • Pre-incubate the cells with the vehicle control or this compound for 1 hour.

    • Stimulate the cells with macrophage colony-stimulating factor (M-CSF) to induce AKT phosphorylation.

    • After the desired stimulation time, lyse the cells and collect the protein lysates.

  • Analysis:

    • Measure the levels of phosphorylated AKT (p-AKT) and total AKT using a suitable method such as Western blot or ELISA.

    • Normalize the p-AKT signal to the total AKT signal.

    • Calculate the percentage of inhibition of p-AKT by this compound relative to the vehicle control.

In Vivo Study: Oral Administration in a Rat Model
  • Compound Formulation:

    • For a 10 mg/kg dose in a 200g rat with a dosing volume of 100 µL, prepare a 20 mg/mL solution of this compound.

    • Dissolve the required amount of this compound in a vehicle consisting of a mixture of DMSO, PEG300, Tween 80, and saline. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[5]

  • Vehicle Control Preparation: Prepare the same formulation as above, but without this compound.

  • Experimental Groups:

    • Vehicle control group

    • This compound-treated group(s) at desired doses

  • Administration: Administer the formulations orally to the rats at a consistent volume.

  • Monitoring and Analysis: Monitor the animals for the desired endpoints (e.g., changes in inflammatory markers, cell counts in bronchoalveolar lavage fluid).[7]

Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor (e.g., BCR, Cytokine Receptor) PI3Kdelta PI3Kδ Receptor->PI3Kdelta Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Recruitment & Activation pAKT p-AKT (Active) AKT->pAKT Phosphorylation Downstream Downstream Effectors (e.g., mTOR, NF-κB) pAKT->Downstream Activation Response Cellular Responses (Proliferation, Survival, Inflammation) Downstream->Response This compound This compound This compound->PI3Kdelta Inhibition

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_groups Experimental Groups cluster_analysis Analysis Stock Prepare 10mM this compound stock in 100% DMSO Dilutions Create serial dilutions of this compound in 100% DMSO Stock->Dilutions Working Prepare final working solutions in culture medium with constant final DMSO concentration (e.g., 0.1%) Dilutions->Working G2 Vehicle Control (Cells + Medium + 0.1% DMSO) Working->G2 G3 This compound Treatment (Cells + Medium + 0.1% DMSO + this compound) Working->G3 G1 Untreated Control (Cells + Medium) Assay Perform Assay (e.g., measure p-AKT) G1->Assay G2->Assay G3->Assay Compare1 Compare G2 vs. G1 (Effect of Vehicle) Assay->Compare1 Compare2 Compare G3 vs. G2 (Effect of this compound) Assay->Compare2

Caption: Workflow for a vehicle-controlled in vitro experiment with this compound.

Troubleshooting_Logic Start High Cytotoxicity in Vehicle Control? Yes YES Start->Yes No NO Start->No Action1 Lower final DMSO concentration. Determine max non-toxic dose for your cell line. Yes->Action1 Action2 Proceed with experiment. Primary comparison is Treatment vs. Vehicle Control. No->Action2

Caption: Troubleshooting logic for unexpected vehicle control cytotoxicity.

References

Technical Support Center: Interpreting Unexpected Phenotypes with LAS191954 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering unexpected phenotypes during experiments with the selective kinase inhibitor, LAS191954. The information presented here is based on general principles of kinase inhibitor research and may help in forming a hypothesis and designing further experiments.

General Troubleshooting Guide

Question: We are observing a phenotype that is inconsistent with the known targets of this compound. What could be the reason?

Answer: Unexpected phenotypes can arise from several factors. It is crucial to systematically investigate the following possibilities:

  • Off-target effects: this compound, while designed to be selective, may interact with other kinases or proteins.

  • Compensatory signaling: Cells may adapt to the inhibition of the primary target by upregulating alternative signaling pathways.

  • Experimental artifacts: The observed phenotype might be a result of experimental conditions, such as solvent effects, compound degradation, or issues with the assay itself.

  • Cell-type specific responses: The cellular context, including the expression levels of the target and potential off-targets, can significantly influence the response to the inhibitor.

A logical workflow to begin troubleshooting this issue is outlined below:

G A Unexpected Phenotype Observed B Verify Compound Integrity and Concentration A->B C Rule out Experimental Artifacts (e.g., solvent controls, different batches) B->C D Confirm Target Engagement in Your System (e.g., Western blot for p-target) C->D E Hypothesize Off-Target Effects D->E F Hypothesize Compensatory Signaling D->F G Perform Kinase Profiling Screen E->G H Analyze Transcriptome/Proteome F->H I Validate Hits from Screens (e.g., secondary inhibitors, siRNA) G->I H->I J Refine Hypothesis I->J

Figure 1. A troubleshooting workflow for investigating unexpected phenotypes.

FAQs: Interpreting Cellular Phenotypes

Question: We expected this compound to inhibit cell proliferation, but we are seeing an increase in cell death at concentrations where the primary target is fully inhibited. Why?

Answer: This could be due to a potent off-target effect on a protein essential for cell survival. At higher concentrations, the engagement of this off-target may become significant, leading to cytotoxicity. It is also possible that the profound inhibition of the primary target in a specific cellular context triggers a synthetic lethal interaction that has not been previously described.

Question: Our cell morphology changes dramatically upon treatment with this compound, in a way that is not reported for other inhibitors of this pathway. What should we investigate?

Answer: Changes in cell morphology are often linked to the cytoskeleton. The unexpected morphological changes could indicate that this compound has off-target effects on kinases that regulate actin dynamics or microtubule stability. We recommend performing immunofluorescence staining for key cytoskeletal components like F-actin and α-tubulin to characterize the morphological changes more precisely.

FAQs: Investigating Molecular Mechanisms

Question: How can we determine if the unexpected phenotype is due to an off-target effect of this compound?

Answer: A systematic approach is necessary to identify potential off-target effects. The following experimental workflow is recommended:

G A Observe Unexpected Phenotype with this compound B Perform Broad-Spectrum Kinase Profiling (e.g., at 10x and 100x IC50 for primary target) A->B D Use Structurally Unrelated Inhibitors for the Primary Target A->D C Identify Potential Off-Target Kinases B->C F Use siRNA/shRNA to Knock Down Potential Off-Targets C->F H Validate Off-Target Engagement in Cells (e.g., cellular thermal shift assay) C->H E Does the phenotype persist? D->E I Conclusion: Phenotype is likely due to an off-target effect. E->I No G Does knockdown phenocopy This compound treatment? F->G G->I Yes G cluster_0 Primary Pathway cluster_1 Compensatory Pathway A Signal A B Kinase 1 (Target of this compound) A->B C Downstream Effector 1 B->C F Kinase 2 B->F Upregulation upon inhibition of Kinase 1 D Expected Phenotype (e.g., decreased proliferation) C->D E Signal B E->F G Downstream Effector 2 F->G H Pro-proliferative Signal G->H H->D Masks expected phenotype

Technical Support Center: Interpreting Unexpected Phenotypes with LAS191954 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering unexpected phenotypes during experiments with the selective kinase inhibitor, LAS191954. The information presented here is based on general principles of kinase inhibitor research and may help in forming a hypothesis and designing further experiments.

General Troubleshooting Guide

Question: We are observing a phenotype that is inconsistent with the known targets of this compound. What could be the reason?

Answer: Unexpected phenotypes can arise from several factors. It is crucial to systematically investigate the following possibilities:

  • Off-target effects: this compound, while designed to be selective, may interact with other kinases or proteins.

  • Compensatory signaling: Cells may adapt to the inhibition of the primary target by upregulating alternative signaling pathways.

  • Experimental artifacts: The observed phenotype might be a result of experimental conditions, such as solvent effects, compound degradation, or issues with the assay itself.

  • Cell-type specific responses: The cellular context, including the expression levels of the target and potential off-targets, can significantly influence the response to the inhibitor.

A logical workflow to begin troubleshooting this issue is outlined below:

G A Unexpected Phenotype Observed B Verify Compound Integrity and Concentration A->B C Rule out Experimental Artifacts (e.g., solvent controls, different batches) B->C D Confirm Target Engagement in Your System (e.g., Western blot for p-target) C->D E Hypothesize Off-Target Effects D->E F Hypothesize Compensatory Signaling D->F G Perform Kinase Profiling Screen E->G H Analyze Transcriptome/Proteome F->H I Validate Hits from Screens (e.g., secondary inhibitors, siRNA) G->I H->I J Refine Hypothesis I->J

Figure 1. A troubleshooting workflow for investigating unexpected phenotypes.

FAQs: Interpreting Cellular Phenotypes

Question: We expected this compound to inhibit cell proliferation, but we are seeing an increase in cell death at concentrations where the primary target is fully inhibited. Why?

Answer: This could be due to a potent off-target effect on a protein essential for cell survival. At higher concentrations, the engagement of this off-target may become significant, leading to cytotoxicity. It is also possible that the profound inhibition of the primary target in a specific cellular context triggers a synthetic lethal interaction that has not been previously described.

Question: Our cell morphology changes dramatically upon treatment with this compound, in a way that is not reported for other inhibitors of this pathway. What should we investigate?

Answer: Changes in cell morphology are often linked to the cytoskeleton. The unexpected morphological changes could indicate that this compound has off-target effects on kinases that regulate actin dynamics or microtubule stability. We recommend performing immunofluorescence staining for key cytoskeletal components like F-actin and α-tubulin to characterize the morphological changes more precisely.

FAQs: Investigating Molecular Mechanisms

Question: How can we determine if the unexpected phenotype is due to an off-target effect of this compound?

Answer: A systematic approach is necessary to identify potential off-target effects. The following experimental workflow is recommended:

G A Observe Unexpected Phenotype with this compound B Perform Broad-Spectrum Kinase Profiling (e.g., at 10x and 100x IC50 for primary target) A->B D Use Structurally Unrelated Inhibitors for the Primary Target A->D C Identify Potential Off-Target Kinases B->C F Use siRNA/shRNA to Knock Down Potential Off-Targets C->F H Validate Off-Target Engagement in Cells (e.g., cellular thermal shift assay) C->H E Does the phenotype persist? D->E I Conclusion: Phenotype is likely due to an off-target effect. E->I No G Does knockdown phenocopy This compound treatment? F->G G->I Yes G cluster_0 Primary Pathway cluster_1 Compensatory Pathway A Signal A B Kinase 1 (Target of this compound) A->B C Downstream Effector 1 B->C F Kinase 2 B->F Upregulation upon inhibition of Kinase 1 D Expected Phenotype (e.g., decreased proliferation) C->D E Signal B E->F G Downstream Effector 2 F->G H Pro-proliferative Signal G->H H->D Masks expected phenotype

addressing lot-to-lot variability of LAS191954

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter lot-to-lot variability when working with LAS191954. The following troubleshooting guides and FAQs are designed to help identify and resolve potential issues in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation, potentially linked to lot-to-lot variability of this compound.

Q1: My in vitro IC50 value for this compound has significantly shifted with a new lot. What are the potential causes and how can I troubleshoot this?

A1: A shift in the IC50 value is a common indicator of potential lot-to-lot variability. The underlying causes can range from differences in compound purity and concentration to variations in experimental setup.

Troubleshooting Steps:

  • Confirm Stock Solution Concentration: Re-verify the concentration of your new this compound stock solution. Use a reliable method such as UV-Vis spectrophotometry if an extinction coefficient is known, or HPLC.

  • Assess Purity: If possible, check the purity of the new lot using analytical methods like HPLC or LC-MS. Compare the purity profile to the certificate of analysis (CofA) provided by the manufacturer and, if available, to data from a previous lot that performed as expected.

  • Perform a Head-to-Head Comparison: Run a parallel experiment using the old lot (if still available and properly stored) and the new lot. This is the most direct way to confirm if the variability is due to the compound itself.

  • Review Experimental Protocol: Scrutinize your experimental protocol for any recent changes, such as different cell passage numbers, media formulations, or reagent sources. Lot-to-lot variation affecting calibrators and reagents is a frequent challenge that limits the laboratory's ability to produce consistent results over time[1].

  • Evaluate Compound Solubility: Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) and that the final concentration of the vehicle in your assay medium is consistent and non-toxic to the cells.

Q2: I am observing decreased efficacy of this compound in my animal model despite using the same dosage. Could this be related to the new lot?

A2: Yes, decreased in vivo efficacy can be linked to lot-to-lot variability. In addition to purity and concentration, factors related to the compound's physical properties can play a significant role.

Troubleshooting Steps:

  • Verify Formulation: Ensure the formulation for dosing (e.g., suspension, solution) is prepared identically to previous studies. Differences in particle size or solubility in the delivery vehicle can significantly impact bioavailability.

  • Check Compound Stability: Assess the stability of this compound in the formulation vehicle over the duration of your experiment. The compound showed good permeability and did not show any signs of plasma instability in earlier studies[2]. However, stability in specific formulation vehicles should be confirmed.

  • Analytical Chemistry: If possible, perform LC-MS analysis on the dosing solution to confirm the concentration and integrity of this compound.

  • Review Animal Health: Ensure that the health status of the animals is consistent with previous cohorts, as underlying health issues can affect drug metabolism and response.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action for this compound?

A: this compound is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme. The PI3Kδ kinase is involved in the activation of B cells upon antigen binding to the B cell receptor (BCR)[2]. By inhibiting PI3Kδ, this compound is expected to block BCR activation and downstream signaling pathways, which are critical for B-cell proliferation and function[2].

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR PI3K PI3Kδ BCR->PI3K Recruitment PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation Antigen Antigen Antigen->BCR Activation This compound This compound This compound->PI3K Inhibition Proliferation B-Cell Activation & Proliferation AKT->Proliferation Downstream Signaling

Caption: PI3Kδ signaling pathway inhibited by this compound.

Q: How should I properly store and handle this compound to ensure its stability?

A: To minimize degradation and ensure consistency, follow these guidelines:

  • Solid Compound: Store the solid form of this compound at the temperature recommended by the supplier (typically -20°C or -80°C), protected from light and moisture.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C.

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Do not store dilute aqueous solutions for extended periods.

Q: What quality control measures can I implement to monitor for lot-to-lot variability?

A: Implementing a routine QC process upon receiving a new lot is a best practice.

  • Document Review: Always check the Certificate of Analysis (CofA) for the new lot and compare it to the previous one. Look for any significant differences in purity, residual solvent content, or other reported parameters.

  • Analytical Validation: Perform a simple analytical check, such as HPLC, to confirm the identity and purity of the compound.

  • Biological Validation: Qualify each new lot in a standardized, sensitive in vitro assay. This "bridge" experiment, comparing the new lot directly against the old one, is crucial for ensuring biological equivalency.

Troubleshooting_Workflow Start Inconsistent Experimental Result Observed CheckProtocol Review Experimental Protocol & Reagent Logs Start->CheckProtocol IsolateCompound Is this compound Lot the Only Variable? CheckProtocol->IsolateCompound AnalyticalQC Perform Analytical QC (e.g., HPLC/LC-MS) IsolateCompound->AnalyticalQC Yes TroubleshootOther Investigate Other Experimental Variables IsolateCompound->TroubleshootOther No ComparePurity Purity & Concentration Match Previous Lot? AnalyticalQC->ComparePurity BiologicalQC Perform Biological QC (Head-to-Head Assay) ComparePurity->BiologicalQC Yes ContactSupplier Contact Supplier with Data & Quarantine Lot ComparePurity->ContactSupplier No CompareActivity Activity Matches Previous Lot? BiologicalQC->CompareActivity CompareActivity->ContactSupplier No AcceptLot Accept New Lot for Use CompareActivity->AcceptLot Yes Root_Cause_Analysis Center Observed Lot-to-Lot Variability Purity Purity Differences Center->Purity Degradation Compound Degradation Center->Degradation Solubility Solubility Issues Center->Solubility Concentration Incorrect Weighing or Stock Concentration Center->Concentration Storage Improper Storage (Freeze/Thaw) Center->Storage Formulation Inconsistent Formulation (for in vivo) Center->Formulation

References

addressing lot-to-lot variability of LAS191954

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter lot-to-lot variability when working with LAS191954. The following troubleshooting guides and FAQs are designed to help identify and resolve potential issues in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation, potentially linked to lot-to-lot variability of this compound.

Q1: My in vitro IC50 value for this compound has significantly shifted with a new lot. What are the potential causes and how can I troubleshoot this?

A1: A shift in the IC50 value is a common indicator of potential lot-to-lot variability. The underlying causes can range from differences in compound purity and concentration to variations in experimental setup.

Troubleshooting Steps:

  • Confirm Stock Solution Concentration: Re-verify the concentration of your new this compound stock solution. Use a reliable method such as UV-Vis spectrophotometry if an extinction coefficient is known, or HPLC.

  • Assess Purity: If possible, check the purity of the new lot using analytical methods like HPLC or LC-MS. Compare the purity profile to the certificate of analysis (CofA) provided by the manufacturer and, if available, to data from a previous lot that performed as expected.

  • Perform a Head-to-Head Comparison: Run a parallel experiment using the old lot (if still available and properly stored) and the new lot. This is the most direct way to confirm if the variability is due to the compound itself.

  • Review Experimental Protocol: Scrutinize your experimental protocol for any recent changes, such as different cell passage numbers, media formulations, or reagent sources. Lot-to-lot variation affecting calibrators and reagents is a frequent challenge that limits the laboratory's ability to produce consistent results over time[1].

  • Evaluate Compound Solubility: Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) and that the final concentration of the vehicle in your assay medium is consistent and non-toxic to the cells.

Q2: I am observing decreased efficacy of this compound in my animal model despite using the same dosage. Could this be related to the new lot?

A2: Yes, decreased in vivo efficacy can be linked to lot-to-lot variability. In addition to purity and concentration, factors related to the compound's physical properties can play a significant role.

Troubleshooting Steps:

  • Verify Formulation: Ensure the formulation for dosing (e.g., suspension, solution) is prepared identically to previous studies. Differences in particle size or solubility in the delivery vehicle can significantly impact bioavailability.

  • Check Compound Stability: Assess the stability of this compound in the formulation vehicle over the duration of your experiment. The compound showed good permeability and did not show any signs of plasma instability in earlier studies[2]. However, stability in specific formulation vehicles should be confirmed.

  • Analytical Chemistry: If possible, perform LC-MS analysis on the dosing solution to confirm the concentration and integrity of this compound.

  • Review Animal Health: Ensure that the health status of the animals is consistent with previous cohorts, as underlying health issues can affect drug metabolism and response.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action for this compound?

A: this compound is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme. The PI3Kδ kinase is involved in the activation of B cells upon antigen binding to the B cell receptor (BCR)[2]. By inhibiting PI3Kδ, this compound is expected to block BCR activation and downstream signaling pathways, which are critical for B-cell proliferation and function[2].

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR PI3K PI3Kδ BCR->PI3K Recruitment PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation Antigen Antigen Antigen->BCR Activation This compound This compound This compound->PI3K Inhibition Proliferation B-Cell Activation & Proliferation AKT->Proliferation Downstream Signaling

Caption: PI3Kδ signaling pathway inhibited by this compound.

Q: How should I properly store and handle this compound to ensure its stability?

A: To minimize degradation and ensure consistency, follow these guidelines:

  • Solid Compound: Store the solid form of this compound at the temperature recommended by the supplier (typically -20°C or -80°C), protected from light and moisture.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C.

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Do not store dilute aqueous solutions for extended periods.

Q: What quality control measures can I implement to monitor for lot-to-lot variability?

A: Implementing a routine QC process upon receiving a new lot is a best practice.

  • Document Review: Always check the Certificate of Analysis (CofA) for the new lot and compare it to the previous one. Look for any significant differences in purity, residual solvent content, or other reported parameters.

  • Analytical Validation: Perform a simple analytical check, such as HPLC, to confirm the identity and purity of the compound.

  • Biological Validation: Qualify each new lot in a standardized, sensitive in vitro assay. This "bridge" experiment, comparing the new lot directly against the old one, is crucial for ensuring biological equivalency.

Troubleshooting_Workflow Start Inconsistent Experimental Result Observed CheckProtocol Review Experimental Protocol & Reagent Logs Start->CheckProtocol IsolateCompound Is this compound Lot the Only Variable? CheckProtocol->IsolateCompound AnalyticalQC Perform Analytical QC (e.g., HPLC/LC-MS) IsolateCompound->AnalyticalQC Yes TroubleshootOther Investigate Other Experimental Variables IsolateCompound->TroubleshootOther No ComparePurity Purity & Concentration Match Previous Lot? AnalyticalQC->ComparePurity BiologicalQC Perform Biological QC (Head-to-Head Assay) ComparePurity->BiologicalQC Yes ContactSupplier Contact Supplier with Data & Quarantine Lot ComparePurity->ContactSupplier No CompareActivity Activity Matches Previous Lot? BiologicalQC->CompareActivity CompareActivity->ContactSupplier No AcceptLot Accept New Lot for Use CompareActivity->AcceptLot Yes Root_Cause_Analysis Center Observed Lot-to-Lot Variability Purity Purity Differences Center->Purity Degradation Compound Degradation Center->Degradation Solubility Solubility Issues Center->Solubility Concentration Incorrect Weighing or Stock Concentration Center->Concentration Storage Improper Storage (Freeze/Thaw) Center->Storage Formulation Inconsistent Formulation (for in vivo) Center->Formulation

References

Validation & Comparative

A Comparative Guide: LAS191954 versus Idelalisib in B-cell Malignancy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two potent phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, LAS191954 and idelalisib (B1684644), with a focus on their potential applications in B-cell malignancies. By presenting available preclinical and clinical data, this document aims to be a valuable resource for researchers in the field of oncology and drug development.

Introduction

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation.[1] The delta isoform of PI3K (PI3Kδ) is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell development and function.[2][3] Its overactivation is a hallmark of many B-cell malignancies, making it a key therapeutic target.[3][4]

Idelalisib (formerly CAL-101 or GS-1101) is a first-in-class, selective PI3Kδ inhibitor that has received regulatory approval for the treatment of certain B-cell cancers, including chronic lymphocytic leukemia (CLL), follicular lymphoma (FL), and small lymphocytic lymphoma (SLL).[2][4][5] this compound is another potent and selective PI3Kδ inhibitor that has been investigated for the treatment of inflammatory diseases and has shown promise in preclinical studies.[6] This guide will compare these two molecules based on their mechanism of action, in vitro and in vivo performance, and available clinical data.

Mechanism of Action

Both this compound and idelalisib are small molecule inhibitors that target the delta isoform of PI3K. By inhibiting PI3Kδ, these compounds block the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This, in turn, prevents the activation of downstream signaling proteins, most notably the serine/threonine kinase Akt. The inhibition of the PI3K/Akt pathway ultimately leads to decreased proliferation and increased apoptosis in malignant B-cells.[5][7]

dot

Caption: PI3Kδ Signaling Pathway and Inhibition by this compound and Idelalisib.

Data Presentation

Table 1: In Vitro Potency and Selectivity
CompoundTargetIC50 (nM)Selectivity vs PI3KαSelectivity vs PI3KβSelectivity vs PI3KγReference
This compound PI3Kδ2.6>3000-fold36-fold28-fold[6]
Idelalisib PI3Kδ2.5328-fold226-fold36-fold[8]
Idelalisib PI3Kδ19453-fold210-fold110-fold[9]

Note: Selectivity is presented as a fold-difference in IC50 values (IC50 for isoform / IC50 for PI3Kδ). Higher values indicate greater selectivity.

Table 2: Preclinical Efficacy in B-Cell Malignancy Models
CompoundCell Line / ModelAssayKey FindingsReference
Idelalisib Primary CLL cellsApoptosis AssayInduced caspase-dependent apoptosis.[7]
Idelalisib SU-DHL-5, KARPAS-422, CCRF-SB (Lymphoma cell lines)Western BlotInhibited phosphorylation of Akt (pAktS473, pAktT308) and S6 with an EC50 of 0.1-1.0 μM.[8]
Idelalisib TMD8 (DLBCL cell line)Cell Viability AssayShowed anti-proliferative effects.[10]
Idelalisib TMD8 (DLBCL cell line)Apoptosis AssayInduced apoptosis.[10]
This compound THP-1 (human monocytic cell line)Western BlotInhibited M-CSF-stimulated Akt phosphorylation with an IC50 of 7.8 nM.[6]

Note: Data for this compound in B-cell malignancy cell lines is not publicly available at the time of this guide's creation.

Table 3: In Vivo Efficacy
CompoundModelDosingKey FindingsReference
This compound Rat model of ConA-induced IL2 production0.13 mg/kg (ID50)Showed significantly higher potency in inhibiting IL2 production compared to idelalisib.[6]
Idelalisib Rat model of ConA-induced IL2 production1.6 mg/kg (ID50)Less potent than this compound in this model.[6]
Idelalisib Ibrutinib-resistant B-cell lymphoma PDX mouse model25 mg/kg, dailyCombination with ibrutinib (B1684441) inhibited tumor growth.[8]
Table 4: Clinical Efficacy of Idelalisib in B-Cell Malignancies
IndicationTreatmentOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Reference
Relapsed CLLIdelalisib + Rituximab81%Not reached (vs 5.5 months for placebo + rituximab)[11]
Relapsed Follicular LymphomaIdelalisib Monotherapy57%11 months[5]
Relapsed Small Lymphocytic LymphomaIdelalisib Monotherapy58%11 months[5]
Relapsed/Refractory Mantle Cell LymphomaIdelalisib Monotherapy40%3.7 months[3]

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

A common method to determine the IC50 of a kinase inhibitor is a biochemical assay that measures the phosphorylation of a substrate.

dot

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant PI3Kδ enzyme - Substrate (e.g., PIP2) - ATP - Test compound (this compound or Idelalisib) start->prepare_reagents incubation Incubate enzyme with varying concentrations of the test compound prepare_reagents->incubation initiate_reaction Initiate kinase reaction by adding substrate and ATP incubation->initiate_reaction stop_reaction Stop the reaction after a defined time period initiate_reaction->stop_reaction detection Detect the amount of phosphorylated product (e.g., using luminescence or fluorescence) stop_reaction->detection analysis Analyze data to calculate IC50 values detection->analysis end_node End analysis->end_node

Caption: A generalized workflow for a kinase inhibition assay.

Detailed Steps:

  • Reagent Preparation: Recombinant PI3Kδ enzyme, the lipid substrate PIP2, and ATP are prepared in a suitable buffer. The test compounds (this compound or idelalisib) are serially diluted to a range of concentrations.

  • Incubation: The enzyme is pre-incubated with the test compound for a specific duration to allow for binding.

  • Reaction Initiation: The kinase reaction is started by the addition of the substrate and ATP.

  • Reaction Termination: The reaction is stopped after a set time, often by adding a solution that chelates divalent cations necessary for enzyme activity.

  • Detection: The amount of the phosphorylated product (PIP3) is quantified. This can be done using various methods, including antibody-based detection systems (e.g., HTRF, AlphaLISA) or by measuring the depletion of ATP (e.g., Kinase-Glo).

  • Data Analysis: The results are plotted as the percentage of enzyme activity versus the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated using a suitable curve-fitting model.

B-Cell Proliferation Assay (General Protocol)

This assay measures the ability of a compound to inhibit the proliferation of B-cells.

Detailed Steps:

  • Cell Culture: B-cell lymphoma cell lines or primary B-cells are cultured in appropriate media.

  • Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compound (this compound or idelalisib).

  • Stimulation (for primary cells): Primary B-cells are often stimulated to proliferate using agents that activate the B-cell receptor, such as anti-IgM antibodies.

  • Incubation: The cells are incubated for a period of 48-72 hours.

  • Proliferation Measurement: Cell proliferation can be assessed using several methods:

    • [3H]-Thymidine Incorporation: A radioactive nucleoside that is incorporated into the DNA of dividing cells.

    • Colorimetric Assays (e.g., MTT, XTT): These assays measure the metabolic activity of viable cells, which correlates with cell number.

    • Fluorescent Dye Dilution (e.g., CFSE): A fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation by flow cytometry.

  • Data Analysis: The results are used to determine the concentration of the compound that inhibits cell proliferation by 50% (IC50).

Apoptosis Assay (General Protocol)

This assay is used to determine if a compound induces programmed cell death in B-cells.

Detailed Steps:

  • Cell Culture and Treatment: B-cell lines are cultured and treated with the test compound for a specified time.

  • Cell Staining: Cells are harvested and stained with fluorescent markers that identify apoptotic cells. A common method is co-staining with:

    • Annexin V: A protein that binds to phosphatidylserine, a phospholipid that is translocated to the outer leaflet of the plasma membrane during early apoptosis.

    • Propidium Iodide (PI) or 7-AAD: A fluorescent dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: The increase in the percentage of apoptotic cells in treated samples compared to untreated controls indicates the pro-apoptotic activity of the compound.

Discussion and Conclusion

Both this compound and idelalisib are highly potent and selective inhibitors of PI3Kδ. Based on the available in vitro data, they exhibit comparable IC50 values against the target enzyme.[6][8][9]

Idelalisib has a well-established preclinical and clinical profile in B-cell malignancies. It effectively induces apoptosis and inhibits the proliferation of malignant B-cells and has demonstrated significant clinical efficacy, leading to its approval for several indications.[3][5][7][8][11]

While there is a lack of publicly available data on the direct effects of this compound on B-cell malignancy models, its high potency against PI3Kδ and its ability to inhibit Akt phosphorylation suggest it would likely have a similar anti-proliferative and pro-apoptotic effect.[6] The in vivo study in a rat model of inflammation, although not a cancer model, indicates that this compound may have a more potent in vivo activity compared to idelalisib, which could be attributed to differences in pharmacokinetic and pharmacodynamic properties.[6]

Further preclinical studies are warranted to directly compare the efficacy of this compound and idelalisib in various B-cell malignancy cell lines and in vivo tumor models. Such studies would be crucial to determine if the higher in vivo potency observed for this compound in an inflammatory model translates to superior anti-tumor activity.

References

A Comparative Guide: LAS191954 versus Idelalisib in B-cell Malignancy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two potent phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, LAS191954 and idelalisib, with a focus on their potential applications in B-cell malignancies. By presenting available preclinical and clinical data, this document aims to be a valuable resource for researchers in the field of oncology and drug development.

Introduction

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation.[1] The delta isoform of PI3K (PI3Kδ) is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell development and function.[2][3] Its overactivation is a hallmark of many B-cell malignancies, making it a key therapeutic target.[3][4]

Idelalisib (formerly CAL-101 or GS-1101) is a first-in-class, selective PI3Kδ inhibitor that has received regulatory approval for the treatment of certain B-cell cancers, including chronic lymphocytic leukemia (CLL), follicular lymphoma (FL), and small lymphocytic lymphoma (SLL).[2][4][5] this compound is another potent and selective PI3Kδ inhibitor that has been investigated for the treatment of inflammatory diseases and has shown promise in preclinical studies.[6] This guide will compare these two molecules based on their mechanism of action, in vitro and in vivo performance, and available clinical data.

Mechanism of Action

Both this compound and idelalisib are small molecule inhibitors that target the delta isoform of PI3K. By inhibiting PI3Kδ, these compounds block the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the activation of downstream signaling proteins, most notably the serine/threonine kinase Akt. The inhibition of the PI3K/Akt pathway ultimately leads to decreased proliferation and increased apoptosis in malignant B-cells.[5][7]

dot

Caption: PI3Kδ Signaling Pathway and Inhibition by this compound and Idelalisib.

Data Presentation

Table 1: In Vitro Potency and Selectivity
CompoundTargetIC50 (nM)Selectivity vs PI3KαSelectivity vs PI3KβSelectivity vs PI3KγReference
This compound PI3Kδ2.6>3000-fold36-fold28-fold[6]
Idelalisib PI3Kδ2.5328-fold226-fold36-fold[8]
Idelalisib PI3Kδ19453-fold210-fold110-fold[9]

Note: Selectivity is presented as a fold-difference in IC50 values (IC50 for isoform / IC50 for PI3Kδ). Higher values indicate greater selectivity.

Table 2: Preclinical Efficacy in B-Cell Malignancy Models
CompoundCell Line / ModelAssayKey FindingsReference
Idelalisib Primary CLL cellsApoptosis AssayInduced caspase-dependent apoptosis.[7]
Idelalisib SU-DHL-5, KARPAS-422, CCRF-SB (Lymphoma cell lines)Western BlotInhibited phosphorylation of Akt (pAktS473, pAktT308) and S6 with an EC50 of 0.1-1.0 μM.[8]
Idelalisib TMD8 (DLBCL cell line)Cell Viability AssayShowed anti-proliferative effects.[10]
Idelalisib TMD8 (DLBCL cell line)Apoptosis AssayInduced apoptosis.[10]
This compound THP-1 (human monocytic cell line)Western BlotInhibited M-CSF-stimulated Akt phosphorylation with an IC50 of 7.8 nM.[6]

Note: Data for this compound in B-cell malignancy cell lines is not publicly available at the time of this guide's creation.

Table 3: In Vivo Efficacy
CompoundModelDosingKey FindingsReference
This compound Rat model of ConA-induced IL2 production0.13 mg/kg (ID50)Showed significantly higher potency in inhibiting IL2 production compared to idelalisib.[6]
Idelalisib Rat model of ConA-induced IL2 production1.6 mg/kg (ID50)Less potent than this compound in this model.[6]
Idelalisib Ibrutinib-resistant B-cell lymphoma PDX mouse model25 mg/kg, dailyCombination with ibrutinib inhibited tumor growth.[8]
Table 4: Clinical Efficacy of Idelalisib in B-Cell Malignancies
IndicationTreatmentOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Reference
Relapsed CLLIdelalisib + Rituximab81%Not reached (vs 5.5 months for placebo + rituximab)[11]
Relapsed Follicular LymphomaIdelalisib Monotherapy57%11 months[5]
Relapsed Small Lymphocytic LymphomaIdelalisib Monotherapy58%11 months[5]
Relapsed/Refractory Mantle Cell LymphomaIdelalisib Monotherapy40%3.7 months[3]

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

A common method to determine the IC50 of a kinase inhibitor is a biochemical assay that measures the phosphorylation of a substrate.

dot

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant PI3Kδ enzyme - Substrate (e.g., PIP2) - ATP - Test compound (this compound or Idelalisib) start->prepare_reagents incubation Incubate enzyme with varying concentrations of the test compound prepare_reagents->incubation initiate_reaction Initiate kinase reaction by adding substrate and ATP incubation->initiate_reaction stop_reaction Stop the reaction after a defined time period initiate_reaction->stop_reaction detection Detect the amount of phosphorylated product (e.g., using luminescence or fluorescence) stop_reaction->detection analysis Analyze data to calculate IC50 values detection->analysis end_node End analysis->end_node

Caption: A generalized workflow for a kinase inhibition assay.

Detailed Steps:

  • Reagent Preparation: Recombinant PI3Kδ enzyme, the lipid substrate PIP2, and ATP are prepared in a suitable buffer. The test compounds (this compound or idelalisib) are serially diluted to a range of concentrations.

  • Incubation: The enzyme is pre-incubated with the test compound for a specific duration to allow for binding.

  • Reaction Initiation: The kinase reaction is started by the addition of the substrate and ATP.

  • Reaction Termination: The reaction is stopped after a set time, often by adding a solution that chelates divalent cations necessary for enzyme activity.

  • Detection: The amount of the phosphorylated product (PIP3) is quantified. This can be done using various methods, including antibody-based detection systems (e.g., HTRF, AlphaLISA) or by measuring the depletion of ATP (e.g., Kinase-Glo).

  • Data Analysis: The results are plotted as the percentage of enzyme activity versus the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated using a suitable curve-fitting model.

B-Cell Proliferation Assay (General Protocol)

This assay measures the ability of a compound to inhibit the proliferation of B-cells.

Detailed Steps:

  • Cell Culture: B-cell lymphoma cell lines or primary B-cells are cultured in appropriate media.

  • Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compound (this compound or idelalisib).

  • Stimulation (for primary cells): Primary B-cells are often stimulated to proliferate using agents that activate the B-cell receptor, such as anti-IgM antibodies.

  • Incubation: The cells are incubated for a period of 48-72 hours.

  • Proliferation Measurement: Cell proliferation can be assessed using several methods:

    • [3H]-Thymidine Incorporation: A radioactive nucleoside that is incorporated into the DNA of dividing cells.

    • Colorimetric Assays (e.g., MTT, XTT): These assays measure the metabolic activity of viable cells, which correlates with cell number.

    • Fluorescent Dye Dilution (e.g., CFSE): A fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation by flow cytometry.

  • Data Analysis: The results are used to determine the concentration of the compound that inhibits cell proliferation by 50% (IC50).

Apoptosis Assay (General Protocol)

This assay is used to determine if a compound induces programmed cell death in B-cells.

Detailed Steps:

  • Cell Culture and Treatment: B-cell lines are cultured and treated with the test compound for a specified time.

  • Cell Staining: Cells are harvested and stained with fluorescent markers that identify apoptotic cells. A common method is co-staining with:

    • Annexin V: A protein that binds to phosphatidylserine, a phospholipid that is translocated to the outer leaflet of the plasma membrane during early apoptosis.

    • Propidium Iodide (PI) or 7-AAD: A fluorescent dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: The increase in the percentage of apoptotic cells in treated samples compared to untreated controls indicates the pro-apoptotic activity of the compound.

Discussion and Conclusion

Both this compound and idelalisib are highly potent and selective inhibitors of PI3Kδ. Based on the available in vitro data, they exhibit comparable IC50 values against the target enzyme.[6][8][9]

Idelalisib has a well-established preclinical and clinical profile in B-cell malignancies. It effectively induces apoptosis and inhibits the proliferation of malignant B-cells and has demonstrated significant clinical efficacy, leading to its approval for several indications.[3][5][7][8][11]

While there is a lack of publicly available data on the direct effects of this compound on B-cell malignancy models, its high potency against PI3Kδ and its ability to inhibit Akt phosphorylation suggest it would likely have a similar anti-proliferative and pro-apoptotic effect.[6] The in vivo study in a rat model of inflammation, although not a cancer model, indicates that this compound may have a more potent in vivo activity compared to idelalisib, which could be attributed to differences in pharmacokinetic and pharmacodynamic properties.[6]

Further preclinical studies are warranted to directly compare the efficacy of this compound and idelalisib in various B-cell malignancy cell lines and in vivo tumor models. Such studies would be crucial to determine if the higher in vivo potency observed for this compound in an inflammatory model translates to superior anti-tumor activity.

References

A Comparative Guide to the Selectivity Profile of PI3Kδ Inhibitors: LAS191954 in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of LAS191954, a novel phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, with other prominent PI3Kδ inhibitors: idelalisib (B1684644), zandelisib (B611922), and parsaclisib (B560406). The data presented is compiled from publicly available preclinical studies to facilitate an objective evaluation of these compounds for research and drug development purposes.

Introduction to PI3Kδ Inhibition

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. The class I PI3K family comprises four isoforms: α, β, γ, and δ. While the α and β isoforms are ubiquitously expressed, the δ and γ isoforms are predominantly found in hematopoietic cells, making them attractive targets for immunological and hematological disorders.[1] PI3Kδ, in particular, plays a crucial role in the activation and function of B-cells, and its dysregulation is implicated in various B-cell malignancies and inflammatory diseases.[2][3] Consequently, the development of selective PI3Kδ inhibitors has been a major focus in drug discovery. This guide focuses on the comparative selectivity of four such inhibitors.

Biochemical Potency and Selectivity

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window, minimizing off-target effects. The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of this compound, idelalisib, parsaclisib, and zandelisib against the four class I PI3K isoforms.

InhibitorPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)Selectivity (δ vs α/β/γ)
This compound 8200[2]94[2]72[2]2.6[2]High selectivity for δ
Idelalisib 8600[4]4000[4]2100[4]19[4]Highly selective for δ
Parsaclisib >19,000>19,000>19,000*1>19,000-fold selectivity for δ[3]
Zandelisib ---0.6[1]Selective for δ[1]

Note: Data for parsaclisib is often reported as fold-selectivity rather than specific IC50 values for α, β, and γ isoforms. The values presented indicate a high degree of selectivity. Data for zandelisib against α, β, and γ isoforms was not readily available in the reviewed sources.

Cellular Activity

The inhibitory activity of these compounds in a cellular context provides further insight into their potential therapeutic efficacy. The following table summarizes the cellular IC50 values for the inhibition of PI3Kδ-mediated signaling pathways, such as AKT phosphorylation.

InhibitorCellular AssayCell LineCellular IC50 (nM)
This compound M-CSF-induced pAKTTHP-17.8[2]
Idelalisib B-cell proliferationVarious~6-9[4]
Parsaclisib Anti-IgM-induced pAKTRamos1
Zandelisib Basophil activation-≥90% target inhibition at 60 mg/day[1]

Experimental Protocols

The following are generalized protocols for key experiments used to determine the selectivity and potency of PI3Kδ inhibitors. Specific details may vary between studies.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory activity of a compound against purified kinase enzymes.

  • LanthaScreen™ Eu Kinase Binding Assay: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the kinase. Inhibition is detected by a decrease in the FRET signal as the test compound displaces the tracer. The protocol generally involves incubating the kinase, a europium-labeled anti-tag antibody, the fluorescent tracer, and the test compound, followed by reading the TR-FRET signal.

  • Adapta™ Universal Kinase Assay: This TR-FRET assay quantifies kinase activity by detecting the amount of ADP produced. The assay involves a kinase reaction followed by the addition of a detection solution containing a europium-labeled anti-ADP antibody, an Alexa Fluor® 647-labeled ADP tracer, and EDTA to stop the reaction. A decrease in FRET indicates ADP production and thus kinase activity.

  • ADP-Glo™ Kinase Assay: This is a luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the produced ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.

Cellular Assays

Objective: To assess the inhibitory activity of a compound on the PI3K signaling pathway within a cellular environment.

  • Phospho-AKT (pAKT) Western Blot Assay: This widely used method measures the phosphorylation of AKT, a key downstream effector of PI3K.

    • Cells are seeded and treated with the inhibitor at various concentrations.

    • The PI3K pathway is stimulated (e.g., with a growth factor or antigen).

    • Cells are lysed, and protein concentration is determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated AKT (e.g., at Ser473 or Thr308) and total AKT (as a loading control).

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

    • Band intensities are quantified to determine the IC50 of the inhibitor.

  • Cell Proliferation Assays: These assays measure the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on PI3K signaling.

    • Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations.

    • After an incubation period (typically 48-72 hours), cell viability is assessed using reagents like MTT or CellTiter-Glo®, which measure metabolic activity or ATP content, respectively.

    • The signal is read using a plate reader, and the IC50 for cell proliferation is calculated.

Signaling Pathway and Experimental Workflow

To visualize the context of PI3Kδ inhibition and the general process of evaluating these inhibitors, the following diagrams are provided.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Kd PI3Kδ RTK->PI3Kd BCR B-Cell Receptor (BCR) BCR->PI3Kd PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 P PDK1 PDK1 PIP3->PDK1 PI3Kd->PIP2 AKT AKT PDK1->AKT P mTORC1 mTORC1 AKT->mTORC1 Downstream Cell Survival, Proliferation, Differentiation AKT->Downstream mTORC1->Downstream This compound This compound & Other PI3Kδ Inhibitors This compound->PI3Kd Inhibition

PI3Kδ Signaling Pathway and Point of Inhibition

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis & Comparison Biochemical Biochemical Kinase Assay (e.g., TR-FRET, Luminescence) IC50_determination Determine IC50 against PI3K isoforms (α, β, γ, δ) Biochemical->IC50_determination Selectivity_profile Generate Selectivity Profile IC50_determination->Selectivity_profile Cell_culture Culture relevant cell lines (e.g., B-cell lymphoma) Inhibitor_treatment Treat cells with inhibitor (dose-response) Cell_culture->Inhibitor_treatment pAKT_assay pAKT Western Blot or other cellular target assays Inhibitor_treatment->pAKT_assay Proliferation_assay Cell Proliferation Assay Inhibitor_treatment->Proliferation_assay Cellular_IC50 Determine cellular IC50 pAKT_assay->Cellular_IC50 Proliferation_assay->Cellular_IC50 Cellular_IC50->Selectivity_profile Comparison Compare with other PI3Kδ inhibitors Selectivity_profile->Comparison

Experimental Workflow for Evaluating PI3Kδ Inhibitors

Conclusion

This compound demonstrates high potency and selectivity for the PI3Kδ isoform in both biochemical and cellular assays, comparable to other selective PI3Kδ inhibitors such as idelalisib and parsaclisib. Its distinct selectivity profile, particularly the degree of selectivity over the other Class I PI3K isoforms, is a key characteristic for its potential therapeutic applications. This guide provides a foundational comparison based on available preclinical data. Further head-to-head studies under identical experimental conditions would be invaluable for a more definitive comparative assessment of these promising therapeutic agents.

References

A Comparative Guide to the Selectivity Profile of PI3Kδ Inhibitors: LAS191954 in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of LAS191954, a novel phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, with other prominent PI3Kδ inhibitors: idelalisib, zandelisib, and parsaclisib. The data presented is compiled from publicly available preclinical studies to facilitate an objective evaluation of these compounds for research and drug development purposes.

Introduction to PI3Kδ Inhibition

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. The class I PI3K family comprises four isoforms: α, β, γ, and δ. While the α and β isoforms are ubiquitously expressed, the δ and γ isoforms are predominantly found in hematopoietic cells, making them attractive targets for immunological and hematological disorders.[1] PI3Kδ, in particular, plays a crucial role in the activation and function of B-cells, and its dysregulation is implicated in various B-cell malignancies and inflammatory diseases.[2][3] Consequently, the development of selective PI3Kδ inhibitors has been a major focus in drug discovery. This guide focuses on the comparative selectivity of four such inhibitors.

Biochemical Potency and Selectivity

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window, minimizing off-target effects. The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of this compound, idelalisib, parsaclisib, and zandelisib against the four class I PI3K isoforms.

InhibitorPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)Selectivity (δ vs α/β/γ)
This compound 8200[2]94[2]72[2]2.6[2]High selectivity for δ
Idelalisib 8600[4]4000[4]2100[4]19[4]Highly selective for δ
Parsaclisib >19,000>19,000>19,000*1>19,000-fold selectivity for δ[3]
Zandelisib ---0.6[1]Selective for δ[1]

Note: Data for parsaclisib is often reported as fold-selectivity rather than specific IC50 values for α, β, and γ isoforms. The values presented indicate a high degree of selectivity. Data for zandelisib against α, β, and γ isoforms was not readily available in the reviewed sources.

Cellular Activity

The inhibitory activity of these compounds in a cellular context provides further insight into their potential therapeutic efficacy. The following table summarizes the cellular IC50 values for the inhibition of PI3Kδ-mediated signaling pathways, such as AKT phosphorylation.

InhibitorCellular AssayCell LineCellular IC50 (nM)
This compound M-CSF-induced pAKTTHP-17.8[2]
Idelalisib B-cell proliferationVarious~6-9[4]
Parsaclisib Anti-IgM-induced pAKTRamos1
Zandelisib Basophil activation-≥90% target inhibition at 60 mg/day[1]

Experimental Protocols

The following are generalized protocols for key experiments used to determine the selectivity and potency of PI3Kδ inhibitors. Specific details may vary between studies.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory activity of a compound against purified kinase enzymes.

  • LanthaScreen™ Eu Kinase Binding Assay: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the kinase. Inhibition is detected by a decrease in the FRET signal as the test compound displaces the tracer. The protocol generally involves incubating the kinase, a europium-labeled anti-tag antibody, the fluorescent tracer, and the test compound, followed by reading the TR-FRET signal.

  • Adapta™ Universal Kinase Assay: This TR-FRET assay quantifies kinase activity by detecting the amount of ADP produced. The assay involves a kinase reaction followed by the addition of a detection solution containing a europium-labeled anti-ADP antibody, an Alexa Fluor® 647-labeled ADP tracer, and EDTA to stop the reaction. A decrease in FRET indicates ADP production and thus kinase activity.

  • ADP-Glo™ Kinase Assay: This is a luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the produced ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.

Cellular Assays

Objective: To assess the inhibitory activity of a compound on the PI3K signaling pathway within a cellular environment.

  • Phospho-AKT (pAKT) Western Blot Assay: This widely used method measures the phosphorylation of AKT, a key downstream effector of PI3K.

    • Cells are seeded and treated with the inhibitor at various concentrations.

    • The PI3K pathway is stimulated (e.g., with a growth factor or antigen).

    • Cells are lysed, and protein concentration is determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated AKT (e.g., at Ser473 or Thr308) and total AKT (as a loading control).

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

    • Band intensities are quantified to determine the IC50 of the inhibitor.

  • Cell Proliferation Assays: These assays measure the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on PI3K signaling.

    • Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations.

    • After an incubation period (typically 48-72 hours), cell viability is assessed using reagents like MTT or CellTiter-Glo®, which measure metabolic activity or ATP content, respectively.

    • The signal is read using a plate reader, and the IC50 for cell proliferation is calculated.

Signaling Pathway and Experimental Workflow

To visualize the context of PI3Kδ inhibition and the general process of evaluating these inhibitors, the following diagrams are provided.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Kd PI3Kδ RTK->PI3Kd BCR B-Cell Receptor (BCR) BCR->PI3Kd PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 P PDK1 PDK1 PIP3->PDK1 PI3Kd->PIP2 AKT AKT PDK1->AKT P mTORC1 mTORC1 AKT->mTORC1 Downstream Cell Survival, Proliferation, Differentiation AKT->Downstream mTORC1->Downstream This compound This compound & Other PI3Kδ Inhibitors This compound->PI3Kd Inhibition

PI3Kδ Signaling Pathway and Point of Inhibition

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis & Comparison Biochemical Biochemical Kinase Assay (e.g., TR-FRET, Luminescence) IC50_determination Determine IC50 against PI3K isoforms (α, β, γ, δ) Biochemical->IC50_determination Selectivity_profile Generate Selectivity Profile IC50_determination->Selectivity_profile Cell_culture Culture relevant cell lines (e.g., B-cell lymphoma) Inhibitor_treatment Treat cells with inhibitor (dose-response) Cell_culture->Inhibitor_treatment pAKT_assay pAKT Western Blot or other cellular target assays Inhibitor_treatment->pAKT_assay Proliferation_assay Cell Proliferation Assay Inhibitor_treatment->Proliferation_assay Cellular_IC50 Determine cellular IC50 pAKT_assay->Cellular_IC50 Proliferation_assay->Cellular_IC50 Cellular_IC50->Selectivity_profile Comparison Compare with other PI3Kδ inhibitors Selectivity_profile->Comparison

Experimental Workflow for Evaluating PI3Kδ Inhibitors

Conclusion

This compound demonstrates high potency and selectivity for the PI3Kδ isoform in both biochemical and cellular assays, comparable to other selective PI3Kδ inhibitors such as idelalisib and parsaclisib. Its distinct selectivity profile, particularly the degree of selectivity over the other Class I PI3K isoforms, is a key characteristic for its potential therapeutic applications. This guide provides a foundational comparison based on available preclinical data. Further head-to-head studies under identical experimental conditions would be invaluable for a more definitive comparative assessment of these promising therapeutic agents.

References

LAS191954: A Comparative Analysis of Cross-Reactivity with PI3K Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, LAS191954, and its cross-reactivity with other Class I PI3K isoforms. The following data and experimental protocols are derived from published research to facilitate an informed assessment of this compound's selectivity profile.

Performance Overview: Isoform Selectivity

This compound is a potent and selective, orally active inhibitor of PI3Kδ, with a reported half-maximal inhibitory concentration (IC50) of 2.6 nM.[1][2][3] Its selectivity has been evaluated against the other Class I PI3K isoforms: PI3Kα, PI3Kβ, and PI3Kγ. The inhibitory activity of this compound against these isoforms is summarized in the table below, showcasing its preferential activity towards PI3Kδ.

Quantitative Data Summary

The following table presents the IC50 values of this compound against the four Class I PI3K isoforms. Lower IC50 values indicate greater potency.

PI3K IsoformIC50 (nM)Selectivity Fold (vs. PI3Kδ)
PI3Kδ2.61
PI3Kγ72~28-fold
PI3Kβ94~36-fold
PI3Kα8200~3154-fold

Data sourced from Erra et al., ACS Medicinal Chemistry Letters, 2017.[4]

As the data indicates, this compound demonstrates the highest potency against PI3Kδ. The selectivity is most pronounced when compared to PI3Kα, with over a 3000-fold difference in inhibitory concentration.[4] The compound shows moderate selectivity against PI3Kγ and PI3Kβ.[4]

Experimental Protocols

The determination of the enzymatic potency of this compound against the four Class I PI3K recombinant human isoforms was conducted using a Homogeneous Time Resolved Fluorescence (HTRF) assay.[4]

Protocol: PI3K HTRF Enzyme Assay

  • Enzyme and Compound Preparation : Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ) were used. This compound was prepared in a dilution series.

  • Pre-incubation : The PI3K enzymes were pre-incubated with this compound for 30 minutes. This step allows the inhibitor to bind to the enzyme before the enzymatic reaction is initiated.

  • Reaction Initiation : The enzymatic reaction was started by the addition of the substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), and ATP at a concentration equal to their respective Michaelis-Menten constants (Km).

  • Reaction Detection : The production of phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) was detected using an HTRF assay kit. This typically involves the use of a biotinylated-PIP3 tracer and a europium-labeled anti-GST antibody that binds to the GST-tagged enzyme, along with a streptavidin-XL665 acceptor. The proximity of the donor (europium) and acceptor (XL665) due to binding interactions results in a FRET signal that is inversely proportional to the amount of PIP3 produced.

  • Data Analysis : The HTRF signal was measured, and the IC50 values were calculated from the dose-response curves.

Signaling Pathway Visualization

The diagram below illustrates the central role of Class I PI3Ks in the signaling cascade, leading to the phosphorylation of Akt and subsequent downstream cellular responses.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation pAkt p-Akt Downstream Downstream Effectors pAkt->Downstream Activation Cell_Response Cell Growth, Proliferation, Survival Downstream->Cell_Response

Caption: Class I PI3K Signaling Pathway.

This guide provides a concise overview of this compound's cross-reactivity profile. For a more in-depth understanding, consulting the primary literature is recommended.

References

LAS191954: A Comparative Analysis of Cross-Reactivity with PI3K Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, LAS191954, and its cross-reactivity with other Class I PI3K isoforms. The following data and experimental protocols are derived from published research to facilitate an informed assessment of this compound's selectivity profile.

Performance Overview: Isoform Selectivity

This compound is a potent and selective, orally active inhibitor of PI3Kδ, with a reported half-maximal inhibitory concentration (IC50) of 2.6 nM.[1][2][3] Its selectivity has been evaluated against the other Class I PI3K isoforms: PI3Kα, PI3Kβ, and PI3Kγ. The inhibitory activity of this compound against these isoforms is summarized in the table below, showcasing its preferential activity towards PI3Kδ.

Quantitative Data Summary

The following table presents the IC50 values of this compound against the four Class I PI3K isoforms. Lower IC50 values indicate greater potency.

PI3K IsoformIC50 (nM)Selectivity Fold (vs. PI3Kδ)
PI3Kδ2.61
PI3Kγ72~28-fold
PI3Kβ94~36-fold
PI3Kα8200~3154-fold

Data sourced from Erra et al., ACS Medicinal Chemistry Letters, 2017.[4]

As the data indicates, this compound demonstrates the highest potency against PI3Kδ. The selectivity is most pronounced when compared to PI3Kα, with over a 3000-fold difference in inhibitory concentration.[4] The compound shows moderate selectivity against PI3Kγ and PI3Kβ.[4]

Experimental Protocols

The determination of the enzymatic potency of this compound against the four Class I PI3K recombinant human isoforms was conducted using a Homogeneous Time Resolved Fluorescence (HTRF) assay.[4]

Protocol: PI3K HTRF Enzyme Assay

  • Enzyme and Compound Preparation : Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ) were used. This compound was prepared in a dilution series.

  • Pre-incubation : The PI3K enzymes were pre-incubated with this compound for 30 minutes. This step allows the inhibitor to bind to the enzyme before the enzymatic reaction is initiated.

  • Reaction Initiation : The enzymatic reaction was started by the addition of the substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), and ATP at a concentration equal to their respective Michaelis-Menten constants (Km).

  • Reaction Detection : The production of phosphatidylinositol-3,4,5-trisphosphate (PIP3) was detected using an HTRF assay kit. This typically involves the use of a biotinylated-PIP3 tracer and a europium-labeled anti-GST antibody that binds to the GST-tagged enzyme, along with a streptavidin-XL665 acceptor. The proximity of the donor (europium) and acceptor (XL665) due to binding interactions results in a FRET signal that is inversely proportional to the amount of PIP3 produced.

  • Data Analysis : The HTRF signal was measured, and the IC50 values were calculated from the dose-response curves.

Signaling Pathway Visualization

The diagram below illustrates the central role of Class I PI3Ks in the signaling cascade, leading to the phosphorylation of Akt and subsequent downstream cellular responses.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation pAkt p-Akt Downstream Downstream Effectors pAkt->Downstream Activation Cell_Response Cell Growth, Proliferation, Survival Downstream->Cell_Response

Caption: Class I PI3K Signaling Pathway.

This guide provides a concise overview of this compound's cross-reactivity profile. For a more in-depth understanding, consulting the primary literature is recommended.

References

head-to-head comparison of LAS191954 and duvelisib in vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of two prominent phosphoinositide 3-kinase (PI3K) inhibitors: LAS191954 and duvelisib (B560053). This analysis is based on publicly available experimental data to assist researchers in evaluating these molecules for their studies.

Executive Summary

This compound is a potent and highly selective inhibitor of the PI3K delta (PI3Kδ) isoform. In contrast, duvelisib is a dual inhibitor, targeting both PI3Kδ and PI3K gamma (PI3Kγ). This fundamental difference in their mechanism of action dictates their distinct profiles in in vitro assays, influencing their potency, selectivity, and effects on various cellular functions. While no direct head-to-head comparative studies were identified in the public domain, this guide synthesizes available data to provide a parallel assessment.

Mechanism of Action

Both this compound and duvelisib exert their effects by inhibiting PI3K isoforms, which are critical components of intracellular signaling pathways regulating cell growth, proliferation, survival, and differentiation.

This compound is a selective inhibitor of PI3Kδ. The PI3Kδ isoform is predominantly expressed in leukocytes and plays a crucial role in B-cell receptor (BCR) signaling.

Duvelisib is a dual inhibitor of PI3Kδ and PI3Kγ. The PI3Kγ isoform is also primarily expressed in hematopoietic cells and is involved in T-cell signaling and the inflammatory response. By targeting both isoforms, duvelisib can impact not only the malignant cells directly but also the tumor microenvironment.

cluster_this compound This compound cluster_Duvelisib Duvelisib This compound This compound PI3Kd_L PI3Kδ This compound->PI3Kd_L Inhibits Duvelisib Duvelisib PI3Kd_D PI3Kδ Duvelisib->PI3Kd_D Inhibits PI3Kg_D PI3Kγ Duvelisib->PI3Kg_D Inhibits

Figure 1: Target specificities of this compound and duvelisib.

Quantitative Performance Data

The following tables summarize the in vitro potency of this compound and duvelisib against various PI3K isoforms. It is important to note that these values are compiled from separate studies and may not be directly comparable due to potential variations in experimental conditions.

Table 1: Biochemical Potency against PI3K Isoforms (IC50, nM)

CompoundPI3KδPI3KγPI3KβPI3KαData Source
This compound 2.672948200[1][2][3][4][5]
Duvelisib 2.527.4851602

Table 2: Cellular Activity in In Vitro Assays

CompoundAssayCell Line/SystemReadoutIC50 (nM)Data Source
This compound M-CSF-induced AKT phosphorylationTHP-1 (human monocytic)p-AKT7.8[1]
This compound B-cell activation (anti-IgD stimulated)Human PBMCsCD69 expression4.6[1]
Duvelisib Proliferation (CD40L/IL-2/IL-10 induced)Primary CLL cellsProliferationSub-nanomolar
Duvelisib BCR-stimulated AKT phosphorylationPrimary CLL cellsp-AKT (Ser473)0.36

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

PI3K Enzyme Inhibition Assay (Kinase Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the specific PI3K isoform (e.g., PI3Kδ, PI3Kγ), a lipid substrate (e.g., PIP2), and ATP in a kinase assay buffer.

  • Compound Addition: Add serial dilutions of the test compound (this compound or duvelisib) or vehicle control (e.g., DMSO) to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specified duration to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This can be done using various commercial kits, often employing a luminescence-based readout.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

cluster_workflow Kinase Inhibition Assay Workflow Start Prepare reaction mix (PI3K enzyme, PIP2, ATP) Add_Compound Add test compound (this compound or Duvelisib) Start->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Detect Measure ADP production (Luminescence) Incubate->Detect Analyze Calculate IC50 Detect->Analyze

Figure 2: Workflow for a typical PI3K kinase inhibition assay.
Cell Proliferation/Viability Assay

This assay assesses the effect of the compounds on the growth and viability of cell lines.

Protocol (using CellTiter-Glo®):

  • Cell Seeding: Plate cells (e.g., hematological cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or duvelisib. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).

  • Data Analysis: Measure luminescence using a plate reader and plot cell viability against compound concentration to calculate the GI50 (concentration for 50% growth inhibition).

Apoptosis Assay

This assay quantifies the induction of apoptosis (programmed cell death) in response to compound treatment.

Protocol (using Annexin V/Propidium Iodide Staining):

  • Cell Treatment: Treat cells with the test compounds at various concentrations for a defined period (e.g., 48 hours).

  • Cell Staining: Harvest the cells and stain them with fluorescently labeled Annexin V (which binds to phosphatidylserine (B164497) on the surface of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters dead cells with compromised membranes).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Signaling Pathway Analysis (Western Blotting)

This technique is used to measure the levels of specific proteins and their phosphorylation status to understand the compound's effect on intracellular signaling.

Protocol (for p-AKT):

  • Cell Treatment and Lysis: Treat cells with the compounds for a short duration (e.g., 1-2 hours) and then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of a downstream effector of PI3K, such as p-AKT (Ser473). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total AKT or a housekeeping protein (e.g., GAPDH) to ensure equal protein loading.

cluster_pathway PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT pAKT p-AKT AKT->pAKT Downstream Downstream Effectors (Cell Survival, Proliferation) pAKT->Downstream Inhibitor This compound / Duvelisib Inhibitor->PI3K Inhibits

Figure 3: Simplified PI3K/AKT signaling pathway targeted by this compound and duvelisib.

In Vitro Effects on Cytokine Production

Both PI3Kδ and PI3Kγ are involved in regulating immune cell function and cytokine production.

  • This compound , as a selective PI3Kδ inhibitor, has been shown to suppress the production of cytokines by T-cells. For instance, in vitro studies have demonstrated a dose-dependent suppression of cytokines produced by Th1, Th2, and Th17 cells.

  • Duvelisib , with its dual PI3Kδ/γ inhibitory activity, has also been shown to modulate cytokine and chemokine levels in vitro. Studies with duvelisib have reported reductions in BCR-induced CCL3 and CCL4 chemokine secretion in CLL cells. Furthermore, in clinical settings, duvelisib treatment has been associated with changes in the serum levels of various pro-inflammatory cytokines.

Conclusion

This compound and duvelisib are potent PI3K inhibitors with distinct isoform selectivity profiles that translate to different in vitro activities. This compound's high selectivity for PI3Kδ suggests a more targeted approach, primarily impacting B-cell signaling. Duvelisib's dual inhibition of PI3Kδ and PI3Kγ indicates a broader mechanism of action that affects both malignant B-cells and other immune cells within the microenvironment.

The choice between these inhibitors for research purposes will depend on the specific biological question being addressed. For studies focused on the specific role of PI3Kδ in a particular cellular context, this compound would be a more suitable tool. For investigations where the combined effect of inhibiting both PI3Kδ and PI3Kγ is of interest, particularly in the context of the tumor microenvironment, duvelisib would be the more appropriate choice.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on a review of publicly available data. The compiled data from different sources may not be directly comparable. Researchers should consult the primary literature for detailed experimental conditions and further information.

References

head-to-head comparison of LAS191954 and duvelisib in vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of two prominent phosphoinositide 3-kinase (PI3K) inhibitors: LAS191954 and duvelisib. This analysis is based on publicly available experimental data to assist researchers in evaluating these molecules for their studies.

Executive Summary

This compound is a potent and highly selective inhibitor of the PI3K delta (PI3Kδ) isoform. In contrast, duvelisib is a dual inhibitor, targeting both PI3Kδ and PI3K gamma (PI3Kγ). This fundamental difference in their mechanism of action dictates their distinct profiles in in vitro assays, influencing their potency, selectivity, and effects on various cellular functions. While no direct head-to-head comparative studies were identified in the public domain, this guide synthesizes available data to provide a parallel assessment.

Mechanism of Action

Both this compound and duvelisib exert their effects by inhibiting PI3K isoforms, which are critical components of intracellular signaling pathways regulating cell growth, proliferation, survival, and differentiation.

This compound is a selective inhibitor of PI3Kδ. The PI3Kδ isoform is predominantly expressed in leukocytes and plays a crucial role in B-cell receptor (BCR) signaling.

Duvelisib is a dual inhibitor of PI3Kδ and PI3Kγ. The PI3Kγ isoform is also primarily expressed in hematopoietic cells and is involved in T-cell signaling and the inflammatory response. By targeting both isoforms, duvelisib can impact not only the malignant cells directly but also the tumor microenvironment.

cluster_this compound This compound cluster_Duvelisib Duvelisib This compound This compound PI3Kd_L PI3Kδ This compound->PI3Kd_L Inhibits Duvelisib Duvelisib PI3Kd_D PI3Kδ Duvelisib->PI3Kd_D Inhibits PI3Kg_D PI3Kγ Duvelisib->PI3Kg_D Inhibits

Figure 1: Target specificities of this compound and duvelisib.

Quantitative Performance Data

The following tables summarize the in vitro potency of this compound and duvelisib against various PI3K isoforms. It is important to note that these values are compiled from separate studies and may not be directly comparable due to potential variations in experimental conditions.

Table 1: Biochemical Potency against PI3K Isoforms (IC50, nM)

CompoundPI3KδPI3KγPI3KβPI3KαData Source
This compound 2.672948200[1][2][3][4][5]
Duvelisib 2.527.4851602

Table 2: Cellular Activity in In Vitro Assays

CompoundAssayCell Line/SystemReadoutIC50 (nM)Data Source
This compound M-CSF-induced AKT phosphorylationTHP-1 (human monocytic)p-AKT7.8[1]
This compound B-cell activation (anti-IgD stimulated)Human PBMCsCD69 expression4.6[1]
Duvelisib Proliferation (CD40L/IL-2/IL-10 induced)Primary CLL cellsProliferationSub-nanomolar
Duvelisib BCR-stimulated AKT phosphorylationPrimary CLL cellsp-AKT (Ser473)0.36

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

PI3K Enzyme Inhibition Assay (Kinase Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the specific PI3K isoform (e.g., PI3Kδ, PI3Kγ), a lipid substrate (e.g., PIP2), and ATP in a kinase assay buffer.

  • Compound Addition: Add serial dilutions of the test compound (this compound or duvelisib) or vehicle control (e.g., DMSO) to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specified duration to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This can be done using various commercial kits, often employing a luminescence-based readout.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

cluster_workflow Kinase Inhibition Assay Workflow Start Prepare reaction mix (PI3K enzyme, PIP2, ATP) Add_Compound Add test compound (this compound or Duvelisib) Start->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Detect Measure ADP production (Luminescence) Incubate->Detect Analyze Calculate IC50 Detect->Analyze

Figure 2: Workflow for a typical PI3K kinase inhibition assay.
Cell Proliferation/Viability Assay

This assay assesses the effect of the compounds on the growth and viability of cell lines.

Protocol (using CellTiter-Glo®):

  • Cell Seeding: Plate cells (e.g., hematological cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or duvelisib. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).

  • Data Analysis: Measure luminescence using a plate reader and plot cell viability against compound concentration to calculate the GI50 (concentration for 50% growth inhibition).

Apoptosis Assay

This assay quantifies the induction of apoptosis (programmed cell death) in response to compound treatment.

Protocol (using Annexin V/Propidium Iodide Staining):

  • Cell Treatment: Treat cells with the test compounds at various concentrations for a defined period (e.g., 48 hours).

  • Cell Staining: Harvest the cells and stain them with fluorescently labeled Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters dead cells with compromised membranes).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Signaling Pathway Analysis (Western Blotting)

This technique is used to measure the levels of specific proteins and their phosphorylation status to understand the compound's effect on intracellular signaling.

Protocol (for p-AKT):

  • Cell Treatment and Lysis: Treat cells with the compounds for a short duration (e.g., 1-2 hours) and then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of a downstream effector of PI3K, such as p-AKT (Ser473). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total AKT or a housekeeping protein (e.g., GAPDH) to ensure equal protein loading.

cluster_pathway PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT pAKT p-AKT AKT->pAKT Downstream Downstream Effectors (Cell Survival, Proliferation) pAKT->Downstream Inhibitor This compound / Duvelisib Inhibitor->PI3K Inhibits

Figure 3: Simplified PI3K/AKT signaling pathway targeted by this compound and duvelisib.

In Vitro Effects on Cytokine Production

Both PI3Kδ and PI3Kγ are involved in regulating immune cell function and cytokine production.

  • This compound , as a selective PI3Kδ inhibitor, has been shown to suppress the production of cytokines by T-cells. For instance, in vitro studies have demonstrated a dose-dependent suppression of cytokines produced by Th1, Th2, and Th17 cells.

  • Duvelisib , with its dual PI3Kδ/γ inhibitory activity, has also been shown to modulate cytokine and chemokine levels in vitro. Studies with duvelisib have reported reductions in BCR-induced CCL3 and CCL4 chemokine secretion in CLL cells. Furthermore, in clinical settings, duvelisib treatment has been associated with changes in the serum levels of various pro-inflammatory cytokines.

Conclusion

This compound and duvelisib are potent PI3K inhibitors with distinct isoform selectivity profiles that translate to different in vitro activities. This compound's high selectivity for PI3Kδ suggests a more targeted approach, primarily impacting B-cell signaling. Duvelisib's dual inhibition of PI3Kδ and PI3Kγ indicates a broader mechanism of action that affects both malignant B-cells and other immune cells within the microenvironment.

The choice between these inhibitors for research purposes will depend on the specific biological question being addressed. For studies focused on the specific role of PI3Kδ in a particular cellular context, this compound would be a more suitable tool. For investigations where the combined effect of inhibiting both PI3Kδ and PI3Kγ is of interest, particularly in the context of the tumor microenvironment, duvelisib would be the more appropriate choice.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on a review of publicly available data. The compiled data from different sources may not be directly comparable. Researchers should consult the primary literature for detailed experimental conditions and further information.

References

Confirming PI3K Delta Inhibition: A Guide to Downstream Signaling Rescue Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the on-target effect of a PI3K delta (PI3Kδ) inhibitor is a critical step in preclinical and clinical development. While initial assays may demonstrate direct inhibition of the enzyme, a downstream signaling rescue experiment provides robust evidence of target engagement within the complex cellular environment. This guide compares experimental approaches and provides the necessary data and protocols to effectively design and interpret these crucial experiments.

The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. The delta isoform of PI3K is predominantly expressed in hematopoietic cells, making it a key therapeutic target for hematological malignancies and inflammatory diseases.[1][2] Targeted inhibition of PI3Kδ is a promising therapeutic strategy, with inhibitors like Idelalisib (B1684644) approved for clinical use.[3][4]

A key method to confirm that the observed cellular effects of a PI3Kδ inhibitor are indeed due to its action on the intended target is to perform a downstream signaling rescue experiment. This experiment aims to demonstrate that the inhibitory effects of the drug can be overcome by reactivating the signaling pathway downstream of PI3Kδ. This guide will focus on the use of a constitutively active form of AKT, a critical downstream effector of PI3Kδ, to rescue signaling.

The PI3K Delta Signaling Pathway

Upon activation by upstream signals, such as B-cell receptor (BCR) activation, PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting and activating downstream proteins, most notably the serine/threonine kinase AKT. Activated AKT (phosphorylated at Serine 473 and Threonine 308) then phosphorylates a host of downstream targets, including the ribosomal protein S6 (S6), a component of the ribosome that plays a key role in protein synthesis and cell growth.[5][6] Therefore, the phosphorylation status of AKT (p-AKT) and S6 (p-S6) serves as a reliable readout of PI3Kδ pathway activity.[7][8]

PI3K_delta_pathway BCR BCR PI3K_delta PI3Kδ BCR->PI3K_delta Activates PIP2 PIP2 PI3K_delta->PIP2 Phosphorylates PIP3 PIP3 PI3K_delta->PIP3 Generates AKT AKT PIP3->AKT Activates pAKT p-AKT (Ser473/Thr308) AKT->pAKT Phosphorylation S6 S6 pAKT->S6 Phosphorylates pS6 p-S6 S6->pS6 Phosphorylation Inhibitor PI3Kδ Inhibitor Inhibitor->PI3K_delta Inhibits

PI3K Delta Signaling Pathway.

Experimental Design: The Rescue Experiment

The logic of a downstream signaling rescue experiment is to first inhibit the target (PI3Kδ) and observe the expected decrease in downstream signaling (reduced p-AKT and p-S6). Subsequently, a constitutively active form of a downstream effector (e.g., myristoylated AKT, which localizes to the cell membrane and is active without upstream signals) is introduced. If the inhibitor is specific for PI3Kδ, the constitutively active AKT should restore the phosphorylation of downstream targets like S6, thus "rescuing" the signaling pathway.

rescue_workflow cluster_0 Cell Culture & Treatment cluster_1 Biochemical Analysis cluster_2 Data Analysis A 1. Plate cells B 2. Transfect with constitutively active AKT (or control vector) A->B C 3. Treat with PI3Kδ inhibitor B->C D 4. Cell Lysis C->D E 5. Western Blot for p-AKT, AKT, p-S6, S6 D->E F 6. Densitometry E->F G 7. Normalization & Statistical Analysis F->G

Rescue Experiment Workflow.

Experimental Protocol: Western Blotting for Downstream Signaling

This protocol outlines the key steps for performing a Western blot to analyze the phosphorylation status of AKT and S6 in a PI3Kδ inhibition rescue experiment.

1. Cell Culture and Treatment:

  • Seed appropriate cells (e.g., a B-cell lymphoma cell line with a constitutively active BCR pathway) in 6-well plates.

  • Transfect cells with a plasmid encoding a constitutively active form of AKT (e.g., myr-AKT) or a control vector (e.g., empty vector). Allow for sufficient time for protein expression (typically 24-48 hours).

  • Treat the cells with the PI3Kδ inhibitor at a predetermined effective concentration for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading of protein for each sample.

4. SDS-PAGE and Protein Transfer:

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for p-AKT (Ser473), total AKT, p-S6, and total S6. The total protein antibodies serve as loading controls.

  • Wash the membrane to remove unbound primary antibodies.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Wash the membrane thoroughly to remove unbound secondary antibodies.

6. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the phosphorylated protein levels to the total protein levels for each target (p-AKT/total AKT and p-S6/total S6) to account for any variations in protein loading.

Data Presentation and Interpretation

The results of the Western blot analysis can be summarized in a table to facilitate comparison between the different treatment conditions.

Treatment ConditionNormalized p-AKT (Ser473) Intensity (Arbitrary Units)Normalized p-S6 Intensity (Arbitrary Units)
Vehicle Control (Control Vector)1.00 ± 0.121.00 ± 0.15
PI3Kδ Inhibitor (Control Vector)0.25 ± 0.080.30 ± 0.09
Vehicle Control (Constitutively Active AKT)1.50 ± 0.201.65 ± 0.22
PI3Kδ Inhibitor (Constitutively Active AKT)0.30 ± 0.101.45 ± 0.18

Interpretation of Results:

  • Vehicle Control (Control Vector): This condition represents the basal level of PI3Kδ pathway activity.

  • PI3Kδ Inhibitor (Control Vector): A significant decrease in the levels of both p-AKT and p-S6 is expected, confirming the inhibitory effect of the compound on the PI3Kδ pathway.[5]

  • Vehicle Control (Constitutively Active AKT): The expression of constitutively active AKT should lead to an increase in p-S6 levels, even in the absence of upstream signaling, demonstrating the functionality of the rescue construct. The p-AKT levels may also be elevated due to the overexpression of the active kinase.

  • PI3Kδ Inhibitor (Constitutively Active AKT): In this key condition, the PI3Kδ inhibitor will still effectively reduce the phosphorylation of endogenous AKT, as it acts upstream. However, the constitutively active AKT will bypass the inhibited PI3Kδ and phosphorylate S6, leading to a "rescue" of p-S6 levels. This result strongly indicates that the inhibitor's effect on S6 phosphorylation is specifically mediated through its action on PI3Kδ.

Conclusion

A downstream signaling rescue experiment is a powerful tool to confirm the on-target activity and specificity of a PI3Kδ inhibitor. By demonstrating that the inhibition of downstream signaling can be overcome by the introduction of a constitutively active downstream effector, researchers can gain high confidence in their lead compounds. The detailed protocol and data interpretation guide provided here offer a framework for designing and executing these critical experiments in the development of novel PI3Kδ-targeted therapies.

References

Confirming PI3K Delta Inhibition: A Guide to Downstream Signaling Rescue Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the on-target effect of a PI3K delta (PI3Kδ) inhibitor is a critical step in preclinical and clinical development. While initial assays may demonstrate direct inhibition of the enzyme, a downstream signaling rescue experiment provides robust evidence of target engagement within the complex cellular environment. This guide compares experimental approaches and provides the necessary data and protocols to effectively design and interpret these crucial experiments.

The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. The delta isoform of PI3K is predominantly expressed in hematopoietic cells, making it a key therapeutic target for hematological malignancies and inflammatory diseases.[1][2] Targeted inhibition of PI3Kδ is a promising therapeutic strategy, with inhibitors like Idelalisib approved for clinical use.[3][4]

A key method to confirm that the observed cellular effects of a PI3Kδ inhibitor are indeed due to its action on the intended target is to perform a downstream signaling rescue experiment. This experiment aims to demonstrate that the inhibitory effects of the drug can be overcome by reactivating the signaling pathway downstream of PI3Kδ. This guide will focus on the use of a constitutively active form of AKT, a critical downstream effector of PI3Kδ, to rescue signaling.

The PI3K Delta Signaling Pathway

Upon activation by upstream signals, such as B-cell receptor (BCR) activation, PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting and activating downstream proteins, most notably the serine/threonine kinase AKT. Activated AKT (phosphorylated at Serine 473 and Threonine 308) then phosphorylates a host of downstream targets, including the ribosomal protein S6 (S6), a component of the ribosome that plays a key role in protein synthesis and cell growth.[5][6] Therefore, the phosphorylation status of AKT (p-AKT) and S6 (p-S6) serves as a reliable readout of PI3Kδ pathway activity.[7][8]

PI3K_delta_pathway BCR BCR PI3K_delta PI3Kδ BCR->PI3K_delta Activates PIP2 PIP2 PI3K_delta->PIP2 Phosphorylates PIP3 PIP3 PI3K_delta->PIP3 Generates AKT AKT PIP3->AKT Activates pAKT p-AKT (Ser473/Thr308) AKT->pAKT Phosphorylation S6 S6 pAKT->S6 Phosphorylates pS6 p-S6 S6->pS6 Phosphorylation Inhibitor PI3Kδ Inhibitor Inhibitor->PI3K_delta Inhibits

PI3K Delta Signaling Pathway.

Experimental Design: The Rescue Experiment

The logic of a downstream signaling rescue experiment is to first inhibit the target (PI3Kδ) and observe the expected decrease in downstream signaling (reduced p-AKT and p-S6). Subsequently, a constitutively active form of a downstream effector (e.g., myristoylated AKT, which localizes to the cell membrane and is active without upstream signals) is introduced. If the inhibitor is specific for PI3Kδ, the constitutively active AKT should restore the phosphorylation of downstream targets like S6, thus "rescuing" the signaling pathway.

rescue_workflow cluster_0 Cell Culture & Treatment cluster_1 Biochemical Analysis cluster_2 Data Analysis A 1. Plate cells B 2. Transfect with constitutively active AKT (or control vector) A->B C 3. Treat with PI3Kδ inhibitor B->C D 4. Cell Lysis C->D E 5. Western Blot for p-AKT, AKT, p-S6, S6 D->E F 6. Densitometry E->F G 7. Normalization & Statistical Analysis F->G

Rescue Experiment Workflow.

Experimental Protocol: Western Blotting for Downstream Signaling

This protocol outlines the key steps for performing a Western blot to analyze the phosphorylation status of AKT and S6 in a PI3Kδ inhibition rescue experiment.

1. Cell Culture and Treatment:

  • Seed appropriate cells (e.g., a B-cell lymphoma cell line with a constitutively active BCR pathway) in 6-well plates.

  • Transfect cells with a plasmid encoding a constitutively active form of AKT (e.g., myr-AKT) or a control vector (e.g., empty vector). Allow for sufficient time for protein expression (typically 24-48 hours).

  • Treat the cells with the PI3Kδ inhibitor at a predetermined effective concentration for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading of protein for each sample.

4. SDS-PAGE and Protein Transfer:

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for p-AKT (Ser473), total AKT, p-S6, and total S6. The total protein antibodies serve as loading controls.

  • Wash the membrane to remove unbound primary antibodies.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Wash the membrane thoroughly to remove unbound secondary antibodies.

6. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the phosphorylated protein levels to the total protein levels for each target (p-AKT/total AKT and p-S6/total S6) to account for any variations in protein loading.

Data Presentation and Interpretation

The results of the Western blot analysis can be summarized in a table to facilitate comparison between the different treatment conditions.

Treatment ConditionNormalized p-AKT (Ser473) Intensity (Arbitrary Units)Normalized p-S6 Intensity (Arbitrary Units)
Vehicle Control (Control Vector)1.00 ± 0.121.00 ± 0.15
PI3Kδ Inhibitor (Control Vector)0.25 ± 0.080.30 ± 0.09
Vehicle Control (Constitutively Active AKT)1.50 ± 0.201.65 ± 0.22
PI3Kδ Inhibitor (Constitutively Active AKT)0.30 ± 0.101.45 ± 0.18

Interpretation of Results:

  • Vehicle Control (Control Vector): This condition represents the basal level of PI3Kδ pathway activity.

  • PI3Kδ Inhibitor (Control Vector): A significant decrease in the levels of both p-AKT and p-S6 is expected, confirming the inhibitory effect of the compound on the PI3Kδ pathway.[5]

  • Vehicle Control (Constitutively Active AKT): The expression of constitutively active AKT should lead to an increase in p-S6 levels, even in the absence of upstream signaling, demonstrating the functionality of the rescue construct. The p-AKT levels may also be elevated due to the overexpression of the active kinase.

  • PI3Kδ Inhibitor (Constitutively Active AKT): In this key condition, the PI3Kδ inhibitor will still effectively reduce the phosphorylation of endogenous AKT, as it acts upstream. However, the constitutively active AKT will bypass the inhibited PI3Kδ and phosphorylate S6, leading to a "rescue" of p-S6 levels. This result strongly indicates that the inhibitor's effect on S6 phosphorylation is specifically mediated through its action on PI3Kδ.

Conclusion

A downstream signaling rescue experiment is a powerful tool to confirm the on-target activity and specificity of a PI3Kδ inhibitor. By demonstrating that the inhibition of downstream signaling can be overcome by the introduction of a constitutively active downstream effector, researchers can gain high confidence in their lead compounds. The detailed protocol and data interpretation guide provided here offer a framework for designing and executing these critical experiments in the development of novel PI3Kδ-targeted therapies.

References

LAS191954 as a reference compound for novel PI3K delta inhibitor screening

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase delta (PI3Kδ) signaling pathway is a critical regulator of immune cell function, making it a prime target for the development of therapeutics for inflammatory diseases and hematological malignancies. LAS191954 has emerged as a potent and selective PI3Kδ inhibitor, serving as a valuable reference compound in the screening and development of new chemical entities targeting this kinase. This guide provides a comparative analysis of this compound against other notable PI3Kδ inhibitors, supported by experimental data and detailed protocols to aid researchers in their drug discovery efforts.

Performance Comparison of PI3K Delta Inhibitors

The efficacy and selectivity of PI3Kδ inhibitors are paramount for their therapeutic potential, minimizing off-target effects. Below is a summary of key quantitative data for this compound and other selected PI3Kδ inhibitors.

CompoundPI3Kδ IC50 (nM)PI3Kα IC50 (µM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)Cellular Potency (THP-1, pAKT IC50, nM)
This compound 2.6[1]8.2[2]94[2]72[2]7.8[1]
Idelalisib (CAL-101) ~8>10~4000~8007.6[2]
Zandelisib (ME-401) 3.5[3]----
Nemiralisib (GSK2269557) pKi = 9.9 (~0.126 nM)pIC50 = 5.3 (>1000-fold selective)pIC50 = 5.8 (>1000-fold selective)pIC50 = 5.2 (>1000-fold selective)pIC50 = 9.7 (IFNγ inhibition in PBMC)[4]

PI3K Delta Signaling Pathway

The PI3Kδ pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3Kδ. Activated PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably AKT, which in turn regulates a multitude of cellular processes including cell survival, proliferation, and differentiation.

PI3K_Delta_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK / GPCR PI3Kdelta PI3Kδ RTK->PI3Kdelta Activation PIP2 PIP2 PIP3 PIP3 AKT AKT PIP3->AKT Activation PI3Kdelta->PIP2 Phosphorylation PI3Kdelta->PIP3 Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Response Cellular Responses (Survival, Proliferation) Downstream->Response This compound This compound (Inhibitor) This compound->PI3Kdelta Inhibition

Caption: The PI3K Delta Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate screening and characterization of novel PI3Kδ inhibitors. Below are representative protocols for a biochemical and a cell-based assay.

Biochemical Screening: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of PI3Kδ.

Objective: To determine the IC50 value of a test compound against recombinant PI3Kδ.

Materials:

  • Recombinant human PI3Kδ (p110δ/p85α)

  • PIP2 substrate

  • ATP

  • HTRF Kinase Buffer

  • Biotinylated PIP3 tracer

  • Europium-labeled anti-GST antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Stop Solution

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, followed by a further dilution in HTRF Kinase Buffer.

  • Enzyme Reaction:

    • Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 4 µL of a solution containing PI3Kδ enzyme and PIP2 substrate in HTRF Kinase Buffer.

    • Initiate the kinase reaction by adding 4 µL of ATP solution in HTRF Kinase Buffer.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding 5 µL of Stop Solution.

    • Add 5 µL of the detection mixture containing the biotinylated PIP3 tracer, Europium-labeled anti-GST antibody, and SA-APC.

    • Incubate at room temperature for 60 minutes to allow for the development of the HTRF signal.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value using a non-linear regression model.

Cell-Based Screening: AKT Phosphorylation Assay (ELISA)

This assay measures the ability of a compound to inhibit PI3Kδ signaling in a cellular context by quantifying the phosphorylation of its downstream effector, AKT.

Objective: To determine the cellular potency (IC50) of a test compound in a PI3Kδ-dependent cell line.

Materials:

  • THP-1 cells (human monocytic cell line)

  • RPMI-1640 medium supplemented with 10% FBS

  • Macrophage colony-stimulating factor (M-CSF)

  • Test compound (e.g., this compound)

  • Cell lysis buffer

  • Phospho-AKT (Ser473) and Total AKT ELISA kits

  • 96-well plates

  • Plate reader

Protocol:

  • Cell Culture and Plating: Culture THP-1 cells in RPMI-1640 medium. Seed the cells into 96-well plates at a density of 1 x 10^5 cells/well and incubate overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control.

    • Pre-incubate the cells with the compound for 1-2 hours at 37°C.

  • Cell Stimulation:

    • Stimulate the PI3Kδ pathway by adding M-CSF to a final concentration of 25 ng/mL.

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add 100 µL of cell lysis buffer to each well and incubate on ice for 20 minutes.

  • ELISA:

    • Perform the phospho-AKT (Ser473) and total AKT ELISAs according to the manufacturer's instructions using the cell lysates.

  • Data Analysis:

    • Normalize the phospho-AKT signal to the total AKT signal for each well.

    • Calculate the percentage of inhibition of M-CSF-induced AKT phosphorylation for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression model.

Experimental Workflow for PI3K Delta Inhibitor Screening

The following diagram illustrates a typical workflow for the screening and characterization of novel PI3Kδ inhibitors, starting from a compound library and progressing to lead optimization.

Experimental_Workflow cluster_screening Primary Screening cluster_characterization Hit Characterization & Lead Optimization Compound_Library Compound Library HTS_Biochemical High-Throughput Biochemical Assay (e.g., HTRF) Compound_Library->HTS_Biochemical Hits Initial Hits HTS_Biochemical->Hits Dose_Response Dose-Response & IC50 Determination Hits->Dose_Response Selectivity Selectivity Profiling (vs. PI3Kα, β, γ) Dose_Response->Selectivity Cellular_Assay Cell-Based Assay (pAKT ELISA) Selectivity->Cellular_Assay ADME_Tox ADME/Tox Profiling Cellular_Assay->ADME_Tox Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate

Caption: A streamlined workflow for the discovery of novel PI3K delta inhibitors.

This guide provides a foundational framework for researchers utilizing this compound as a reference compound in their PI3Kδ inhibitor screening programs. The comparative data, signaling pathway overview, and detailed experimental protocols are intended to facilitate the identification and characterization of the next generation of PI3Kδ-targeted therapeutics.

References

LAS191954 as a reference compound for novel PI3K delta inhibitor screening

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase delta (PI3Kδ) signaling pathway is a critical regulator of immune cell function, making it a prime target for the development of therapeutics for inflammatory diseases and hematological malignancies. LAS191954 has emerged as a potent and selective PI3Kδ inhibitor, serving as a valuable reference compound in the screening and development of new chemical entities targeting this kinase. This guide provides a comparative analysis of this compound against other notable PI3Kδ inhibitors, supported by experimental data and detailed protocols to aid researchers in their drug discovery efforts.

Performance Comparison of PI3K Delta Inhibitors

The efficacy and selectivity of PI3Kδ inhibitors are paramount for their therapeutic potential, minimizing off-target effects. Below is a summary of key quantitative data for this compound and other selected PI3Kδ inhibitors.

CompoundPI3Kδ IC50 (nM)PI3Kα IC50 (µM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)Cellular Potency (THP-1, pAKT IC50, nM)
This compound 2.6[1]8.2[2]94[2]72[2]7.8[1]
Idelalisib (CAL-101) ~8>10~4000~8007.6[2]
Zandelisib (ME-401) 3.5[3]----
Nemiralisib (GSK2269557) pKi = 9.9 (~0.126 nM)pIC50 = 5.3 (>1000-fold selective)pIC50 = 5.8 (>1000-fold selective)pIC50 = 5.2 (>1000-fold selective)pIC50 = 9.7 (IFNγ inhibition in PBMC)[4]

PI3K Delta Signaling Pathway

The PI3Kδ pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3Kδ. Activated PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably AKT, which in turn regulates a multitude of cellular processes including cell survival, proliferation, and differentiation.

PI3K_Delta_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK / GPCR PI3Kdelta PI3Kδ RTK->PI3Kdelta Activation PIP2 PIP2 PIP3 PIP3 AKT AKT PIP3->AKT Activation PI3Kdelta->PIP2 Phosphorylation PI3Kdelta->PIP3 Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Response Cellular Responses (Survival, Proliferation) Downstream->Response This compound This compound (Inhibitor) This compound->PI3Kdelta Inhibition

Caption: The PI3K Delta Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate screening and characterization of novel PI3Kδ inhibitors. Below are representative protocols for a biochemical and a cell-based assay.

Biochemical Screening: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of PI3Kδ.

Objective: To determine the IC50 value of a test compound against recombinant PI3Kδ.

Materials:

  • Recombinant human PI3Kδ (p110δ/p85α)

  • PIP2 substrate

  • ATP

  • HTRF Kinase Buffer

  • Biotinylated PIP3 tracer

  • Europium-labeled anti-GST antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Stop Solution

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, followed by a further dilution in HTRF Kinase Buffer.

  • Enzyme Reaction:

    • Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 4 µL of a solution containing PI3Kδ enzyme and PIP2 substrate in HTRF Kinase Buffer.

    • Initiate the kinase reaction by adding 4 µL of ATP solution in HTRF Kinase Buffer.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding 5 µL of Stop Solution.

    • Add 5 µL of the detection mixture containing the biotinylated PIP3 tracer, Europium-labeled anti-GST antibody, and SA-APC.

    • Incubate at room temperature for 60 minutes to allow for the development of the HTRF signal.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value using a non-linear regression model.

Cell-Based Screening: AKT Phosphorylation Assay (ELISA)

This assay measures the ability of a compound to inhibit PI3Kδ signaling in a cellular context by quantifying the phosphorylation of its downstream effector, AKT.

Objective: To determine the cellular potency (IC50) of a test compound in a PI3Kδ-dependent cell line.

Materials:

  • THP-1 cells (human monocytic cell line)

  • RPMI-1640 medium supplemented with 10% FBS

  • Macrophage colony-stimulating factor (M-CSF)

  • Test compound (e.g., this compound)

  • Cell lysis buffer

  • Phospho-AKT (Ser473) and Total AKT ELISA kits

  • 96-well plates

  • Plate reader

Protocol:

  • Cell Culture and Plating: Culture THP-1 cells in RPMI-1640 medium. Seed the cells into 96-well plates at a density of 1 x 10^5 cells/well and incubate overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control.

    • Pre-incubate the cells with the compound for 1-2 hours at 37°C.

  • Cell Stimulation:

    • Stimulate the PI3Kδ pathway by adding M-CSF to a final concentration of 25 ng/mL.

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add 100 µL of cell lysis buffer to each well and incubate on ice for 20 minutes.

  • ELISA:

    • Perform the phospho-AKT (Ser473) and total AKT ELISAs according to the manufacturer's instructions using the cell lysates.

  • Data Analysis:

    • Normalize the phospho-AKT signal to the total AKT signal for each well.

    • Calculate the percentage of inhibition of M-CSF-induced AKT phosphorylation for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression model.

Experimental Workflow for PI3K Delta Inhibitor Screening

The following diagram illustrates a typical workflow for the screening and characterization of novel PI3Kδ inhibitors, starting from a compound library and progressing to lead optimization.

Experimental_Workflow cluster_screening Primary Screening cluster_characterization Hit Characterization & Lead Optimization Compound_Library Compound Library HTS_Biochemical High-Throughput Biochemical Assay (e.g., HTRF) Compound_Library->HTS_Biochemical Hits Initial Hits HTS_Biochemical->Hits Dose_Response Dose-Response & IC50 Determination Hits->Dose_Response Selectivity Selectivity Profiling (vs. PI3Kα, β, γ) Dose_Response->Selectivity Cellular_Assay Cell-Based Assay (pAKT ELISA) Selectivity->Cellular_Assay ADME_Tox ADME/Tox Profiling Cellular_Assay->ADME_Tox Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate

Caption: A streamlined workflow for the discovery of novel PI3K delta inhibitors.

This guide provides a foundational framework for researchers utilizing this compound as a reference compound in their PI3Kδ inhibitor screening programs. The comparative data, signaling pathway overview, and detailed experimental protocols are intended to facilitate the identification and characterization of the next generation of PI3Kδ-targeted therapeutics.

References

Assessing the Synergistic Effects of LAS191954 with Other Immunomodulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential synergistic effects of LAS191954, a potent and selective PI3Kδ inhibitor, with other immunomodulators. Due to the limited publicly available data on this compound in combination therapies, this guide leverages preclinical and clinical findings from other selective PI3Kδ inhibitors, such as Idelalisib (B1684644), Duvelisib, and Umbralisib, as surrogates to project the potential synergistic outcomes of this compound. The information presented is intended to inform research and development strategies for novel immunomodulatory combination therapies.

Introduction to this compound

This compound is an orally available, potent, and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT/mTOR signaling pathway is a critical regulator of immune cell function, particularly in B cells and T cells. By selectively targeting PI3Kδ, this compound has the potential to modulate immune responses, making it a promising candidate for the treatment of inflammatory diseases and hematological malignancies. The rationale for combining this compound with other immunomodulators stems from the potential to target multiple, non-redundant pathways in the immune response, thereby achieving synergistic efficacy and potentially overcoming resistance mechanisms.

Comparative Analysis of PI3Kδ Inhibitors in Combination with Other Immunomodulators

The following tables summarize preclinical and clinical data on the synergistic effects of selective PI3Kδ inhibitors in combination with other immunomodulatory agents. This data can be used to infer the potential of this compound in similar combinations.

Table 1: Synergistic Effects of PI3Kδ Inhibitors with BTK Inhibitors (Preclinical Data)
PI3Kδ InhibitorBTK InhibitorCancer ModelKey FindingsReference
IdelalisibONO/GS-4059 (Tirabrutinib)Diffuse Large B-cell Lymphoma (DLBCL)Additive anti-tumor activity in vivo. Combination treatment overcame signaling dysregulation affecting multiple pathways.[1]
AcalabrutinibACP-319Chronic Lymphocytic Leukemia (CLL) Mouse ModelSignificantly larger reductions in tumor burden in peripheral blood and spleen with combination therapy compared to single agents. Combination therapy extended survival by over two weeks compared to either single agent.[2][3]
UmbralisibIbrutinibChronic Lymphocytic Leukemia (CLL) & Mantle Cell Lymphoma (MCL)Preclinical studies showed potential for synergy. Clinical trial demonstrated the combination to be well-tolerated and active.[4]
Table 2: Synergistic Effects of PI3Kδ Inhibitors with Checkpoint Inhibitors (Preclinical Data)
PI3Kδ InhibitorCheckpoint InhibitorCancer ModelKey FindingsReference
DuvelisibAnti-PD-1A20 B-cell LymphomaStrong synergy in anti-tumor response.[5]
DuvelisibAnti-OX40A20 B-cell LymphomaStriking tumor regression observed with the combination. Established immune memory, preventing tumor regrowth upon re-challenge.[2][5]
Umbralisib & UblituximabPembrolizumab (Anti-PD-1)Chronic Lymphocytic Leukemia (CLL)Preclinical data suggested synergistic activity. Clinical trial showed promising results.[6]
Table 3: Synergistic Effects of PI3Kδ Inhibitors with JAK Inhibitors (Preclinical & Clinical Data)
PI3Kδ InhibitorJAK InhibitorDisease ModelKey FindingsReference
INCB040093Itacitinib (JAK1 inhibitor)B-cell LymphomaSimultaneous inhibition of both pathways may provide synergistic treatment efficacy.[4]
DuvelisibRuxolitinib (JAK1/2 inhibitor)T-cell or NK-cell LymphomaClinical trial to assess safety and efficacy of the combination.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of synergistic effects. Below are protocols for key experiments that can be adapted to evaluate the combination of this compound with other immunomodulators.

In Vitro Synergy Assessment: Mixed Lymphocyte Reaction (MLR)

The MLR assay assesses the T-cell stimulating or inhibitory capacity of a drug combination.[7][8][9][10][11]

Objective: To determine the effect of this compound in combination with another immunomodulator on T-cell proliferation and cytokine production in response to allogeneic stimulation.

Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors.

  • One-Way MLR Setup:

    • Treat PBMCs from one donor (stimulator cells) with mitomycin C or irradiation to prevent proliferation.

    • Co-culture the stimulator cells with PBMCs from the second donor (responder cells) at a 1:1 ratio.

  • Drug Treatment: Add this compound and the other immunomodulator at various concentrations, both individually and in combination, to the co-culture. Include vehicle controls.

  • Proliferation Assay: After 5-7 days of incubation, assess T-cell proliferation using:

    • [3H]-thymidine incorporation: Add [3H]-thymidine for the final 18-24 hours of culture and measure its incorporation into DNA.

    • CFSE or CellTrace Violet staining: Label responder cells with a proliferation dye before co-culture and analyze dye dilution by flow cytometry.

  • Cytokine Analysis: Collect supernatants from the co-cultures and measure the concentration of key cytokines (e.g., IFN-γ, IL-2, TNF-α, IL-10) using ELISA or a multiplex bead array.

  • Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

In Vitro Synergy Assessment: T-Cell Activation and Cytotoxicity Assay

This assay evaluates the effect of the drug combination on T-cell activation and their ability to kill target tumor cells.[12][13][14][15]

Objective: To assess the synergistic effect of this compound and another immunomodulator on T-cell activation and tumor cell killing.

Methodology:

  • Cell Lines: Use a relevant tumor cell line and either tumor-infiltrating lymphocytes (TILs) or engineered T-cells (e.g., CAR-T cells) specific for a tumor antigen.

  • Co-culture Setup: Co-culture the effector T-cells with the target tumor cells at various effector-to-target (E:T) ratios.

  • Drug Treatment: Add this compound and the other immunomodulator, alone and in combination, to the co-culture.

  • T-Cell Activation Analysis (Flow Cytometry): After 24-48 hours, stain the cells with fluorescently labeled antibodies against T-cell activation markers (e.g., CD69, CD25, PD-1) and analyze by flow cytometry.

  • Cytotoxicity Assay:

    • Chromium-51 (⁵¹Cr) release assay: Label target cells with ⁵¹Cr and measure its release into the supernatant after co-culture.

    • Lactate dehydrogenase (LDH) release assay: Measure the release of LDH from damaged target cells.

    • Flow cytometry-based killing assay: Use a viability dye (e.g., Propidium Iodide, 7-AAD) to distinguish live from dead target cells.

  • Data Analysis: Determine the percentage of specific lysis and analyze for synergistic effects on T-cell activation and cytotoxicity.

In Vivo Synergy Assessment: Syngeneic Mouse Tumor Models

In vivo models are essential for evaluating the systemic effects of combination therapies on tumor growth and the tumor microenvironment.

Objective: To determine the synergistic anti-tumor efficacy of this compound and another immunomodulator in an immunocompetent mouse model.

Methodology:

  • Model Selection: Choose a syngeneic tumor model (e.g., A20 B-cell lymphoma in BALB/c mice) that is relevant to the intended therapeutic area.

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Treatment Groups: Once tumors are established, randomize mice into treatment groups:

    • Vehicle control

    • This compound alone

    • Other immunomodulator alone

    • This compound + other immunomodulator

  • Tumor Growth Monitoring: Measure tumor volume regularly using calipers.

  • Immune Cell Analysis: At the end of the study, collect tumors, spleens, and lymph nodes to analyze immune cell populations (e.g., CD4+ T cells, CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells) by flow cytometry.

  • Data Analysis: Compare tumor growth inhibition between the treatment groups. Analyze changes in immune cell populations to understand the mechanism of synergy.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the rationale behind combination therapies.

Experimental_Workflow_In_Vivo_Synergy start Implant Tumor Cells in Syngeneic Mice tumor_growth Monitor Tumor Growth start->tumor_growth treatment Administer Treatment: - Vehicle - this compound - Immunomodulator X - Combination tumor_growth->treatment monitoring Continue Monitoring Tumor Growth treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint tumor_analysis Tumor Analysis: - Size & Weight - Histology endpoint->tumor_analysis immune_analysis Immune Cell Profiling: - Flow Cytometry (T-cells, Tregs, MDSCs) endpoint->immune_analysis

References

Assessing the Synergistic Effects of LAS191954 with Other Immunomodulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential synergistic effects of LAS191954, a potent and selective PI3Kδ inhibitor, with other immunomodulators. Due to the limited publicly available data on this compound in combination therapies, this guide leverages preclinical and clinical findings from other selective PI3Kδ inhibitors, such as Idelalisib, Duvelisib, and Umbralisib, as surrogates to project the potential synergistic outcomes of this compound. The information presented is intended to inform research and development strategies for novel immunomodulatory combination therapies.

Introduction to this compound

This compound is an orally available, potent, and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT/mTOR signaling pathway is a critical regulator of immune cell function, particularly in B cells and T cells. By selectively targeting PI3Kδ, this compound has the potential to modulate immune responses, making it a promising candidate for the treatment of inflammatory diseases and hematological malignancies. The rationale for combining this compound with other immunomodulators stems from the potential to target multiple, non-redundant pathways in the immune response, thereby achieving synergistic efficacy and potentially overcoming resistance mechanisms.

Comparative Analysis of PI3Kδ Inhibitors in Combination with Other Immunomodulators

The following tables summarize preclinical and clinical data on the synergistic effects of selective PI3Kδ inhibitors in combination with other immunomodulatory agents. This data can be used to infer the potential of this compound in similar combinations.

Table 1: Synergistic Effects of PI3Kδ Inhibitors with BTK Inhibitors (Preclinical Data)
PI3Kδ InhibitorBTK InhibitorCancer ModelKey FindingsReference
IdelalisibONO/GS-4059 (Tirabrutinib)Diffuse Large B-cell Lymphoma (DLBCL)Additive anti-tumor activity in vivo. Combination treatment overcame signaling dysregulation affecting multiple pathways.[1]
AcalabrutinibACP-319Chronic Lymphocytic Leukemia (CLL) Mouse ModelSignificantly larger reductions in tumor burden in peripheral blood and spleen with combination therapy compared to single agents. Combination therapy extended survival by over two weeks compared to either single agent.[2][3]
UmbralisibIbrutinibChronic Lymphocytic Leukemia (CLL) & Mantle Cell Lymphoma (MCL)Preclinical studies showed potential for synergy. Clinical trial demonstrated the combination to be well-tolerated and active.[4]
Table 2: Synergistic Effects of PI3Kδ Inhibitors with Checkpoint Inhibitors (Preclinical Data)
PI3Kδ InhibitorCheckpoint InhibitorCancer ModelKey FindingsReference
DuvelisibAnti-PD-1A20 B-cell LymphomaStrong synergy in anti-tumor response.[5]
DuvelisibAnti-OX40A20 B-cell LymphomaStriking tumor regression observed with the combination. Established immune memory, preventing tumor regrowth upon re-challenge.[2][5]
Umbralisib & UblituximabPembrolizumab (Anti-PD-1)Chronic Lymphocytic Leukemia (CLL)Preclinical data suggested synergistic activity. Clinical trial showed promising results.[6]
Table 3: Synergistic Effects of PI3Kδ Inhibitors with JAK Inhibitors (Preclinical & Clinical Data)
PI3Kδ InhibitorJAK InhibitorDisease ModelKey FindingsReference
INCB040093Itacitinib (JAK1 inhibitor)B-cell LymphomaSimultaneous inhibition of both pathways may provide synergistic treatment efficacy.[4]
DuvelisibRuxolitinib (JAK1/2 inhibitor)T-cell or NK-cell LymphomaClinical trial to assess safety and efficacy of the combination.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of synergistic effects. Below are protocols for key experiments that can be adapted to evaluate the combination of this compound with other immunomodulators.

In Vitro Synergy Assessment: Mixed Lymphocyte Reaction (MLR)

The MLR assay assesses the T-cell stimulating or inhibitory capacity of a drug combination.[7][8][9][10][11]

Objective: To determine the effect of this compound in combination with another immunomodulator on T-cell proliferation and cytokine production in response to allogeneic stimulation.

Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors.

  • One-Way MLR Setup:

    • Treat PBMCs from one donor (stimulator cells) with mitomycin C or irradiation to prevent proliferation.

    • Co-culture the stimulator cells with PBMCs from the second donor (responder cells) at a 1:1 ratio.

  • Drug Treatment: Add this compound and the other immunomodulator at various concentrations, both individually and in combination, to the co-culture. Include vehicle controls.

  • Proliferation Assay: After 5-7 days of incubation, assess T-cell proliferation using:

    • [3H]-thymidine incorporation: Add [3H]-thymidine for the final 18-24 hours of culture and measure its incorporation into DNA.

    • CFSE or CellTrace Violet staining: Label responder cells with a proliferation dye before co-culture and analyze dye dilution by flow cytometry.

  • Cytokine Analysis: Collect supernatants from the co-cultures and measure the concentration of key cytokines (e.g., IFN-γ, IL-2, TNF-α, IL-10) using ELISA or a multiplex bead array.

  • Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

In Vitro Synergy Assessment: T-Cell Activation and Cytotoxicity Assay

This assay evaluates the effect of the drug combination on T-cell activation and their ability to kill target tumor cells.[12][13][14][15]

Objective: To assess the synergistic effect of this compound and another immunomodulator on T-cell activation and tumor cell killing.

Methodology:

  • Cell Lines: Use a relevant tumor cell line and either tumor-infiltrating lymphocytes (TILs) or engineered T-cells (e.g., CAR-T cells) specific for a tumor antigen.

  • Co-culture Setup: Co-culture the effector T-cells with the target tumor cells at various effector-to-target (E:T) ratios.

  • Drug Treatment: Add this compound and the other immunomodulator, alone and in combination, to the co-culture.

  • T-Cell Activation Analysis (Flow Cytometry): After 24-48 hours, stain the cells with fluorescently labeled antibodies against T-cell activation markers (e.g., CD69, CD25, PD-1) and analyze by flow cytometry.

  • Cytotoxicity Assay:

    • Chromium-51 (⁵¹Cr) release assay: Label target cells with ⁵¹Cr and measure its release into the supernatant after co-culture.

    • Lactate dehydrogenase (LDH) release assay: Measure the release of LDH from damaged target cells.

    • Flow cytometry-based killing assay: Use a viability dye (e.g., Propidium Iodide, 7-AAD) to distinguish live from dead target cells.

  • Data Analysis: Determine the percentage of specific lysis and analyze for synergistic effects on T-cell activation and cytotoxicity.

In Vivo Synergy Assessment: Syngeneic Mouse Tumor Models

In vivo models are essential for evaluating the systemic effects of combination therapies on tumor growth and the tumor microenvironment.

Objective: To determine the synergistic anti-tumor efficacy of this compound and another immunomodulator in an immunocompetent mouse model.

Methodology:

  • Model Selection: Choose a syngeneic tumor model (e.g., A20 B-cell lymphoma in BALB/c mice) that is relevant to the intended therapeutic area.

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Treatment Groups: Once tumors are established, randomize mice into treatment groups:

    • Vehicle control

    • This compound alone

    • Other immunomodulator alone

    • This compound + other immunomodulator

  • Tumor Growth Monitoring: Measure tumor volume regularly using calipers.

  • Immune Cell Analysis: At the end of the study, collect tumors, spleens, and lymph nodes to analyze immune cell populations (e.g., CD4+ T cells, CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells) by flow cytometry.

  • Data Analysis: Compare tumor growth inhibition between the treatment groups. Analyze changes in immune cell populations to understand the mechanism of synergy.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the rationale behind combination therapies.

Experimental_Workflow_In_Vivo_Synergy start Implant Tumor Cells in Syngeneic Mice tumor_growth Monitor Tumor Growth start->tumor_growth treatment Administer Treatment: - Vehicle - this compound - Immunomodulator X - Combination tumor_growth->treatment monitoring Continue Monitoring Tumor Growth treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint tumor_analysis Tumor Analysis: - Size & Weight - Histology endpoint->tumor_analysis immune_analysis Immune Cell Profiling: - Flow Cytometry (T-cells, Tregs, MDSCs) endpoint->immune_analysis

References

The Selective Advantage: Why LAS191954 Offers a Targeted Approach Over Pan-PI3K Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complex landscape of PI3K signaling, the choice between a selective inhibitor and a pan-inhibitor is critical. While pan-PI3K inhibitors cast a wide net, targeting all four Class I PI3K isoforms, the PI3Kδ-selective inhibitor LAS191954 presents a more refined strategy, particularly in the context of inflammatory and autoimmune diseases. This guide provides a comprehensive comparison, supported by experimental data and detailed methodologies, to illuminate the rationale for choosing this compound.

The phosphoinositide 3-kinase (PI3K) pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[1][2] Dysregulation of this pathway is a hallmark of various diseases, including cancer and inflammatory disorders.[3][4] Pan-PI3K inhibitors, which block all four Class I isoforms (α, β, γ, and δ), were developed to broadly suppress this pathway.[5][6] However, this broad inhibition often leads to significant toxicities due to the essential roles of these isoforms in normal physiological functions.[7][8] In contrast, isoform-selective inhibitors like this compound, which specifically targets PI3Kδ, offer the potential for a better therapeutic window by focusing on the isoform primarily implicated in the disease pathology while sparing others.[4][9]

Mechanism of Action: A Tale of Two Strategies

Pan-PI3K inhibitors, such as buparlisib (B177719) and pictilisib, are ATP-competitive inhibitors that bind to the kinase domain of all four Class I PI3K isoforms.[5][6] This leads to a widespread blockade of the PI3K/AKT/mTOR signaling pathway.

This compound, on the other hand, is a potent and selective inhibitor of the PI3Kδ isoform, with an IC50 of 2.6 nM.[4][9][10] The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in the activation, differentiation, and function of immune cells, making it a key target for inflammatory and autoimmune diseases.[4] By selectively inhibiting PI3Kδ, this compound can modulate the immune response with potentially fewer off-target effects compared to pan-PI3K inhibitors.

Comparative Efficacy and Selectivity

Here, we present a summary of the in vitro potency and selectivity of this compound against the four Class I PI3K isoforms.

PI3K Isoform This compound IC50 (nM) Buparlisib (BKM120) IC50 (nM) Pictilisib (GDC-0941) IC50 (nM)
PI3Kα 8200523
PI3Kβ 9416633
PI3Kγ 7211675
PI3Kδ 2.62623

Data for this compound from Erra et al. (2016).[4] Data for Buparlisib and Pictilisib from various preclinical studies.

This table clearly demonstrates the high selectivity of this compound for the PI3Kδ isoform, with significantly less activity against the other isoforms, particularly PI3Kα, which is crucial for insulin (B600854) signaling and glucose metabolism. Inhibition of PI3Kα by pan-PI3K inhibitors is often associated with hyperglycemia, a common and challenging side effect.[7][8]

Signaling Pathway and Experimental Workflow

To understand the differential effects of this compound and pan-PI3K inhibitors, it is essential to visualize the PI3K signaling pathway and the typical workflow of a preclinical study designed to evaluate their efficacy.

cluster_0 cluster_1 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates panPI3Ki Pan-PI3K Inhibitor (e.g., Buparlisib) panPI3Ki->PI3K This compound This compound This compound->PI3K PI3Kδ PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Downstream Cell Growth, Proliferation, Survival, Inflammation mTOR->Downstream

Caption: PI3K signaling pathway and points of inhibition.

cluster_0 Pre-study cluster_1 Induction Phase cluster_2 Treatment Phase cluster_3 Evaluation Phase Animal_Acclimatization Animal Acclimatization (e.g., DBA/1 mice) Immunization Primary Immunization (Day 0) Animal_Acclimatization->Immunization Reagent_Prep Reagent Preparation (Collagen, Adjuvants) Reagent_Prep->Immunization Booster Booster Immunization (Day 21) Immunization->Booster Arthritis_Onset Onset of Arthritis (Clinical Scoring) Booster->Arthritis_Onset Treatment_Initiation Treatment Initiation (Vehicle, this compound, Pan-PI3K Inhibitor) Arthritis_Onset->Treatment_Initiation Clinical_Assessment Clinical Assessment (Arthritis Score, Paw Swelling) Treatment_Initiation->Clinical_Assessment Histopathology Histopathology (Joints) Clinical_Assessment->Histopathology Biomarker_Analysis Biomarker Analysis (Cytokines, Antibodies) Clinical_Assessment->Biomarker_Analysis

Caption: Experimental workflow for a collagen-induced arthritis model.

Experimental Protocols

To provide a framework for comparing this compound and a pan-PI3K inhibitor, we outline a detailed protocol for a collagen-induced arthritis (CIA) mouse model, a standard preclinical model for rheumatoid arthritis.

Collagen-Induced Arthritis (CIA) in Mice

1. Animals:

  • Male DBA/1 mice, 8-10 weeks old.

2. Reagents:

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound (formulated for oral administration)

  • Pan-PI3K inhibitor (e.g., Buparlisib, formulated for oral administration)

  • Vehicle control

3. Induction of Arthritis:

  • Day 0: Emulsify CII with CFA. Administer 100 µL of the emulsion intradermally at the base of the tail.

  • Day 21: Emulsify CII with IFA. Administer 100 µL of the emulsion as a booster immunization.

4. Treatment:

  • Monitor mice for the onset of arthritis (erythema and swelling of the paws) starting from day 21.

  • Upon the first signs of arthritis, randomize mice into treatment groups (n=10-12 per group):

    • Vehicle control (daily oral gavage)

    • This compound (specified dose, daily oral gavage)

    • Pan-PI3K inhibitor (specified dose, daily oral gavage)

  • Continue treatment for a predefined period (e.g., 14-21 days).

5. Efficacy Assessment:

  • Clinical Scoring: Score arthritis severity daily or every other day using a standardized scoring system (e.g., 0-4 scale per paw).

  • Paw Swelling: Measure paw thickness using a caliper.

  • Histopathology: At the end of the study, collect hind paws for histological analysis of inflammation, pannus formation, and bone/cartilage erosion.

  • Biomarker Analysis: Collect blood samples for the measurement of serum cytokines (e.g., TNF-α, IL-6) and anti-CII antibodies.

6. Safety Assessment:

  • Monitor body weight and general health of the animals throughout the study.

  • At the end of the study, collect major organs for histopathological examination to assess potential toxicities.

  • Monitor blood glucose levels to assess the impact on glucose metabolism, particularly for the pan-PI3K inhibitor group.

Conclusion: The Case for Selectivity

The decision to use this compound over a pan-PI3K inhibitor hinges on the principle of targeted therapy. By specifically inhibiting the PI3Kδ isoform, this compound offers the potential for potent immunomodulatory effects with a more favorable safety profile compared to the broad-spectrum inhibition of pan-PI3K inhibitors. The reduced likelihood of off-target effects, such as hyperglycemia, makes this compound a compelling candidate for the treatment of inflammatory and autoimmune diseases where the PI3Kδ pathway plays a central pathogenic role. While direct comparative studies are needed to definitively establish superiority, the existing data on selectivity and the mechanistic rationale strongly support the use of this compound for a more precise and potentially safer therapeutic intervention.

References

The Selective Advantage: Why LAS191954 Offers a Targeted Approach Over Pan-PI3K Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complex landscape of PI3K signaling, the choice between a selective inhibitor and a pan-inhibitor is critical. While pan-PI3K inhibitors cast a wide net, targeting all four Class I PI3K isoforms, the PI3Kδ-selective inhibitor LAS191954 presents a more refined strategy, particularly in the context of inflammatory and autoimmune diseases. This guide provides a comprehensive comparison, supported by experimental data and detailed methodologies, to illuminate the rationale for choosing this compound.

The phosphoinositide 3-kinase (PI3K) pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[1][2] Dysregulation of this pathway is a hallmark of various diseases, including cancer and inflammatory disorders.[3][4] Pan-PI3K inhibitors, which block all four Class I isoforms (α, β, γ, and δ), were developed to broadly suppress this pathway.[5][6] However, this broad inhibition often leads to significant toxicities due to the essential roles of these isoforms in normal physiological functions.[7][8] In contrast, isoform-selective inhibitors like this compound, which specifically targets PI3Kδ, offer the potential for a better therapeutic window by focusing on the isoform primarily implicated in the disease pathology while sparing others.[4][9]

Mechanism of Action: A Tale of Two Strategies

Pan-PI3K inhibitors, such as buparlisib and pictilisib, are ATP-competitive inhibitors that bind to the kinase domain of all four Class I PI3K isoforms.[5][6] This leads to a widespread blockade of the PI3K/AKT/mTOR signaling pathway.

This compound, on the other hand, is a potent and selective inhibitor of the PI3Kδ isoform, with an IC50 of 2.6 nM.[4][9][10] The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in the activation, differentiation, and function of immune cells, making it a key target for inflammatory and autoimmune diseases.[4] By selectively inhibiting PI3Kδ, this compound can modulate the immune response with potentially fewer off-target effects compared to pan-PI3K inhibitors.

Comparative Efficacy and Selectivity

Here, we present a summary of the in vitro potency and selectivity of this compound against the four Class I PI3K isoforms.

PI3K Isoform This compound IC50 (nM) Buparlisib (BKM120) IC50 (nM) Pictilisib (GDC-0941) IC50 (nM)
PI3Kα 8200523
PI3Kβ 9416633
PI3Kγ 7211675
PI3Kδ 2.62623

Data for this compound from Erra et al. (2016).[4] Data for Buparlisib and Pictilisib from various preclinical studies.

This table clearly demonstrates the high selectivity of this compound for the PI3Kδ isoform, with significantly less activity against the other isoforms, particularly PI3Kα, which is crucial for insulin signaling and glucose metabolism. Inhibition of PI3Kα by pan-PI3K inhibitors is often associated with hyperglycemia, a common and challenging side effect.[7][8]

Signaling Pathway and Experimental Workflow

To understand the differential effects of this compound and pan-PI3K inhibitors, it is essential to visualize the PI3K signaling pathway and the typical workflow of a preclinical study designed to evaluate their efficacy.

cluster_0 cluster_1 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates panPI3Ki Pan-PI3K Inhibitor (e.g., Buparlisib) panPI3Ki->PI3K This compound This compound This compound->PI3K PI3Kδ PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Downstream Cell Growth, Proliferation, Survival, Inflammation mTOR->Downstream

Caption: PI3K signaling pathway and points of inhibition.

cluster_0 Pre-study cluster_1 Induction Phase cluster_2 Treatment Phase cluster_3 Evaluation Phase Animal_Acclimatization Animal Acclimatization (e.g., DBA/1 mice) Immunization Primary Immunization (Day 0) Animal_Acclimatization->Immunization Reagent_Prep Reagent Preparation (Collagen, Adjuvants) Reagent_Prep->Immunization Booster Booster Immunization (Day 21) Immunization->Booster Arthritis_Onset Onset of Arthritis (Clinical Scoring) Booster->Arthritis_Onset Treatment_Initiation Treatment Initiation (Vehicle, this compound, Pan-PI3K Inhibitor) Arthritis_Onset->Treatment_Initiation Clinical_Assessment Clinical Assessment (Arthritis Score, Paw Swelling) Treatment_Initiation->Clinical_Assessment Histopathology Histopathology (Joints) Clinical_Assessment->Histopathology Biomarker_Analysis Biomarker Analysis (Cytokines, Antibodies) Clinical_Assessment->Biomarker_Analysis

Caption: Experimental workflow for a collagen-induced arthritis model.

Experimental Protocols

To provide a framework for comparing this compound and a pan-PI3K inhibitor, we outline a detailed protocol for a collagen-induced arthritis (CIA) mouse model, a standard preclinical model for rheumatoid arthritis.

Collagen-Induced Arthritis (CIA) in Mice

1. Animals:

  • Male DBA/1 mice, 8-10 weeks old.

2. Reagents:

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound (formulated for oral administration)

  • Pan-PI3K inhibitor (e.g., Buparlisib, formulated for oral administration)

  • Vehicle control

3. Induction of Arthritis:

  • Day 0: Emulsify CII with CFA. Administer 100 µL of the emulsion intradermally at the base of the tail.

  • Day 21: Emulsify CII with IFA. Administer 100 µL of the emulsion as a booster immunization.

4. Treatment:

  • Monitor mice for the onset of arthritis (erythema and swelling of the paws) starting from day 21.

  • Upon the first signs of arthritis, randomize mice into treatment groups (n=10-12 per group):

    • Vehicle control (daily oral gavage)

    • This compound (specified dose, daily oral gavage)

    • Pan-PI3K inhibitor (specified dose, daily oral gavage)

  • Continue treatment for a predefined period (e.g., 14-21 days).

5. Efficacy Assessment:

  • Clinical Scoring: Score arthritis severity daily or every other day using a standardized scoring system (e.g., 0-4 scale per paw).

  • Paw Swelling: Measure paw thickness using a caliper.

  • Histopathology: At the end of the study, collect hind paws for histological analysis of inflammation, pannus formation, and bone/cartilage erosion.

  • Biomarker Analysis: Collect blood samples for the measurement of serum cytokines (e.g., TNF-α, IL-6) and anti-CII antibodies.

6. Safety Assessment:

  • Monitor body weight and general health of the animals throughout the study.

  • At the end of the study, collect major organs for histopathological examination to assess potential toxicities.

  • Monitor blood glucose levels to assess the impact on glucose metabolism, particularly for the pan-PI3K inhibitor group.

Conclusion: The Case for Selectivity

The decision to use this compound over a pan-PI3K inhibitor hinges on the principle of targeted therapy. By specifically inhibiting the PI3Kδ isoform, this compound offers the potential for potent immunomodulatory effects with a more favorable safety profile compared to the broad-spectrum inhibition of pan-PI3K inhibitors. The reduced likelihood of off-target effects, such as hyperglycemia, makes this compound a compelling candidate for the treatment of inflammatory and autoimmune diseases where the PI3Kδ pathway plays a central pathogenic role. While direct comparative studies are needed to definitively establish superiority, the existing data on selectivity and the mechanistic rationale strongly support the use of this compound for a more precise and potentially safer therapeutic intervention.

References

A Head-to-Head Efficacy Review: LAS191954 vs. Idelalisib in PI3Kδ Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This comparison guide provides a detailed analysis of the preclinical efficacy of LAS191954, a novel PI3Kδ inhibitor, in relation to the established therapeutic idelalisib (B1684644). This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of phosphoinositide 3-kinase (PI3K) delta inhibitors.

Introduction

Both this compound and idelalisib are potent and selective inhibitors of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a key enzyme in the signaling pathways of hematopoietic cells.[1][2] Dysregulation of the PI3Kδ pathway is implicated in various B-cell malignancies and inflammatory diseases, making it a critical target for therapeutic intervention.[1][2] Idelalisib (Zydelig®) is an approved medication for certain B-cell cancers, including chronic lymphocytic leukemia (CLL) and follicular lymphoma (FL).[3] this compound is a clinical candidate developed for the treatment of inflammatory diseases.[2] This guide summarizes the available preclinical data comparing the efficacy of these two compounds.

Mechanism of Action: Targeting the PI3Kδ Signaling Pathway

Both this compound and idelalisib are small molecule inhibitors that target the p110δ catalytic subunit of PI3K.[2][3] By inhibiting PI3Kδ, these compounds block the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This, in turn, prevents the activation of downstream signaling proteins such as Akt, leading to the inhibition of cell proliferation, survival, and trafficking.[3]

receptor BCR / Cytokine Receptor pi3kd PI3Kδ receptor->pi3kd pip3 PIP3 pi3kd->pip3 pip2 PIP2 pip2->pip3 akt Akt pip3->akt downstream Cell Proliferation, Survival, Trafficking akt->downstream inhibitor This compound Idelalisib inhibitor->pi3kd start Start step1 Incubate PI3Kδ with This compound or Idelalisib start->step1 step2 Add PIP2/PIP3 Substrate and ATP to initiate reaction step1->step2 step3 Add Adapta™ Reagent (Eu-anti-ADP Ab, Alexa Fluor® 647-ADP) step2->step3 step4 Read TR-FRET Signal step3->step4 end End step4->end start Start step1 Isolate Human PBMCs or use Whole Blood start->step1 step2 Pre-incubate with This compound or Idelalisib step1->step2 step3 Stimulate with anti-IgD to cross-link BCR step2->step3 step4 Stain with fluorescently labeled anti-CD19 and anti-CD69 antibodies step3->step4 step5 Analyze by Flow Cytometry step4->step5 end End step5->end

References

A Head-to-Head Efficacy Review: LAS191954 vs. Idelalisib in PI3Kδ Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This comparison guide provides a detailed analysis of the preclinical efficacy of LAS191954, a novel PI3Kδ inhibitor, in relation to the established therapeutic idelalisib. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of phosphoinositide 3-kinase (PI3K) delta inhibitors.

Introduction

Both this compound and idelalisib are potent and selective inhibitors of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a key enzyme in the signaling pathways of hematopoietic cells.[1][2] Dysregulation of the PI3Kδ pathway is implicated in various B-cell malignancies and inflammatory diseases, making it a critical target for therapeutic intervention.[1][2] Idelalisib (Zydelig®) is an approved medication for certain B-cell cancers, including chronic lymphocytic leukemia (CLL) and follicular lymphoma (FL).[3] this compound is a clinical candidate developed for the treatment of inflammatory diseases.[2] This guide summarizes the available preclinical data comparing the efficacy of these two compounds.

Mechanism of Action: Targeting the PI3Kδ Signaling Pathway

Both this compound and idelalisib are small molecule inhibitors that target the p110δ catalytic subunit of PI3K.[2][3] By inhibiting PI3Kδ, these compounds block the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the activation of downstream signaling proteins such as Akt, leading to the inhibition of cell proliferation, survival, and trafficking.[3]

receptor BCR / Cytokine Receptor pi3kd PI3Kδ receptor->pi3kd pip3 PIP3 pi3kd->pip3 pip2 PIP2 pip2->pip3 akt Akt pip3->akt downstream Cell Proliferation, Survival, Trafficking akt->downstream inhibitor This compound Idelalisib inhibitor->pi3kd start Start step1 Incubate PI3Kδ with This compound or Idelalisib start->step1 step2 Add PIP2/PIP3 Substrate and ATP to initiate reaction step1->step2 step3 Add Adapta™ Reagent (Eu-anti-ADP Ab, Alexa Fluor® 647-ADP) step2->step3 step4 Read TR-FRET Signal step3->step4 end End step4->end start Start step1 Isolate Human PBMCs or use Whole Blood start->step1 step2 Pre-incubate with This compound or Idelalisib step1->step2 step3 Stimulate with anti-IgD to cross-link BCR step2->step3 step4 Stain with fluorescently labeled anti-CD19 and anti-CD69 antibodies step3->step4 step5 Analyze by Flow Cytometry step4->step5 end End step5->end

References

Safety Operating Guide

Navigating the Disposal of Novel Compound LAS191954: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: This document provides essential safety and logistical information for the proper disposal of the novel compound LAS191954. As a potentially hazardous substance, strict adherence to the following procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide is intended for researchers, scientists, and drug development professionals.

Important Note: The information provided herein is a general guideline based on established best practices for handling hazardous chemical waste. It is imperative to always consult the official Safety Data Sheet (SDS) for this compound to obtain specific hazard information and disposal requirements.

Hazard Profile and Safety Summary

A thorough understanding of the hazards associated with this compound is the first step in safe handling and disposal. The following table should be populated with data from the compound's specific Safety Data Sheet.

Hazard CategoryGHS PictogramSignal WordHazard Statement(s)
e.g., Acute Toxicity (Oral)e.g., GHS06 (Skull and Crossbones)e.g., Dangere.g., H301: Toxic if swallowed
e.g., Skin Corrosion/Irritatione.g., GHS05 (Corrosion)e.g., Dangere.g., H314: Causes severe skin burns and eye damage
e.g., Germ Cell Mutagenicitye.g., GHS08 (Health Hazard)e.g., Warninge.g., H341: Suspected of causing genetic defects
e.g., Hazardous to the Aquatic Environmente.g., GHS09 (Environment)e.g., Warninge.g., H411: Toxic to aquatic life with long lasting effects
This table is for illustrative purposes. Refer to the this compound SDS for actual data.

Step-by-Step Disposal Protocol

The recommended and most compliant method for disposing of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

1. Personal Protective Equipment (PPE): Before handling any waste containing this compound, ensure appropriate PPE is worn as specified in the SDS. This typically includes:

  • Chemical-resistant gloves

  • Safety goggles and/or face shield

  • Flame-resistant lab coat

  • Closed-toe shoes

2. Waste Segregation and Collection: To prevent potentially dangerous chemical reactions, proper waste segregation is crucial.

  • Solid Waste: Collect unused or expired this compound and any contaminated consumables (e.g., weighing boats, gloves, bench paper) in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been verified.

  • Empty Containers: Containers that held this compound must be decontaminated before disposal. A common procedure is to triple-rinse the container with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

3. Labeling and Storage:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound." If the waste is a mixture, all hazardous components should be listed.

  • Storage: Store sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Ensure secondary containment is in place to mitigate potential spills.

4. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Provide a complete and accurate description of the waste contents.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

LAS191954_Disposal_Workflow cluster_prep Preparation cluster_collection Collection cluster_storage Storage cluster_disposal Disposal start Identify this compound Waste sds Consult SDS start->sds ppe Don Appropriate PPE sds->ppe segregate Segregate Waste (Solid, Liquid, Sharps) ppe->segregate collect Collect in Labeled, Compatible Containers segregate->collect store Store in Designated Secondary Containment Area collect->store contact Contact EHS for Pickup store->contact end Document and Dispose contact->end

Caption: A workflow for the safe disposal of this compound.

Experimental Protocols: In-Lab Neutralization (Not Recommended)

While in-lab chemical treatment to render waste less hazardous may be possible, it is not the standard recommended procedure and should only be considered under specific circumstances with prior approval from your institution's EHS department. Such procedures should only be performed by personnel experienced in handling such reactions. The resulting mixture would still need to be collected and disposed of as hazardous waste.[1] Due to the unknown nature of this compound, providing a specific neutralization protocol is not feasible. The safest and most reliable disposal method remains the use of a professional hazardous waste service.[1]

References

Navigating the Disposal of Novel Compound LAS191954: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: This document provides essential safety and logistical information for the proper disposal of the novel compound LAS191954. As a potentially hazardous substance, strict adherence to the following procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide is intended for researchers, scientists, and drug development professionals.

Important Note: The information provided herein is a general guideline based on established best practices for handling hazardous chemical waste. It is imperative to always consult the official Safety Data Sheet (SDS) for this compound to obtain specific hazard information and disposal requirements.

Hazard Profile and Safety Summary

A thorough understanding of the hazards associated with this compound is the first step in safe handling and disposal. The following table should be populated with data from the compound's specific Safety Data Sheet.

Hazard CategoryGHS PictogramSignal WordHazard Statement(s)
e.g., Acute Toxicity (Oral)e.g., GHS06 (Skull and Crossbones)e.g., Dangere.g., H301: Toxic if swallowed
e.g., Skin Corrosion/Irritatione.g., GHS05 (Corrosion)e.g., Dangere.g., H314: Causes severe skin burns and eye damage
e.g., Germ Cell Mutagenicitye.g., GHS08 (Health Hazard)e.g., Warninge.g., H341: Suspected of causing genetic defects
e.g., Hazardous to the Aquatic Environmente.g., GHS09 (Environment)e.g., Warninge.g., H411: Toxic to aquatic life with long lasting effects
This table is for illustrative purposes. Refer to the this compound SDS for actual data.

Step-by-Step Disposal Protocol

The recommended and most compliant method for disposing of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

1. Personal Protective Equipment (PPE): Before handling any waste containing this compound, ensure appropriate PPE is worn as specified in the SDS. This typically includes:

  • Chemical-resistant gloves

  • Safety goggles and/or face shield

  • Flame-resistant lab coat

  • Closed-toe shoes

2. Waste Segregation and Collection: To prevent potentially dangerous chemical reactions, proper waste segregation is crucial.

  • Solid Waste: Collect unused or expired this compound and any contaminated consumables (e.g., weighing boats, gloves, bench paper) in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been verified.

  • Empty Containers: Containers that held this compound must be decontaminated before disposal. A common procedure is to triple-rinse the container with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

3. Labeling and Storage:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound." If the waste is a mixture, all hazardous components should be listed.

  • Storage: Store sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Ensure secondary containment is in place to mitigate potential spills.

4. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Provide a complete and accurate description of the waste contents.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

LAS191954_Disposal_Workflow cluster_prep Preparation cluster_collection Collection cluster_storage Storage cluster_disposal Disposal start Identify this compound Waste sds Consult SDS start->sds ppe Don Appropriate PPE sds->ppe segregate Segregate Waste (Solid, Liquid, Sharps) ppe->segregate collect Collect in Labeled, Compatible Containers segregate->collect store Store in Designated Secondary Containment Area collect->store contact Contact EHS for Pickup store->contact end Document and Dispose contact->end

Caption: A workflow for the safe disposal of this compound.

Experimental Protocols: In-Lab Neutralization (Not Recommended)

While in-lab chemical treatment to render waste less hazardous may be possible, it is not the standard recommended procedure and should only be considered under specific circumstances with prior approval from your institution's EHS department. Such procedures should only be performed by personnel experienced in handling such reactions. The resulting mixture would still need to be collected and disposed of as hazardous waste.[1] Due to the unknown nature of this compound, providing a specific neutralization protocol is not feasible. The safest and most reliable disposal method remains the use of a professional hazardous waste service.[1]

References

Essential Safety and Handling Protocols for LAS191954

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary therapeutic use. [1]

This document provides crucial safety and logistical guidance for handling LAS191954, a potent and selective PI3Kδ inhibitor.[1][2] The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper disposal.

Immediate Safety Information

Given that this compound is a potent enzyme inhibitor, it should be handled with care to avoid direct contact and inhalation. While a specific Safety Data Sheet (SDS) is not publicly available, general precautions for handling potent research compounds should be strictly followed.

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment when handling this compound. The level of protection may be adjusted based on the specific experimental conditions and a thorough risk assessment.

Protection Level Equipment Purpose Standard
Level D (Minimum) Safety glasses with side shields, Lab coat, Nitrile gloves, Closed-toe shoesBasic protection against splashes and spills.ANSI Z87.1 (Eye Protection)[3]
Level C (Increased) Chemical splash goggles, Chemical-resistant gloves (e.g., thicker nitrile or neoprene), Chemical-resistant apron or gown over lab coatEnhanced protection for procedures with a higher risk of splashing.
Respiratory Use of a certified chemical fume hood is required for handling the solid compound or preparing solutions. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be considered.To prevent inhalation of airborne particles or aerosols.

This table is based on general laboratory safety principles and guidelines from OSHA and the EPA for handling chemical hazards.[4][5][6]

Handling and Operational Plan

A clear, step-by-step workflow is essential for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate a specific area for handling this compound. gather_ppe Assemble all required PPE. prep_area->gather_ppe gather_materials Gather all necessary lab equipment and reagents. gather_ppe->gather_materials don_ppe Put on all required PPE. gather_materials->don_ppe Proceed to handling weigh_compound Weigh the solid compound in a chemical fume hood. don_ppe->weigh_compound prepare_solution Prepare solutions in the fume hood. weigh_compound->prepare_solution decontaminate Decontaminate all surfaces and equipment. prepare_solution->decontaminate Proceed to cleanup dispose_waste Dispose of all waste in designated hazardous waste containers. decontaminate->dispose_waste doff_ppe Remove PPE in the correct order. dispose_waste->doff_ppe wash_hands Wash hands thoroughly. doff_ppe->wash_hands cluster_emergency Emergency Response cluster_spill_response Spill Response cluster_exposure_response Exposure Response spill Chemical Spill evacuate Evacuate immediate area. spill->evacuate exposure Personal Exposure remove_clothing Remove contaminated clothing. exposure->remove_clothing notify Notify supervisor and EHS. evacuate->notify secure Secure the area to prevent entry. notify->secure cleanup Allow trained personnel to clean up the spill. secure->cleanup rinse Rinse affected area with copious amounts of water. remove_clothing->rinse seek_medical Seek immediate medical attention. rinse->seek_medical provide_sds Provide SDS (if available) to medical personnel. seek_medical->provide_sds

References

Essential Safety and Handling Protocols for LAS191954

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary therapeutic use. [1]

This document provides crucial safety and logistical guidance for handling LAS191954, a potent and selective PI3Kδ inhibitor.[1][2] The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper disposal.

Immediate Safety Information

Given that this compound is a potent enzyme inhibitor, it should be handled with care to avoid direct contact and inhalation. While a specific Safety Data Sheet (SDS) is not publicly available, general precautions for handling potent research compounds should be strictly followed.

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment when handling this compound. The level of protection may be adjusted based on the specific experimental conditions and a thorough risk assessment.

Protection Level Equipment Purpose Standard
Level D (Minimum) Safety glasses with side shields, Lab coat, Nitrile gloves, Closed-toe shoesBasic protection against splashes and spills.ANSI Z87.1 (Eye Protection)[3]
Level C (Increased) Chemical splash goggles, Chemical-resistant gloves (e.g., thicker nitrile or neoprene), Chemical-resistant apron or gown over lab coatEnhanced protection for procedures with a higher risk of splashing.
Respiratory Use of a certified chemical fume hood is required for handling the solid compound or preparing solutions. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be considered.To prevent inhalation of airborne particles or aerosols.

This table is based on general laboratory safety principles and guidelines from OSHA and the EPA for handling chemical hazards.[4][5][6]

Handling and Operational Plan

A clear, step-by-step workflow is essential for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate a specific area for handling this compound. gather_ppe Assemble all required PPE. prep_area->gather_ppe gather_materials Gather all necessary lab equipment and reagents. gather_ppe->gather_materials don_ppe Put on all required PPE. gather_materials->don_ppe Proceed to handling weigh_compound Weigh the solid compound in a chemical fume hood. don_ppe->weigh_compound prepare_solution Prepare solutions in the fume hood. weigh_compound->prepare_solution decontaminate Decontaminate all surfaces and equipment. prepare_solution->decontaminate Proceed to cleanup dispose_waste Dispose of all waste in designated hazardous waste containers. decontaminate->dispose_waste doff_ppe Remove PPE in the correct order. dispose_waste->doff_ppe wash_hands Wash hands thoroughly. doff_ppe->wash_hands cluster_emergency Emergency Response cluster_spill_response Spill Response cluster_exposure_response Exposure Response spill Chemical Spill evacuate Evacuate immediate area. spill->evacuate exposure Personal Exposure remove_clothing Remove contaminated clothing. exposure->remove_clothing notify Notify supervisor and EHS. evacuate->notify secure Secure the area to prevent entry. notify->secure cleanup Allow trained personnel to clean up the spill. secure->cleanup rinse Rinse affected area with copious amounts of water. remove_clothing->rinse seek_medical Seek immediate medical attention. rinse->seek_medical provide_sds Provide SDS (if available) to medical personnel. seek_medical->provide_sds

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.